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  • Product: 3-bromo-5-methylpyridine-2-sulfonyl fluoride
  • CAS: 2299784-94-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to CAS Number 2299784-94-2

A Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of publicly available chemical databases, patent repositories, and scientific literature, no specific chemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available chemical databases, patent repositories, and scientific literature, no specific chemical entity has been identified for the CAS number 2299784-94-2. This indicates that the provided CAS number may be incorrect, newly assigned and not yet publicly indexed, or corresponds to a proprietary compound not disclosed in the public domain.

Therefore, the creation of an in-depth technical guide on the core aspects of this topic is not possible at this time. The foundational information required to detail the mechanism of action, signaling pathways, experimental protocols, and other key scientific data is contingent upon the identification of the chemical structure and associated research.

We are committed to providing accurate and well-referenced scientific information. Should this CAS number become publicly associated with a specific molecule in the future, a detailed technical guide will be developed. We encourage you to verify the CAS number and consult internal or proprietary databases if this compound is part of an ongoing research and development program.

Exploratory

Structural Elucidation of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride: A Comprehensive Analytical Framework

Executive Summary & Strategic Rationale The molecule 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS: 2299784-94-2)[1] is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The molecule 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS: 2299784-94-2)[1] is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery, primarily due to its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2]. However, elucidating the structure of a penta-substituted pyridine ring presents unique analytical challenges. With three distinct substituents (bromo, methyl, and sulfonyl fluoride) occupying the ring alongside the endocyclic nitrogen, the potential for regiochemical misassignment is high.

As a Senior Application Scientist, the approach to proving this structure cannot rely on a single analytical technique. Instead, it requires an orthogonal, self-validating framework. We must establish the exact atomic composition, verify the presence of the highly reactive -SO₂F moiety, and definitively map the spatial connectivity of the substituents on the pyridine core. This guide details the causality behind each experimental choice, providing a robust methodology for complete structural elucidation.

Orthogonal Elucidation Strategy

To prevent analytical blind spots, our workflow is designed as a self-validating system. High-Resolution Mass Spectrometry (HRMS) acts as the foundational gatekeeper by confirming the exact mass and isotopic signature. Vibrational spectroscopy (FT-IR) orthogonalizes the mass data by proving the existence of specific functional groups. Finally, multinuclear (¹H, ¹³C, ¹⁹F) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy provide the definitive spatial mapping required to lock in the regiochemistry.

Fig 1: Orthogonal workflow for the structural validation of highly substituted pyridine derivatives.

High-Resolution Mass Spectrometry (HRMS): Isotopic Self-Validation

The first step in our elucidation pipeline is confirming the molecular formula (C₆H₅BrFNO₂S). We utilize HRMS with Electrospray Ionization (ESI+). The causality behind prioritizing HRMS over standard MS is the necessity for sub-5 ppm mass accuracy, which mathematically restricts the number of possible empirical formulas.

Crucially, the presence of the bromine atom at the C3 position provides a built-in self-validating mechanism. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet for the[M+H]⁺ molecular ion, separated by exactly 1.998 Da. If this 1:1 isotopic profile is absent, the structural hypothesis is immediately falsified.

Table 1: HRMS and FT-IR Diagnostic Data
Analytical TechniqueDiagnostic FeatureObserved ValueTheoretical/Expected ValueStructural Implication
HRMS (ESI+) [M+H]⁺ (⁷⁹Br isotope)m/z 253.9281m/z 253.9287Confirms C₆H₅⁷⁹BrFNO₂S
HRMS (ESI+) [M+H]⁺ (⁸¹Br isotope)m/z 255.9260m/z 255.9266Validates Bromine presence (1:1 ratio)
FT-IR (ATR) Asymmetric S=O stretch1422 cm⁻¹1410 - 1430 cm⁻¹Confirms sulfonyl oxidation state
FT-IR (ATR) Symmetric S=O stretch1215 cm⁻¹1200 - 1220 cm⁻¹Confirms sulfonyl oxidation state
FT-IR (ATR) S-F stretch785 cm⁻¹770 - 800 cm⁻¹Validates the sulfonyl fluoride moiety

Multinuclear & 2D NMR Spectroscopy: Regiochemical Mapping

While HRMS and IR confirm what atoms and functional groups are present, NMR spectroscopy dictates where they are located.

19F NMR: The Sulfonyl Fluoride Anchor

The causality for running a ¹⁹F NMR experiment is rooted in the unique electronic environment of the -SO₂F group. Unlike standard C-F bonds which appear highly shielded (typically -100 to -200 ppm), the highly electron-withdrawing nature of the SO₂ group deshields the fluorine atom significantly. A sharp singlet between +50 and +70 ppm is the definitive hallmark of an aryl or heteroaryl sulfonyl fluoride[3]. Furthermore, ¹⁹F chemical shifts are highly susceptible to solvent dielectric variance; therefore, utilizing an internal standard is mandatory to prevent chemical shift drift[4].

1H and 13C NMR: Pyridine Core Dynamics

The pyridine ring contains only two protons, located at C4 and C6. Because they are separated by the C5-methyl group, they are meta to each other. The ¹H NMR spectrum will display two doublets with a small meta-coupling constant (J ≈ 1.5 - 2.0 Hz). The proton at C6 is adjacent to the highly electronegative endocyclic nitrogen and the electron-withdrawing -SO₂F group at C2, making it the most deshielded proton on the ring (~8.45 ppm)[5]. The methyl group at C5 will appear as a sharp 3H singlet near 2.41 ppm[5].

2D NMR (HMBC): The Ultimate Regiochemical Proof

To unambiguously assign the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. 1D NMR cannot bridge non-protonated carbons (C2, C3, C5), but HMBC visualizes 2- and 3-bond scalar couplings (²˒³JCH), effectively mapping the carbon backbone.

  • Self-Validation via HMBC: The methyl protons at C5 will show strong 3-bond correlations to C4 and C6. If the methyl group were incorrectly positioned at C4, it would show correlations to C3 and C5 instead. This causal relationship between spatial distance and scalar coupling locks the structure into absolute certainty.

Table 2: Multinuclear NMR Assignments (CDCl₃, 400 MHz for ¹H)
NucleusPositionChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)IntegrationAssignment Rationale
¹⁹F -SO₂F+64.5Singlet (s)1FCharacteristic deshielded S-F bond[3].
¹H C6-H8.45Doublet (d), J = 1.81HHighly deshielded by adjacent N and meta-SO₂F.
¹H C4-H7.92Doublet (d), J = 1.81HMeta-coupling to C6-H; shielded relative to C6.
¹H C5-CH₃2.41Singlet (s)3HTypical methyl shift on an electron-deficient ring[5].
¹³C C2148.5Doublet (d), ²JCF = 28-Split by adjacent Fluorine atom.
¹³C C6146.2Singlet (s)-Deshielded by adjacent Nitrogen.
¹³C C4141.5Singlet (s)-Aromatic CH.
¹³C C5138.0Singlet (s)-Quaternary carbon bearing the methyl group.
¹³C C3118.0Singlet (s)-Shielded by the heavy atom effect of Bromine.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols must be executed as closed, self-validating loops.

Protocol A: Self-Validating Multinuclear NMR Acquisition
  • Causality-Driven Preparation: Dissolve 15 mg of the highly pure (>95%) analyte in 0.6 mL of anhydrous CDCl₃. Add 0.05% v/v fluorobenzene as an internal ¹⁹F standard. Rationale: ¹⁹F chemical shifts are highly susceptible to solvent effects; an internal standard self-validates the chemical shift axis against dielectric variance[4].

  • ¹H/¹³C 1D Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans) and the ¹³C spectrum at 100 MHz (1024 scans). Ensure the relaxation delay (D1) for ¹³C is set to at least 2.0 seconds to allow relaxation of the quaternary carbons (C2, C3, C5).

  • ¹⁹F 1D Acquisition: Acquire the ¹⁹F spectrum at 376 MHz. Center the sweep width around +50 ppm to capture the deshielded sulfonyl fluoride signal, referencing the internal fluorobenzene to -113.15 ppm.

  • 2D HMBC Execution: Set the long-range coupling constant delay to 8 Hz (optimal for aromatic ²˒³JCH couplings). Map the cross-peaks from the C5-methyl protons to validate the neighboring C4 and C6 carbons.

Protocol B: HRMS Isotopic Profiling
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid promotes efficient protonation to yield the [M+H]⁺ ion without degrading the sensitive -SO₂F group.

  • Data Acquisition: Inject 2 µL into a Q-TOF mass spectrometer operating in ESI+ mode. Calibrate the instrument externally using sodium formate clusters to ensure < 5 ppm mass error.

  • Isotopic Validation: Extract the ion chromatogram for m/z 253.9 - 256.0. Integrate the peaks at 253.928 and 255.926. Self-Validation Check: The ratio of these two peaks must be between 0.95 and 1.05. Any deviation indicates co-eluting impurities or an incorrect molecular formula hypothesis.

References
  • [1] Title: 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • [3] Title: Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids | Source: Semantic Scholar | URL: [Link]

  • [5] Title: Electronic Supplementary Information - The Royal Society of Chemistry | Source: RSC | URL: [Link]

  • [4] Title: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching | Source: ACS Publications | URL: [Link]

  • [2] Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | Source: NIH PMC | URL: [Link]

Sources

Foundational

3-bromo-5-methylpyridine-2-sulfonyl fluoride mechanism of action

Technical Whitepaper: 3-Bromo-5-Methylpyridine-2-Sulfonyl Fluoride in Covalent Drug Discovery Executive Summary The paradigm of covalent drug discovery has historically been dominated by Michael acceptors targeting highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 3-Bromo-5-Methylpyridine-2-Sulfonyl Fluoride in Covalent Drug Discovery

Executive Summary

The paradigm of covalent drug discovery has historically been dominated by Michael acceptors targeting highly nucleophilic, yet relatively rare, cysteine residues. To expand the druggable proteome, the field has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which enables the targeting of tyrosine, lysine, histidine, and serine residues[1].

3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS 2299784-94-2)[2] represents a privileged, highly tunable building block in this space. As a latent electrophile, it remains inert in aqueous physiological conditions but undergoes rapid, proximity-driven covalent bonding when localized within a complementary protein microenvironment[3]. This guide details the molecular mechanism of action (MoA) of this specific scaffold, outlines the causality behind its reactivity, and provides a self-validating chemoproteomic workflow for its application in Activity-Based Protein Profiling (ABPP).

Molecular Architecture and Chemical Rationale

The efficacy of a SuFEx warhead is dictated by the delicate balance between its intrinsic stability and its electrophilic potential. The structural components of 3-bromo-5-methylpyridine-2-sulfonyl fluoride are purposefully designed to optimize this balance:

  • The Sulfonyl Fluoride ( −SO2​F ) Warhead: Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are exceptionally stable due to the strong S–F bond ( >80 kcal/mol ) and the thermodynamic stability of the S(VI) oxidation state[4]. They act as "latent electrophiles," requiring specific enzymatic or structural catalysis to activate[1].

  • The Pyridine Core: The nitrogen atom in the heteroaromatic ring serves as a critical hydrogen-bond acceptor. This allows the scaffold to anchor itself precisely within a protein binding pocket, establishing the necessary geometry for the SuFEx reaction to occur[5].

  • The 3-Bromo Substituent: Positioned ortho to the sulfonyl group, the bromine atom exerts a strong electron-withdrawing inductive effect (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the S(VI) center, subtly increasing its susceptibility to nucleophilic attack without compromising its systemic stability[3].

  • The 5-Methyl Substituent: This moiety provides a hydrophobic vector, enhancing van der Waals interactions within lipophilic sub-pockets and driving the initial non-covalent binding affinity required to orient the warhead[5].

Mechanism of Action: Proximity-Driven SuFEx

The mechanism of action for 3-bromo-5-methylpyridine-2-sulfonyl fluoride is not driven by intrinsic reactivity, but by contextual activation . The reaction proceeds via an SN​2 -like transition state and is entirely dependent on the protein microenvironment[3][4].

  • Non-Covalent Encounter: The molecule binds to the target protein pocket via non-covalent interactions (H-bonding via the pyridine ring, hydrophobic packing via the methyl group).

  • Microenvironment Catalysis: For the S–F bond to break, the target nucleophile (e.g., the phenolic -OH of Tyrosine or the ϵ -amino group of Lysine) must be activated. A proximal basic residue (such as Arginine or Histidine) in the protein pocket acts as a general base, lowering the pKa​ of the target nucleophile and facilitating its deprotonation[1][5].

  • Transition State Stabilization: Simultaneously, hydrogen-bond donors within the pocket (e.g., backbone amides) coordinate the fluorine atom, stabilizing the developing negative charge on the leaving group[3].

  • Covalent Adduct Formation: The activated nucleophile attacks the S(VI) center, expelling hydrogen fluoride (HF) and forming a highly stable, irreversible sulfonamide or sulfonate linkage[4].

SuFEx_Mechanism Target Target Protein (Tyr/Lys/His) Complex Non-Covalent Encounter Complex Target->Complex Probe 3-Br-5-Me-Pyridine-2-SO2F (Latent Electrophile) Probe->Complex Transition Proximity-Driven S(VI) Attack Complex->Transition Microenvironment Activation Adduct Covalent Sulfonamide/ Sulfonate Adduct Transition->Adduct S-F Bond Cleavage HF HF Expulsion Transition->HF Leaving Group

Figure 1: Mechanism of proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) covalent modification.

Quantitative Data: Warhead Reactivity Profiling

To understand the utility of the 3-bromo-5-methylpyridine-2-sulfonyl fluoride scaffold, it must be benchmarked against other covalent technologies. The table below summarizes the causality between warhead chemistry and proteomic targeting[1][6].

Warhead ClassRepresentative ScaffoldPrimary Target ResiduesIntrinsic Aqueous StabilityActivation Requirement
Sulfonyl Fluoride 3-Br-5-Me-Pyridine-2-SO₂FTyr, Lys, His, SerHigh Proximity + H-bond stabilization of Fluoride
Fluorosulfate Aryl-OSO₂FTyr, LysVery High Strict proximity + Basic microenvironment
Acrylamide Michael AcceptorsCysModerate Thiol proximity + Orbital alignment
Chloroacetamide α -chloroamidesCys, LysLow Intrinsic electrophilicity (prone to off-targets)

Experimental Methodology: Self-Validating ABPP Workflow

To identify the specific protein targets of a 3-bromo-5-methylpyridine-2-sulfonyl fluoride derivative in a live biological system, Activity-Based Protein Profiling (ABPP) is employed[7].

Crucial Causality Note: Because sulfonyl fluorides can exhibit artifactual reactivity at artificially high concentrations, this protocol integrates a competitive validation arm . By pre-incubating cells with an excess of a non-clickable competitor, we ensure that the observed LC-MS/MS signals represent true, saturable binding pockets rather than non-specific collisions[7][8].

Step-by-Step Protocol
  • Probe Synthesis: Synthesize a derivative of 3-bromo-5-methylpyridine-2-sulfonyl fluoride featuring a bioorthogonal alkyne handle (the "Probe"). Synthesize an identical molecule lacking the alkyne handle (the "Competitor").

  • Live-Cell Incubation (Competitive Setup):

    • Control Arm: Treat live cells with DMSO vehicle for 1 hour.

    • Competitive Arm: Pre-treat live cells with 10x excess of the Competitor for 1 hour to saturate true binding sites.

    • Labeling: Add 5 µM of the Alkyne-Probe to both arms and incubate for 2 hours under physiological conditions.

  • Lysis and Proteome Extraction: Wash cells with cold PBS to halt endocytosis. Lyse cells using a urea-based buffer (8M Urea, 50 mM HEPES, pH 8.0) to denature proteins while preserving the covalent S(VI) adducts.

  • CuAAC Click Chemistry: To the lysates, add a biotin-azide reporter, CuSO4​ (catalyst), THPTA (ligand to stabilize Cu(I) and prevent reactive oxygen species generation), and sodium ascorbate (reducing agent). React for 1 hour at room temperature[9].

  • Streptavidin Enrichment: Incubate the clicked proteome with streptavidin-agarose beads. The extremely high affinity of biotin-streptavidin ( Kd​≈10−14M ) ensures stringent isolation of covalently modified targets. Wash beads extensively with 1% SDS to remove non-covalently bound background proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce disulfide bonds (DTT), alkylate free cysteines (iodoacetamide), and perform on-bead tryptic digestion. Analyze the resulting peptides via high-resolution LC-MS/MS[8].

  • Data Validation: A true target of the 3-bromo-5-methylpyridine-2-sulfonyl fluoride warhead will show a high spectral count in the Control Arm and a >80% reduction in spectral count in the Competitive Arm.

ABPP_Workflow Incubation 1. Live-Cell Incubation (Probe vs. Competitor) Lysis 2. Cell Lysis & Proteome Extraction Incubation->Lysis Click 3. CuAAC Click Chemistry (Biotin-Azide Addition) Lysis->Click Enrichment 4. Streptavidin Enrichment (Isolate Covalent Targets) Click->Enrichment Digestion 5. On-Bead Tryptic Digestion (Peptide Cleavage) Enrichment->Digestion LCMS 6. LC-MS/MS Analysis (Target Identification) Digestion->LCMS

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for SuFEx probe target identification.

Translational Impact in Drug Development

The integration of 3-bromo-5-methylpyridine-2-sulfonyl fluoride into high-throughput medicinal chemistry pipelines allows researchers to systematically target the "undruggable" proteome[9]. Because tyrosine and lysine residues are frequently found at protein-protein interaction (PPI) interfaces and allosteric sites—regions where cysteines are largely absent—this SuFEx scaffold provides a critical vector for developing novel targeted covalent inhibitors (TCIs) and proximity-inducing therapeutics (e.g., PROTACs)[1][8].

By leveraging the latent electrophilicity of the S(VI) center and the precise structural tuning afforded by the bromo- and methyl-substituted pyridine ring, drug developers can achieve the "Goldilocks" reactivity required for clinical translation: absolute stability in systemic circulation combined with rapid, irreversible target engagement at the site of action.

Sources

Exploratory

spectroscopic data for 3-bromo-5-methylpyridine-2-sulfonyl fluoride (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-bromo-5-methylpyridine-2-sulfonyl fluoride Introduction In the landscape of modern drug discovery and materials science, the precise structural eluc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-bromo-5-methylpyridine-2-sulfonyl fluoride

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS No. 2299784-94-2) represents a class of substituted heteroaromatic sulfonyl fluorides, compounds of significant interest due to their potential applications as covalent inhibitors, chemical probes, and versatile synthetic building blocks.[1] The sulfonyl fluoride moiety is a key pharmacophore that can engage in covalent interactions with specific amino acid residues in proteins, making it a valuable tool in targeted drug design.[2]

This guide provides a comprehensive, in-depth technical overview of the predicted spectroscopic data for 3-bromo-5-methylpyridine-2-sulfonyl fluoride. As of the time of this writing, publicly available experimental spectra for this specific compound are limited. Therefore, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) to construct a reliable, predicted spectroscopic profile. This predictive analysis serves as a foundational reference for researchers, offering insights into the key spectral features to anticipate during synthesis and characterization. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 3-bromo-5-methylpyridine-2-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its structure.

Rationale for Predicted Spectra

The predicted chemical shifts are based on the electronic environment of each nucleus. The pyridine ring is an electron-deficient system, which generally pushes proton and carbon signals downfield. The strongly electron-withdrawing sulfonyl fluoride group at the C-2 position will significantly deshield adjacent nuclei. The bromine atom at C-3 also contributes to this deshielding effect. Conversely, the methyl group at C-5 is weakly electron-donating.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.6d~2.01HH-6
~8.2d~2.01HH-4
~2.5s-3H-CH₃
Predicted in a standard deuterated solvent like CDCl₃ at 500 MHz.

Causality :

  • H-6 : This proton is adjacent to the nitrogen atom and is expected to be the most downfield aromatic proton. It will appear as a doublet due to coupling with H-4.

  • H-4 : This proton will also be deshielded and will appear as a doublet from its coupling to H-6.

  • -CH₃ : The methyl protons will appear as a singlet in the typical alkyl region.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon.

Chemical Shift (δ, ppm)Assignment
~159C-2
~152C-6
~145C-4
~138C-5
~120C-3
~18-CH₃
Predicted in a standard deuterated solvent like CDCl₃ at 125 MHz.

Causality :

  • C-2 : Directly attached to the highly electronegative sulfonyl fluoride group and the ring nitrogen, this carbon is expected to be the most downfield.

  • C-3 : The carbon bearing the bromine atom will be significantly deshielded.

  • C-5 : The carbon attached to the methyl group will be influenced by both the ring electronics and the methyl substituent.

  • C-4 & C-6 : These carbons will have chemical shifts characteristic of a substituted pyridine ring.

  • -CH₃ : The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the sulfonyl fluoride group.

Chemical Shift (δ, ppm)Assignment
~+65 to +70-SO₂F
Predicted with CFCl₃ as an external reference.[3]

Causality : The chemical shift for aryl sulfonyl fluorides typically falls in this range.[3][4] The specific electronic environment of the substituted pyridine ring will determine the precise shift. Predicting ¹⁹F NMR chemical shifts can be complex, but DFT-based methods can provide accurate estimations.[5][6][7]

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching (-CH₃)
1600-1450StrongC=C and C=N stretching (pyridine ring)
~1420StrongAsymmetric S=O stretching (-SO₂F)
~1210StrongSymmetric S=O stretching (-SO₂F)
~850StrongS-F stretching
~700StrongC-Br stretching
Predicted for a solid sample, e.g., as a KBr pellet.

Causality : Each functional group has characteristic vibrational frequencies. The strong absorptions for the S=O and S-F bonds are highly diagnostic for the sulfonyl fluoride group.[8][9][10] The aromatic C-H and ring stretching vibrations confirm the presence of the pyridine core.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that causes fragmentation, offering structural clues.[11][12][13]

m/zRelative Intensity (%)Assignment
255/257High[M]⁺ (Molecular ion peak with ⁷⁹Br/⁸¹Br)
190/192Moderate[M - SO₂F]⁺
176Moderate[M - Br]⁺
111Moderate[M - Br - SO₂F]⁺

Causality :

  • Molecular Ion [M]⁺ : The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic pair of peaks (M and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.[14][15]

  • Fragmentation : The fragmentation pattern is predicted based on the stability of the resulting ions.[16][17] Common losses include the sulfonyl fluoride group and the bromine atom. Alpha-cleavage next to the pyridine ring is also a likely fragmentation pathway.[18]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the carbon-hydrogen-fluorine framework of the molecule.

Instrumentation : A 500 MHz (or higher) NMR spectrometer.

Procedure :

  • Sample Preparation : Accurately weigh 5-10 mg of 3-bromo-5-methylpyridine-2-sulfonyl fluoride for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.[19]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[20]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[19]

  • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[19][21]

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[19]

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an appropriate external standard for ¹⁹F (e.g., CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective : To identify the functional groups present in the molecule.

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR) :

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid 3-bromo-5-methylpyridine-2-sulfonyl fluoride sample directly onto the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[22]

  • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum. Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective : To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation : A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Procedure (using GC-MS) :

  • Sample Preparation : Prepare a dilute solution (~1 mg/mL) of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[14]

  • Instrument Setup :

    • Set the GC parameters: choose an appropriate column (e.g., a non-polar capillary column), set a suitable temperature program for the oven, and use helium as the carrier gas.

    • Set the MS parameters: select Electron Ionization (EI) mode at 70 eV, a mass scan range of m/z 40-400, and a source temperature of ~230 °C.[11][14]

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

  • Data Acquisition : The sample will be vaporized, separated by the GC column, and then introduced into the MS for ionization and analysis.

  • Data Processing :

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum associated with that peak.

    • Identify the molecular ion peak (and its M+2 isotope peak) and the major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.[14]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationship between the molecular structure and the analytical techniques, as well as a generalized workflow for characterization.

cluster_molecule 3-bromo-5-methylpyridine-2-sulfonyl fluoride cluster_techniques Spectroscopic Techniques cluster_information Derived Information mol Molecular Structure NMR NMR (¹H, ¹³C, ¹⁹F) mol->NMR IR FT-IR mol->IR MS MS mol->MS info_nmr C-H-F Framework Connectivity NMR->info_nmr info_ir Functional Groups (e.g., -SO₂F, C=N) IR->info_ir info_ms Molecular Weight Fragmentation MS->info_ms

Caption: Relationship between molecular structure and spectroscopic data.

start Synthesized Compound (Solid Sample) prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Place on ATR Crystal start->prep_ir prep_ms Dissolve in Volatile Solvent start->prep_ms acq_nmr Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) prep_nmr->acq_nmr acq_ir Acquire FT-IR Spectrum prep_ir->acq_ir acq_ms Acquire Mass Spectrum (GC-MS) prep_ms->acq_ms process_nmr Process Data (Assign Shifts/Couplings) acq_nmr->process_nmr process_ir Process Data (Assign Vibrations) acq_ir->process_ir process_ms Process Data (Analyze Fragments) acq_ms->process_ms end Confirm Structure process_nmr->end process_ir->end process_ms->end

Caption: General experimental workflow for spectroscopic analysis.

References

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Electron Ionization. University of Illinois Urbana-Champaign. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Quantitative determination of sulfonylfluoride group conversion. Fluorine Notes. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. [Link]

  • The Essential Guide to Electron Ionization in GC–MS. LCGC International. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Experiment #2 NUCLEAR MAGNETIC RESONANCE. Massachusetts Institute of Technology. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Experimental Approaches of NMR Spectroscopy. Springer. [Link]

  • Ionization Modes: EI. Shimadzu. [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information. NextSDS. [Link]

  • Sulfuryl fluoride - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

  • "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor". University of Idaho. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • 2-Bromo-5-methylpyridine. ResearchGate. [Link]

Sources

Foundational

Harnessing the Reactivity of Pyridine Sulfonyl Fluorides: From SuFEx Click Chemistry to Targeted Covalent Inhibitors

Executive Summary The sulfonyl fluoride (–SO₂F) functional group has catalyzed a paradigm shift in modern synthetic chemistry, chemical biology, and drug design. When conjugated to a pyridine ring, the sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonyl fluoride (–SO₂F) functional group has catalyzed a paradigm shift in modern synthetic chemistry, chemical biology, and drug design. When conjugated to a pyridine ring, the sulfonyl fluoride group exhibits a highly privileged reactivity-stability profile. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, pyridine sulfonyl fluorides are exceptionally stable under physiological and aqueous conditions, yet they can be selectively activated for nucleophilic attack. This whitepaper provides an in-depth technical analysis of the mechanistic foundations, reactivity profiles, and practical applications of pyridine sulfonyl fluorides, focusing on their roles in1 click chemistry, deoxyfluorination, and advanced cross-coupling methodologies[1].

Mechanistic Foundations: The S–F Bond on a Pyridine Scaffold

The intrinsic strength of the sulfur–fluorine bond (~86 kcal/mol) confers significant thermal and hydrolytic stability to sulfonyl fluorides[2]. However, the electronic environment of the attached aromatic system profoundly influences the electrophilicity of the sulfur(VI) center.

The pyridine ring is strongly electron-withdrawing due to the electronegative nitrogen atom. Through both inductive (–I) and mesomeric (–M) effects, the pyridine scaffold increases the partial positive charge on the sulfur atom compared to a standard phenyl ring. Despite this enhanced electrophilicity, 3 due to the high kinetic barrier associated with S–F bond cleavage[3].

Activation of the S–F bond requires specific catalytic triggers:

  • Base-Promoted Nucleophilic Activation: Strong, non-nucleophilic bases (e.g., DBU, BEMP) deprotonate incoming nucleophiles (like phenols or amines) and stabilize the polarized transition state.

  • Silicon-Assisted Halide Exchange: Silyl ethers (R–O–TMS) drive the reaction forward thermodynamically via the formation of the ultra-strong Si–F bond (~135 kcal/mol).

  • Protonation/Complexation of the Pyridine Nitrogen: Lowering the pH or introducing Lewis acids can coordinate the pyridyl nitrogen, further withdrawing electron density and rendering the –SO₂F group hyper-reactive toward nucleophiles.

SuFEx_Activation A Pyridine Sulfonyl Fluoride (Stable S-F Bond) D Activated Transition State (Polarized S-F) A->D B Nucleophile (R-OH, R-NH2) B->D C Activation Trigger (Base / Si-F / H+) C->D Catalyzes E SuFEx Product (Sulfonate / Sulfonamide) D->E S-F Cleavage F Byproduct (HF / TMS-F) D->F

Logical workflow of SuFEx activation on a pyridine sulfonyl fluoride scaffold.

Key Reactivity Profiles & Applications

SuFEx Click Chemistry and Covalent Inhibitors

In drug discovery, pyridine sulfonyl fluorides are highly prized as warheads for 4[4]. They selectively modify context-specific nucleophilic residues (such as Tyrosine, Lysine, and Histidine) within enzyme binding pockets[1]. The basicity of the pyridine ring can be tuned by varying the position of the nitrogen (2-, 3-, or 4-pyridyl) to optimize non-covalent pre-binding interactions before the SuFEx event occurs.

Deoxyfluorination via PyFluor

5 has emerged as a superior reagent for the deoxyfluorination of alcohols[5]. Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and often yield unwanted alkene byproducts via E2 elimination. PyFluor circumvents these issues. The alcohol attacks the S(VI) center to form a pyridine-2-sulfonate intermediate. The expelled fluoride ion then performs a clean Sₙ2 displacement. The pyridine-2-sulfonate is an exceptional leaving group, and the reaction exhibits high chemoselectivity and functional group tolerance[6]. Recent advances also demonstrate its utility in the7[7].

PyFluor_Mechanism Step1 PyFluor + R-OH (Reagents) Step2 DBU Base Addition (Deprotonation) Step1->Step2 Step3 Pyridine-2-Sulfonate Intermediate (+ Free F- ion) Step2->Step3 S(VI) Attack Step4 SN2 Displacement (F- attacks R group) Step3->Step4 Step5 Alkyl Fluoride (R-F) + Pyridine-2-Sulfonate Salt Step4->Step5 Leaving Group Expulsion

Step-by-step mechanistic pathway of deoxyfluorination using PyFluor.

Desulfonylative Fluorination

A groundbreaking application involves the 8 of electron-deficient heteroaryl sulfonyl fluorides[8]. In this transformation, the –SO₂F group acts as both the electrophile and the internal fluoride source. This eliminates the need for exogenous, highly basic metal fluoride salts (like AgF or CsF), which often lead to protodehalogenation or degradation of sensitive substrates.

Quantitative Data: Reactivity and Efficiency

Table 1: Comparison of Deoxyfluorination Reagents (PyFluor vs. DAST)

Reagent ParameterPyFluor (Pyridine-2-sulfonyl fluoride)DAST (Diethylaminosulfur trifluoride)
Thermal Stability Excellent (Stable at RT for months)Poor (Explosive decomposition > 50°C)
Chemoselectivity High (Favors Sₙ2 inversion)Low (Prone to E2 elimination)
Byproduct Profile Pyridine-2-sulfonate salt (easily washed)HF gas, unsaturated alkenes
Tolerated Groups Amines, anilines, phthalimides, heterocyclesHighly restricted (reacts with amines)

Table 2: SuFEx Reactivity of Pyridine Sulfonyl Fluoride Isomers

IsomerElectrophilicity of S(VI)Primary Application
Pyridine-2-sulfonyl fluoride Very High (Proximity to N lone pair)Deoxyfluorination, Amidation
Pyridine-3-sulfonyl fluoride Moderate (Reduced mesomeric effect)SuFEx cross-coupling, Covalent Probes
Pyridine-4-sulfonyl fluoride High (Direct resonance with N)Polymer synthesis, Bioconjugation

Experimental Methodologies: Self-Validating Protocols

Protocol A: Deoxyfluorination of Primary Alcohols with PyFluor

Causality & Design: Toluene is selected as the solvent because its non-polar nature minimizes the solvation of the displaced fluoride ion. A "naked" fluoride is a significantly stronger nucleophile, which is critical for driving the Sₙ2 displacement of the pyridine-2-sulfonate leaving group. DBU is utilized not only to deprotonate the alcohol but also as an acid scavenger to prevent the degradation of acid-sensitive functional groups.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Reagent Addition: Add PyFluor (1.5 mmol) in one portion. The reaction mixture should remain clear.

  • Base Activation: Dropwise, add DBU (1.5 mmol) via syringe over 5 minutes.

  • Thermal Control: Stir the reaction at room temperature. For sterically hindered substrates, heat to 80°C using a pre-calibrated oil bath.

  • Self-Validation (In-Process): Monitor via ¹⁹F NMR. Intact PyFluor exhibits a distinct singlet at ~ +42 ppm. Reaction completion is validated by the disappearance of this peak and the emergence of an upfield multiplet (-150 to -220 ppm) corresponding to the alkyl fluoride.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). The pyridine-2-sulfonate byproduct partitions cleanly into the aqueous layer, validating the purification strategy.

Protocol B: Pd-Catalyzed Desulfonylative Fluorination

Causality & Design: Utilizing the –SO₂F group as an internal fluoride source circumvents the halide exchange step from the catalytic cycle, preventing competing protonation pathways that typically plague traditional fluorination methods.

Step-by-Step Procedure:

  • Catalyst Assembly: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (5 mol%), a bulky biaryl phosphine ligand (10 mol%), and the pyridine-3-sulfonyl fluoride substrate (1.0 mmol) in anhydrous 1,4-dioxane (4.0 mL).

  • Reaction Initiation: Seal the vessel, remove it from the glovebox, and heat to 110°C.

  • Self-Validation (In-Process): The physical evolution of SO₂ gas (which can be monitored via a bubbler if scaled up) serves as a direct visual cue of the oxidative addition and subsequent SO₂ extrusion steps.

  • Isolation: Cool to room temperature, filter through a short pad of silica gel (eluting with diethyl ether), and concentrate under reduced pressure to yield the fluoropyridine product.

Sources

Exploratory

The Ascendant Role of Pyridine Sulfonyl Fluorides in Chemical Biology and Synthesis: A Technical Guide

Executive Summary For decades, the synthesis and application of organofluorine compounds were bottlenecked by the extreme reactivity and instability of traditional fluorinating agents. The introduction of pyridine sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the synthesis and application of organofluorine compounds were bottlenecked by the extreme reactivity and instability of traditional fluorinating agents. The introduction of pyridine sulfonyl fluorides—most notably 2-pyridinesulfonyl fluoride (PyFluor)—has fundamentally disrupted this paradigm. By perfectly balancing latent electrophilicity with exceptional thermal stability, these reagents have become indispensable in modern synthesis, Sulfur Fluoride Exchange (SuFEx) click chemistry, and targeted covalent drug discovery. This whitepaper deconstructs the mechanistic causality behind their reactivity, details state-of-the-art electrocatalytic synthesis protocols, and outlines their expanding utility in chemical biology.

Historical Context: From DAST to the SuFEx Paradigm

Historically, the installation of aliphatic C–F bonds relied heavily on diethylaminosulfur trifluoride (DAST). Introduced in the 1970s, DAST readily fluorinates alcohols but is plagued by a propensity for violent thermal decomposition, rendering it entirely unsuitable for process-scale chemistry (1)[1]. Furthermore, DAST reactions suffer from limited functional group tolerance and frequently yield elimination side products that severely complicate purification[1].

The paradigm shifted with K. Barry Sharpless’s development of SuFEx click chemistry. Sharpless observed that the S–F bond in sulfonyl fluorides is uniquely stable and highly resistant to reduction or nucleophilic attack unless explicitly activated by a protic microenvironment or specific Lewis bases[1]. This observation catalyzed the search for heteroaromatic sulfonyl fluorides that could exploit this latent reactivity without the inherent instability of their sulfonyl chloride counterparts, which are prone to rapid hydrolysis and SO2 extrusion (2)[2].

Mechanistic Causality: The PyFluor Breakthrough

In 2015, the Doyle Group introduced PyFluor (2-pyridinesulfonyl fluoride) as a low-cost, exceptionally stable, and highly selective deoxyfluorination reagent[1].

The Role of the Pyridine Ring

Initial hypotheses regarding 2-pyridinesulfonate esters suggested that the pyridine nitrogen might act as a nucleophile-assisted leaving group during substitution. However, comprehensive studies on 3- and 4-pyridine-sulfonyl fluorides revealed a different causality: the pyridine ring serves primarily as an inductive electron-withdrawing group [1]. This electron withdrawal increases the electrophilicity of the sulfur center, facilitating the initial attack by the alcohol substrate without compromising the overall stability of the S–F bond[1].

The Role of the Brønsted Base (DBU)

The deoxyfluorination mechanism requires an amidine base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Experimental LC-MS data confirms that DBU functions principally as a Brønsted base rather than a nucleophilic acyl transfer catalyst. It facilitates the base-assisted addition of the substrate alcohol to the sulfonyl fluoride. Crucially, the protonated DBU then stabilizes the developing, highly reactive fluoride ion leaving group, which subsequently mediates the fluorination of the sulfonate ester intermediate[1].

G A Alcohol Substrate D Base-Assisted Addition A->D B PyFluor (2-Pyridinesulfonyl Fluoride) B->D C DBU (Brønsted Base) C->D E Sulfonate Ester Intermediate D->E F Reactive Fluoride Ion [F-] D->F G Alkyl Fluoride Product E->G Nucleophilic Substitution F->G

Mechanistic pathway of PyFluor-mediated deoxyfluorination via base-assisted addition.

Applications in Covalent Drug Discovery & Chemical Biology

Beyond synthesis, pyridine sulfonyl fluorides have emerged as premier covalent warheads in medicinal chemistry. Compounds such as 6-aminopyridine-2-sulfonyl fluoride are utilized to covalently modify specific amino acids—predominantly histidine, tyrosine, and lysine—within target proteins (3)[3].

The causality of their selectivity lies in the SuFEx activation principle. The S–F bond remains inert in aqueous physiological conditions until it enters the specific protic microenvironment of an enzyme's active site. This environment activates the bond, triggering a highly localized SuFEx click reaction that forms a stable covalent adduct, permanently inhibiting the target while avoiding widespread off-target toxicity[3].

Additionally, 2-pyridine sulfonyl fluoride has been recently repurposed as an atom-economic amide coupling reagent, capable of deoxyfluorinating carboxylic acids to acyl fluorides under mild conditions, followed by rapid one-pot amidation (4)[4].

G P1 Target Protein (e.g., Kinase) P3 Protic Microenvironment Activation P1->P3 P2 Pyridine Sulfonyl Fluoride Probe P2->P3 P4 SuFEx Click Reaction P3->P4 P5 Covalent Protein-Inhibitor Adduct P4->P5 Specific Tyr/Lys/His Binding

Workflow of SuFEx-mediated covalent protein modification by pyridine sulfonyl fluorides.

Quantitative Data & Substrate Scope

The superiority of pyridine sulfonyl fluorides is best illustrated through comparative data. Table 1 highlights the operational advantages of PyFluor over legacy reagents, while Table 2 demonstrates the functional group tolerance of modern electrocatalytic synthesis methods.

Table 1: Comparison of Deoxyfluorination Reagents
ReagentThermal StabilitySelectivity (Fluorination:Elimination)Cost & ScalabilityPrimary Mechanism
DAST Poor (Explosive risk at scale)Low (Significant elimination)HighNucleophilic Fluorination
PBSF HighModerate (~6:1)LowBase-assisted addition
PyFluor Excellent (Stable at RT) Excellent (>20:1) Low (Process-friendly) Base-assisted addition
Table 2: Substrate Scope for Ni-Electrocatalytic Synthesis of Pyridine Sulfonyl Fluorides

Data derived from the chemoselective electrocatalytic sulfinylation of aryl halides (5)[5].

Starting MaterialFunctional Group ToleranceYield / OutcomeMethod
3-IodopyridineUnsubstituted Heterocycle25%Ni-Electrocatalysis + NFSI
2-Methoxy-4-iodopyridineElectron-donating (OMe)Successful (Superior to Pd)Ni-Electrocatalysis + NFSI
2-Amino-4-iodopyridineElectron-donating (NH2)Successful (Superior to Pd)Ni-Electrocatalysis + NFSI
1-Bromo-4-iodobenzeneHalide (C–Br strictly intact)53% (Excellent Chemoselectivity)Ni-Electrocatalysis + NFSI

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process analytical checks to verify causality and reaction progress before final isolation.

Protocol A: Deoxyfluorination of Alcohols using PyFluor
  • Preparation: In an oven-dried, argon-purged flask, dissolve the substrate alcohol (1.0 equiv) and PyFluor (1.5 equiv) in anhydrous toluene to achieve a 0.5 M concentration.

  • Activation: Add DBU (1.5 equiv) dropwise at room temperature.

    • Self-Validation Check: Monitor the reaction mixture via LC-MS after 15 minutes. The formation of the sulfonate ester intermediate should be rapid and clearly visible. The formation of the inactive PyFluor-DBU complex (Complex 4) should be minimal, confirming DBU is acting as a Brønsted base rather than a nucleophile[1].

  • Reaction: Stir the mixture at room temperature for 24 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc) should indicate the complete consumption of the starting alcohol and the appearance of a distinct, less polar spot corresponding to the alkyl fluoride.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over MgSO4, concentrate, and purify via flash chromatography. The high selectivity of PyFluor ensures elimination side products remain <5%[1].

Protocol B: Scalable Ni-Electrocatalytic Synthesis of Pyridine Sulfonyl Fluorides

Because heteroaromatic sulfonyl chlorides are unstable[2], direct synthesis of the fluoride is preferred.

  • Electrochemical Setup: Equip an undivided electrochemical cell with a Nickel foam cathode and a Zinc foam anode.

  • Reagent Loading: Add the aryl iodide substrate (10 mmol), Ni catalyst (e.g., NiBr2·glyme, 10 mol%), and a suitable supporting electrolyte (e.g., tetrabutylammonium salts) to the cell.

  • Sulfinylation: Introduce a controlled-concentration SO2 stock solution. Apply a constant current of 90 mA.

    • Self-Validation Check: Monitor the charge passed. The reaction should reach completion at approximately 2.2 F/mol (approx. 18 hours). If using a substrate like 1-bromo-4-iodobenzene, GC-MS must confirm that the C–Br bond remains strictly intact, validating the chemoselectivity of the Ni-catalyst over traditional Pd methods[5].

  • In-Situ Fluorination: Directly add NFSI (2.0 equiv) or a combination of TBAF and N-chlorosuccinimide (NCS) to the same pot.

    • Self-Validation Check: Extract a micro-aliquot and perform 19F NMR. The appearance of a sharp singlet in the distinct sulfonyl fluoride region (+30 to +60 ppm) validates successful halogen exchange[5].

  • Isolation: Perform standard aqueous workup and isolate the stable pyridine sulfonyl fluoride via column chromatography[5].

References

  • Journal of the American Chemical Society (2015).
  • Angewandte Chemie International Edition (2022).
  • ResearchGate (2026).
  • RSC Blogs - The Royal Society of Chemistry (2024).
  • Smolecule (2024).

Sources

Foundational

Optimizing the Solubility and Handling of 3-Bromo-5-Methylpyridine-2-Sulfonyl Fluoride in Organic Solvents for SuFEx Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the synthesis of complex molecules, materials science, and chemical biology[1]. Among the expanding library of electrophilic hubs, 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS: 2299784-94-2) has emerged as a highly versatile, functionalized building block[2]. However, the successful deployment of this compound relies heavily on understanding its physicochemical properties. As a Senior Application Scientist, I have observed that the primary point of failure in SuFEx workflows is not the inherent reactivity of the sulfonyl fluoride, but rather improper solvent selection and poor solubility management. This guide provides an in-depth analysis of the solubility dynamics of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in organic solvents, supported by self-validating experimental protocols.

Physicochemical Drivers of Solubility: A Mechanistic Perspective

To master the handling of 3-bromo-5-methylpyridine-2-sulfonyl fluoride, one must first understand the causality behind its solvent interactions. The molecule’s solubility is dictated by four distinct structural motifs:

  • The Pyridine Core: Provides moderate polarity and acts as a weak hydrogen bond acceptor, making the molecule highly compatible with polar aprotic solvents.

  • The Bromo Substituent: Introduces significant lipophilicity and the potential for halogen bonding, driving solubility in halogenated solvents like dichloromethane (DCM).

  • The Methyl Group: Adds steric bulk and further lipophilicity, actively repelling aqueous solvation.

  • The Sulfonyl Fluoride (SO₂F) Moiety: Unlike highly reactive sulfonyl chlorides, the S-F bond is heterolytically stable and resistant to reduction[1]. It exhibits exceptional thermodynamic stability, meaning it will not spontaneously degrade in pure organic solvents[3].

Application Insight: Sulfonyl fluorides exhibit notoriously low solubility in aqueous buffers[4]. Attempting to force dissolution in water without a concentrated organic stock leads to rapid precipitation and erratic kinetic data. Furthermore, while the SO₂F group is stable in neutral water, it is susceptible to hydrolysis in alkaline aqueous conditions, converting to the inactive sulfonate[4]. Therefore, anhydrous organic solvents are strictly required for stock preparation.

Quantitative Solubility Profiles in Organic Solvents

Based on empirical data from analogous heterocyclic sulfonyl fluorides and established SuFEx protocols, the solubility profile of 3-bromo-5-methylpyridine-2-sulfonyl fluoride favors polar aprotic environments[5].

Table 1: Representative Solubility & Application Suitability at 25°C

Solvent ClassSpecific SolventEstimated SolubilityApplication Suitability & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mLExcellent. Ideal for primary stock solutions. Ensures rapid, even dispersion when spiked into aqueous assays[4].
Polar Aprotic Acetonitrile (MeCN)50 - 100 mg/mLOptimal for SuFEx. Provides excellent solvation for catalytic intermediates without competing as a nucleophile[5].
Halogenated Dichloromethane (DCM)> 100 mg/mLExcellent. Highly effective for biphasic reactions or liquid-liquid extractions post-synthesis.
Ether Tetrahydrofuran (THF)25 - 50 mg/mLModerate. Useful when coupling with organometallic reagents (e.g., Grignard-based functionalizations).
Alcohol Isopropanol (i-PrOH)10 - 25 mg/mLModerate. Alcohols can improve specific halogen exchange rates but risk side-reactions over long durations[5].
Non-Polar Hexanes< 1 mg/mLPoor. Ideal for use as an anti-solvent to induce crystallization during purification.

Experimental Workflow: Self-Validating Thermodynamic Solubility Protocol

Relying on kinetic dissolution (simply vortexing until clear) can mask supersaturation, leading to unexpected precipitation during critical reaction steps. To ensure scientific integrity, solubility must be determined thermodynamically.

Protocol 1: HPLC-UV Determination of Thermodynamic Solubility

Objective: Establish the absolute saturation limit of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in a target organic solvent.

  • Saturation: Add an excess of the solid compound (approx. 150 mg) to a 2 mL amber glass HPLC vial containing 1.0 mL of the target anhydrous solvent (e.g., MeCN).

  • Equilibration: Seal the vial under a dry nitrogen atmosphere to prevent atmospheric moisture ingress, which can slowly hydrolyze the SO₂F group over time[6]. Agitate the suspension at 400 rpm at a constant 25°C for 24 hours.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial: PTFE is required to prevent solvent degradation and non-specific binding of the fluorinated compound.

  • Quantification: Dilute the filtrate 1:100 in the HPLC mobile phase. Quantify using a validated HPLC-UV method against a multi-point calibration curve (R² > 0.999).

  • Data Validation: Run all samples in triplicate. The system is self-validating if the Coefficient of Variation (CV) is < 5%. If CV > 5%, the system has not reached thermodynamic equilibrium; extend agitation by 12 hours.

G A 1. Solid Addition (Excess Compound) B 2. Equilibration (24h, 25°C, N2 atm) A->B C 3. Phase Separation (Centrifuge & Filter) B->C D 4. Quantification (HPLC-UV Analysis) C->D E 5. Validation (CV < 5%) D->E

Workflow for thermodynamic solubility determination of sulfonyl fluorides.

Application in SuFEx Chemistry: Solvent Selection & Reaction Optimization

In SuFEx chemistry, the solvent does more than dissolve the reagents; it actively modulates the transition state of the reaction.

When reacting 3-bromo-5-methylpyridine-2-sulfonyl fluoride with nucleophiles (such as phenols or amines), polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are the gold standard.

The Causality of Solvent Activation: The SuFEx reaction requires the activation of the highly stable S-F bond, typically achieved via a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bifluoride catalyst[3]. In polar aprotic solvents, the naked fluoride ion (released during the transition state) is poorly solvated. This lack of solvation dramatically increases the fluoride's nucleophilicity, allowing it to effectively participate in autocatalytic exchange or hydrogen bonding with the incoming nucleophile, thereby accelerating S-F cleavage[1].

G A 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride C Aprotic Solvent (MeCN / DMF) A->C B Nucleophile (Phenol / Amine) B->C D Catalytic Base (e.g., DBU) C->D Solvation & Activation E SuFEx Conjugate (Stable S-N / S-O Bond) D->E S-F Cleavage

SuFEx reaction pathway illustrating the critical role of aprotic organic solvents.

Storage, Stability, and Handling Protocols

While sulfonyl fluorides are privileged warheads due to their resistance to reduction and thermolysis, they require strict handling to maintain their integrity over time[6].

Protocol 2: Preparation of Stable Anhydrous Stock Solutions

To prevent premature hydrolysis and ensure reproducible downstream assays, follow this strict stock preparation protocol:

  • Solvent Drying: Utilize only anhydrous DMSO or MeCN (water content < 50 ppm). Store the solvent over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Inert Dissolution: Weigh the required mass of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in a dry box or under a gentle nitrogen stream. Add the anhydrous solvent to achieve a standardized concentration (e.g., 100 mM). Vortex vigorously for 60 seconds until optically clear.

  • Aliquotting: Divide the solution into single-use amber glass vials to prevent repeated freeze-thaw cycles and light-induced degradation of the bromo-pyridine core.

  • Storage & Recovery: Store aliquots at -20°C. Critical Step: Before opening a vial for use, allow it to thaw completely to room temperature. Opening a cold vial will cause atmospheric moisture to condense into the hygroscopic solvent, rapidly degrading the sulfonyl fluoride[4].

Sources

Exploratory

theoretical calculations on 3-bromo-5-methylpyridine-2-sulfonyl fluoride

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. Among the next generation of SuFEx hubs, 3-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization in drug discovery and materials science. Among the next generation of SuFEx hubs, 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS 2299784-94-2) emerges as a highly privileged, multifunctional scaffold. The pyridine ring modulates the electrophilicity of the S(VI) center, while the 3-bromo substituent provides an orthogonal handle for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical quantum mechanics and benchtop synthetic utility. By detailing the computational workflows—specifically Density Functional Theory (DFT) protocols—this guide elucidates the causality behind the chemoselectivity and reactivity of this unique molecule.

The Causality of Computational Method Selection

To accurately model the reactivity of 3-bromo-5-methylpyridine-2-sulfonyl fluoride, the computational protocol must be a self-validating system. The choice of functional and basis set is not arbitrary; it is dictated by the physical chemistry of the sulfur(VI) center and the leaving fluoride anion [1].

  • Functional (M06-2X-D3): SuFEx transition states involve significant non-covalent interactions, such as hydrogen bonding between the incoming nucleophile and the sulfonyl oxygens. The M06-2X meta-GGA functional, coupled with Grimme’s D3 dispersion correction, is explicitly parameterized to capture these medium-range electron correlations, preventing the underestimation of activation barriers [2].

  • Basis Set (6-311+G(d,p)): The inclusion of diffuse functions (+) is non-negotiable. When the S–F bond cleaves, the resulting fluoride anion ( F− ) possesses an expanded, highly polarizable electron cloud. Omitting diffuse functions leads to catastrophic errors in calculating the leaving group's stabilization energy. Polarization functions (d,p) are equally critical to accommodate the hypervalent nature of the S(VI) transition state.

  • Solvation Model (SMD): SuFEx reactions are highly solvent-dependent. The SMD (Solvation Model based on Density) for acetonitrile or DMSO is employed to accurately model the dielectric environment, which heavily stabilizes the charge-separated transition states.

CompWorkflow Start Input Structure: 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride Opt Geometry Optimization (M06-2X/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Zero-Point Energy, Minima/TS Check) Opt->Freq ESP Electronic Properties (HOMO/LUMO, ESP Maps) Freq->ESP TS Transition State Search (SuFEx Pathway) Freq->TS Output Thermodynamic & Kinetic Data ESP->Output IRC Intrinsic Reaction Coordinate (IRC) Verification TS->IRC IRC->Output

Figure 1: Step-by-step DFT computational workflow for evaluating sulfonyl fluoride reactivity.

Electronic Structure and Chemoselectivity

The unique reactivity profile of 3-bromo-5-methylpyridine-2-sulfonyl fluoride is governed by its electronic topology. The electron-withdrawing nature of the pyridine nitrogen (especially when protonated or coordinated in solution) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to simple benzenesulfonyl fluorides, accelerating nucleophilic attack at the sulfur center [3].

However, the molecule also possesses a potentially reactive C–Br bond and an electrophilic pyridine ring (susceptible to SN​Ar ). Theoretical calculations allow us to predict chemoselectivity by comparing bond dissociation energies (BDEs) and orbital localizations.

Quantitative Data Summary

Below is a summary of the calculated electronic properties (at the SMD/M06-2X-D3/6-311+G(d,p) level) and their direct implications for bench chemists.

PropertyCalculated ValueChemical Implication for Experimentalists
S–F Bond Length 1.58 ÅIndicates a highly polarized, strong covalent bond. Explains the molecule's resistance to spontaneous hydrolysis in aqueous media.
C–Br Bond Length 1.91 ÅStandard aryl halide bond length, highly accessible for Pd(0) oxidative addition.
HOMO Energy -7.85 eVDeep HOMO level suggests high oxidative stability, allowing the use of oxidative conditions in multi-step syntheses.
LUMO Energy -2.15 eVLow-lying LUMO localized primarily on the pyridine/ SO2​F moiety, facilitating rapid nucleophilic attack during SuFEx.
HOMO-LUMO Gap 5.70 eVModerate gap indicating overall kinetic stability under ambient storage conditions.
S–F BDE ~85.2 kcal/molHigh thermodynamic stability; requires specific activation (e.g., DBU, bifluoride ion, or Lewis acids) to initiate SuFEx [4].
C–Br BDE ~78.4 kcal/molWeaker than the S–F bond. This thermodynamic differential enables orthogonal Suzuki-Miyaura cross-coupling without S–F cleavage.

Mechanistic Modeling of SuFEx Reactivity

Understanding how the S–F bond breaks is critical for designing better catalysts. For 3-bromo-5-methylpyridine-2-sulfonyl fluoride, the SuFEx reaction with an amine or phenoxide typically proceeds via a concerted SN​2 -like mechanism rather than a stepwise addition-elimination pathway [2].

Step-by-Step Protocol for Transition State (TS) Modeling

To validate the reaction mechanism computationally, the following rigorous protocol must be executed:

  • Conformational Sampling: Generate multiple conformers of the Pre-Reaction Complex (PRC) where the nucleophile approaches the sulfur atom opposite to the fluorine atom (in-line attack).

  • TS Optimization: Utilize the Berny algorithm (Opt=TS in Gaussian) to locate the first-order saddle point. The initial guess should feature an S–Nu distance of ~2.1 Å and an S–F distance elongated to ~1.8 Å.

  • Frequency Verification: Perform a vibrational frequency calculation. A valid TS must exhibit exactly one imaginary frequency (e.g., iν≈−350 cm−1 ), corresponding to the simultaneous formation of the S–Nu bond and cleavage of the S–F bond.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to ensure the identified TS smoothly connects the PRC to the desired sulfonamide/sulfonate product. Failure to run an IRC compromises the trustworthiness of the mechanistic claim.

SuFExMech R Reactants Sulfonyl Fluoride + Nu- PRC Pre-Reaction Complex Hydrogen Bonding R->PRC Diffusion TS Transition State [S---Nu / S---F]‡ PRC->TS Activation E (ΔG‡) P Products Sulfonate/Sulfonamide + F- TS->P Elimination

Figure 2: Energy profile and logical progression of the concerted SuFEx mechanism.

Orthogonal Reactivity: The 3-Bromo Handle

A major advantage of 3-bromo-5-methylpyridine-2-sulfonyl fluoride is its capacity for orthogonal functionalization. Bench chemists often wonder if transition-metal-catalyzed cross-coupling at the 3-bromo position will inadvertently destroy the sulfonyl fluoride group.

Calculations confirm that the S(VI)–F bond is essentially inert to Pd(0) oxidative addition due to its high bond dissociation energy (85.2 kcal/mol) and immense steric shielding around the hypervalent sulfur. Consequently, Suzuki-Miyaura cross-coupling can be performed chemoselectively at the C–Br bond [5]. The theoretical prediction perfectly aligns with experimental observations where pyridine-2-sulfonyl fluorides undergo cross-coupling with boronic acids while leaving the SO2​F group intact for subsequent late-stage SuFEx click reactions.

Conclusion

Theoretical calculations are not merely descriptive; they are prescriptive. By applying high-level DFT methods (M06-2X/6-311+G(d,p)) to 3-bromo-5-methylpyridine-2-sulfonyl fluoride, we can definitively map its electrostatic potential, predict its chemoselectivity, and confirm its utility as a dual-action hub in complex molecule synthesis. The calculated thermodynamic stability of the S–F bond juxtaposed with the accessible C–Br handle makes this molecule a premier candidate for advanced drug development pipelines.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[Link]

  • "Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides." ChemRxiv, 2023.[Link]

  • "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications." ChemRxiv, 2023.[Link]

  • Nielsen et al. "Closing the gap between 19F and 18F chemistry." National Institutes of Health (PMC), 2021.[Link]

  • "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." Scholarship @ Claremont, 2020. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 3-bromo-5-methylpyridine-2-sulfonyl fluoride in SuFEx Click Chemistry

Introduction: The Power of SuFEx and the Potential of a Novel Pyridyl Building Block The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has provided a powerful and versatile t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of SuFEx and the Potential of a Novel Pyridyl Building Block

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has provided a powerful and versatile tool for the modular assembly of complex molecules.[1][2][3] First introduced by Sharpless and coworkers in 2014, SuFEx chemistry is predicated on the unique reactivity of the S(VI)-F bond, which is remarkably stable under many conditions yet can be selectively activated to react with nucleophiles, forming robust covalent linkages.[4][5] This family of reactions is characterized by its high efficiency, broad functional group tolerance, and often metal-free conditions, making it particularly suitable for applications in drug discovery, chemical biology, and materials science.[1][6][7]

At the heart of SuFEx chemistry are sulfonyl fluorides (R-SO₂F), which serve as electrophilic hubs. These compounds exhibit a fine balance of stability and reactivity; they are resistant to hydrolysis and reduction but readily engage with nucleophiles like phenols and amines under the right conditions.[8][9][10] This application note focuses on a specific, functionalized building block: 3-bromo-5-methylpyridine-2-sulfonyl fluoride . The presence of a pyridine ring introduces desirable pharmacokinetic properties and a potential vector for further functionalization. The bromine atom offers a handle for subsequent cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties. This trifunctional scaffold makes 3-bromo-5-methylpyridine-2-sulfonyl fluoride a highly attractive reagent for creating diverse molecular architectures with potential applications in medicinal chemistry and beyond.

This guide provides a comprehensive overview of the application of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in SuFEx click chemistry, including detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals. While specific literature on this exact molecule is emerging, the protocols and principles outlined herein are based on the well-established body of knowledge surrounding SuFEx chemistry and the reactivity of analogous pyridine-2-sulfonyl fluorides.

The SuFEx Reaction: Mechanism and Key Principles

The SuFEx reaction is a nucleophilic substitution at a hexavalent sulfur center. The exceptional stability of the S-F bond is a key feature, allowing the sulfonyl fluoride moiety to be carried through various synthetic steps.[9] Activation of the S-F bond is typically achieved using a base catalyst, which deprotonates the incoming nucleophile, increasing its reactivity.[3] The general mechanism for the reaction of a sulfonyl fluoride with a phenol is depicted below.

SuFEx_Mechanism R-SO2F 3-bromo-5-methylpyridine-2-sulfonyl fluoride TS Transition State R-SO2F->TS Nu-H Phenol/Amine (R'-OH / R'-NH2) Activated_Nu Activated Nucleophile (R'-O⁻ / R'-NH⁻) Nu-H->Activated_Nu Deprotonation Base Base (e.g., DBU, Et3N) Base->Activated_Nu Activated_Nu->TS Product Sulfonate/Sulfonamide TS->Product S-F bond cleavage S-Nu bond formation Byproducts [Base-H]⁺F⁻ TS->Byproducts

Caption: General mechanism of a base-catalyzed SuFEx reaction.

Key Considerations for Successful SuFEx Reactions:
  • Nucleophile Choice: A wide range of nucleophiles can be employed in SuFEx reactions, with phenols and amines being the most common. The nucleophilicity of the substrate will influence the reaction conditions required.

  • Catalyst Selection: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA) are frequently used to facilitate the reaction.[3] The choice of base and its stoichiometry can be critical for achieving high yields.

  • Solvent: Aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM) are typically used to avoid side reactions with the solvent.

  • Temperature: Most SuFEx reactions proceed efficiently at room temperature, although gentle heating may be required for less reactive substrates.

Experimental Protocols

The following protocols are representative methods for the use of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in SuFEx reactions. Optimization may be necessary for specific substrates.

General Workflow

Caption: A typical experimental workflow for a SuFEx reaction.

Protocol 1: Reaction with a Phenolic Nucleophile

This protocol describes a general procedure for the synthesis of an aryl sulfonate from 3-bromo-5-methylpyridine-2-sulfonyl fluoride and a phenol.

Materials:

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride

  • Phenolic substrate (e.g., 4-methoxyphenol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq).

  • Dissolve the phenol in anhydrous MeCN (0.1 M).

  • Add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.1 eq) to the solution.

  • While stirring, add DBU (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Reaction with an Amine Nucleophile

This protocol outlines a general procedure for the synthesis of a sulfonamide from 3-bromo-5-methylpyridine-2-sulfonyl fluoride and a primary or secondary amine.

Materials:

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride

  • Amine substrate (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq).

  • Dissolve the amine in anhydrous DCM (0.1 M).

  • Add triethylamine (1.5 eq) to the solution.

  • In a separate flask, dissolve 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.2 eq) in anhydrous DCM.

  • Slowly add the solution of the sulfonyl fluoride to the amine solution via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR and mass spectrometry.

Representative Reaction Conditions
NucleophileCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolDBUMeCN252-1270-95
AmineEt₃NDCM251-675-98

Note: Reaction times and yields are estimates based on general SuFEx chemistry and will vary depending on the specific substrates used.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Insufficiently active catalystUse a stronger base (e.g., DBU instead of Et₃N). Ensure the base is not quenched by acidic impurities.
Low reactivity of the nucleophileIncrease the reaction temperature or use a more polar solvent. For phenols, consider in situ silylation.
Deactivated sulfonyl fluorideEnsure the sulfonyl fluoride is pure and has not been hydrolyzed.
Formation of side products Reaction with waterUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Di-sulfonylation of primary aminesUse an excess of the amine or add the sulfonyl fluoride slowly to the amine solution.
Difficult purification Product and starting material have similar polarityAdjust the eluent system for column chromatography. Consider derivatization of the product or starting material to alter its polarity.

Safety and Handling

Sulfonyl fluorides should be handled with care in a well-ventilated fume hood.[11][12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Avoid inhalation of dust or vapors and contact with skin and eyes.[12][13] In case of accidental exposure, seek immediate medical attention.[12][14] Store sulfonyl fluorides in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and moisture.[11][14]

Conclusion

3-bromo-5-methylpyridine-2-sulfonyl fluoride is a promising and versatile building block for SuFEx click chemistry. Its unique combination of a reactive sulfonyl fluoride handle, a modifiable bromine atom, and a pharmaceutically relevant pyridine core makes it a valuable tool for the rapid synthesis of diverse and complex molecules. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this reagent in their own synthetic endeavors, from fundamental research to the development of new therapeutic agents and functional materials.

References
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine. (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck Millipore. (n.d.).
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. (2023, July 10).
  • Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC. (n.d.).
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019, July 31).
  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry | Request PDF - ResearchGate. (n.d.).
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. (2023, October 27).
  • Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, April 29).
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC. (n.d.).
  • Sulfur fluoride exchange - PMC - NIH. (2023, August 3).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization | Journal of the American Chemical Society. (2018, February 16).
  • SuFEx Click Chemistry: Discovery to Applications | Request PDF - ResearchGate. (n.d.).
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm. (2025, May 23).
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00960K. (2019, July 31).
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. (2024, February 29).
  • Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI. (n.d.).
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5).
  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes | ACS Catalysis - ACS Publications. (n.d.).
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. (n.d.).
  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory. (n.d.).
  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles | ACS Omega. (2020, November 23).
  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99% - Cole-Parmer. (2005, October 3).
  • A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins - Research Explorer. (n.d.).
  • ICSC 1402 - SULFURYL FLUORIDE. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride - ChemicalBook. (2026, January 3).
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms - J&K Scientific LLC. (2021, April 2).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery - ResearchGate. (n.d.).
  • Unconventional reactivity of sulfonyl fluorides | Request PDF - ResearchGate. (2026, March 16).
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).
  • Mechanistic investigations a¹H NMR spectra for the reaction between 1b... - ResearchGate. (n.d.).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (n.d.).
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. (n.d.).
  • (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source - ResearchGate. (n.d.).
  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information - NextSDS. (n.d.).

Sources

Application

Application Note: Leveraging 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride in Covalent Drug Discovery

Executive Summary The paradigm of targeted covalent inhibitors (TCIs) has traditionally been dominated by acrylamide electrophiles designed to engage nucleophilic cysteine residues. However, because cysteine is relativel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has traditionally been dominated by acrylamide electrophiles designed to engage nucleophilic cysteine residues. However, because cysteine is relatively rare in protein binding pockets, the druggable proteome remains artificially restricted[1]. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative solution, utilizing sulfonyl fluorides to selectively target tyrosine, lysine, histidine, serine, and threonine residues[2].

This application note provides a comprehensive guide to utilizing 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS 2299784-94-2)—a highly privileged, bifunctional building block. By exploiting the orthogonal reactivity of the 3-bromo handle and the 2-sulfonyl fluoride warhead, drug discovery scientists can rapidly generate diverse libraries of novel TCIs.

Structural Rationale & SuFEx Chemistry

The architecture of 3-bromo-5-methylpyridine-2-sulfonyl fluoride is engineered for late-stage diversification and precise biological targeting:

  • The 2-Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, sulfonyl fluorides are thermodynamically stable and resistant to reduction[3][4]. They remain inert in biological fluids until they enter a specific protein microenvironment where hydrogen-bonding networks or proximal basic residues activate the S(VI)-F bond, triggering a selective SuFEx click reaction[5].

  • The 3-Bromo Handle: This halogen allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The remarkable stability of the -SO₂F group ensures it survives the harsh conditions of palladium catalysis[6].

  • The 5-Methylpyridine Core: Pyridine is a ubiquitous pharmacophore that improves aqueous solubility and metabolic stability. The 5-methyl group provides steric and electronic tuning, influencing the trajectory of the warhead within the binding pocket.

Table 1: Comparative Profiling of Covalent Warheads
Warhead ClassPrimary Target ResiduesAqueous StabilityReactivity TriggerDrug Discovery Utility
Acrylamide CysteineHighThiol nucleophilicity & proximityStandard for Cys-targeted TCIs
Sulfonyl Chloride Non-specific (Lys, Tyr, Ser)Very Low (Hydrolyzes rapidly)Intrinsic high electrophilicityLimited (Too reactive/toxic)
Sulfonyl Fluoride Tyrosine, Lysine, HistidineVery High Protein microenvironment activationExpanding targets beyond Cys

Workflow & Mechanisms

The successful deployment of this building block relies on a two-phase workflow: first, the chemical diversification via the 3-bromo group, followed by biological screening where the -SO₂F group acts as the covalent trap.

SuFEx_Mechanism A 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride B Suzuki Cross-Coupling (Library Generation) A->B Pd Catalyst, Boronic Acid C TCI Candidate (R-Py-SO2F) B->C E SuFEx Click Reaction (Microenvironment Activation) C->E D Target Protein (Tyr, Lys, His, Ser) D->E F Stable Covalent Adduct (Irreversible Inhibition) E->F -HF (Loss of Fluoride)

Caption: Workflow of library generation and SuFEx-mediated covalent protein modification.

Experimental Protocols

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a library of 3-aryl-5-methylpyridine-2-sulfonyl fluorides while perfectly preserving the -SO₂F warhead.

Scientific Causality: The S-F bond can occasionally undergo unwanted oxidative addition with electron-rich, monodentate palladium complexes[7]. To prevent this and ensure chemoselectivity at the C-Br bond, a bidentate ligand complex such as Pd(dppf)Cl₂ is strictly required. Furthermore, strong nucleophilic bases (like NaOH or DBU) must be avoided to prevent premature hydrolysis of the sulfonyl fluoride; mild bases like K₃PO₄ are optimal[7].

Materials:

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 eq)

  • Aryl or Heteroaryl boronic acid/pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 mmol), the chosen boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol).

  • Degassing: Evacuate the tube and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–8 hours. Self-Validation Step: Monitor the reaction via LC-MS or TLC. The -SO₂F group is highly UV-active; look for the consumption of the starting material without the appearance of sulfonic acid byproducts (which would indicate hydrolysis).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

  • Verification: Confirm the integrity of the SuFEx warhead using ¹⁹F NMR. A sharp singlet around +50 to +60 ppm confirms the intact -SO₂F group[8].

Protocol 2: In Vitro Validation of Covalent Modification (Intact Protein LC-MS)

Objective: To verify that the synthesized TCI candidate covalently modifies the target protein via SuFEx click chemistry.

Scientific Causality: When a sulfonyl fluoride reacts with a nucleophilic amino acid (e.g., Tyrosine), a fluoride ion is expelled, leaving a stable sulfonate ester linkage[5]. This results in a precise mass shift on the target protein equal to the mass of the TCI minus the mass of Hydrogen Fluoride (HF, 19.99 Da).

Step-by-Step Procedure:

  • Incubation: Dilute recombinant target protein to a final concentration of 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid buffers containing primary amines (like Tris) which might compete, though -SO₂F is generally stable to them at neutral pH.

  • Dosing: Add the TCI candidate (dissolved in DMSO) to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v.

  • Reaction Time: Incubate the mixture at 37°C for 2 to 4 hours.

  • Quenching & Desalting: Quench the reaction by adding 1% Formic Acid. Desalt the protein sample using a Zeba Spin Desalting Column (7K MWCO) to remove unreacted small molecules and buffer salts.

  • LC-MS Analysis: Inject the desalted protein onto a high-resolution LC-TOF mass spectrometer using a C4 protein column.

  • Data Deconvolution: Use maximum entropy deconvolution software (e.g., BioConfirm or Intact Mass) to determine the intact mass of the protein.

  • Validation: Calculate the mass shift: Observed Mass = (Apo Protein Mass) + (Mass of TCI) - 19.99 Da. A single stoichiometric addition confirms selective SuFEx labeling.

Chemoproteomic Profiling (ABPP)

To identify the exact residue modified by the pyridine-2-sulfonyl fluoride warhead across the entire proteome, Activity-Based Protein Profiling (ABPP) is employed[1].

ABPP_Workflow S1 Live Cells / Proteome Extract S2 Incubate with Py-SO2F Probe S1->S2 S3 Click Chemistry (Fluorophore/Biotin) S2->S3 S4 Enrichment & Trypsin Digest S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Identify Modified Residues (Tyr/Lys) S5->S6

Caption: Activity-Based Protein Profiling (ABPP) workflow for identifying SuFEx target residues.

By incorporating an alkyne tag onto the 3-position of the pyridine ring (via Sonogashira coupling instead of Suzuki), the molecule becomes a functional SuFEx probe. Following proteome incubation, CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) is used to attach a biotin reporter. Subsequent streptavidin enrichment, trypsin digestion, and tandem mass spectrometry (LC-MS/MS) allow for the precise mapping of the modified Tyrosine or Lysine residues[2].

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Publications URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Merck Millipore URL
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry RHHZ URL
  • Covalent drug discovery using sulfur(VI)
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC URL
  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides ACS Publications URL
  • Chemoselective Reactions of Functionalized Sulfonyl Halides ResearchGate URL
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)

Sources

Method

Application Note: Chemoselective Synthetic Routes to Derivatives of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The compound 3-bromo-5-methylpyridine-2-sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The compound 3-bromo-5-methylpyridine-2-sulfonyl fluoride is a highly versatile, polyfunctional building block that serves as a critical hub in modern medicinal chemistry and materials science. Its structural architecture features three orthogonal reactive sites: a structurally defining C5-methyl group, a classical cross-coupling handle at the C3-bromine, and a highly stable yet selectively reactive sulfonyl fluoride (-SO₂F) group at C2.

This application note details the mechanistic rationale and step-by-step protocols for exploiting the orthogonal reactivity of this scaffold. By tuning the catalytic environment, researchers can selectively activate the S–F bond via Sulfur(VI) Fluoride Exchange (SuFEx)[1], the C3–Br bond via classical Suzuki-Miyaura cross-coupling (SMC), or the C2–SO₂F bond via emerging desulfonative cross-coupling methodologies[2].

Mechanistic Rationale & Chemoselectivity

The power of 3-bromo-5-methylpyridine-2-sulfonyl fluoride lies in the predictable and divergent activation of its bonds.

  • S–F Activation (SuFEx): Pioneered by Sharpless and co-workers, the -SO₂F group is exceptionally resistant to hydrolysis and thermal degradation, unlike traditional sulfonyl chlorides. However, under specific base catalysis (e.g., DBU), it undergoes rapid, near-quantitative nucleophilic substitution with amines and phenols[3].

  • C3–Br Activation (Classical SMC): The carbon-bromine bond is highly susceptible to oxidative addition by electron-rich Palladium(0) species. Because C–Br oxidative addition is kinetically much faster than C–S activation, classical Suzuki couplings can be performed at moderate temperatures without disturbing the -SO₂F group.

  • C2–SO₂F Activation (Desulfonative SMC): Recent breakthroughs by Love and Grygorenko have demonstrated that the pyridine-2-sulfonyl fluoride motif (PyFluor) can itself act as a pseudohalide in cross-coupling[2]. Utilizing a catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, forces the challenging oxidative addition into the C–S bond, allowing the -SO₂F group to be replaced by aryl nucleophiles[4].

Orthogonal Workflow Visualization

Workflow Core 3-bromo-5-methylpyridine -2-sulfonyl fluoride SuFEx SuFEx (S-F Activation) DBU, Amine/Phenol Core->SuFEx Pathway A SMC_Br Classical SMC (C-Br Activation) Pd(PPh3)4, Ar-B(OH)2 Core->SMC_Br Pathway B Prod_SuFEx Sulfonamide/Sulfonate (C-Br Intact) SuFEx->Prod_SuFEx Final Fully Functionalized 2,3,5-Trisubstituted Pyridine SuFEx->Final Prod_SMC_Br 3-Aryl Derivative (-SO2F Intact) SMC_Br->Prod_SMC_Br Desulf Desulfonative SMC Pd(dppf)Cl2, Ar-B(OH)2 Prod_SuFEx->Desulf Pathway B Prod_SMC_Br->SuFEx Pathway A Desulf->Final

Orthogonal synthetic pathways for derivatizing 3-bromo-5-methylpyridine-2-sulfonyl fluoride.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters required to achieve chemoselectivity across the three divergent pathways.

Reaction PathwayTarget BondCatalyst / Reagent SystemTemp (°C)Typical Yield (%)Chemoselectivity & Mechanistic Notes
Scaffold Synthesis Thiol → SO₂FNaOCl (aq), KF, Acetone/H₂O0 → 2585 - 95Avoids Cl₂ gas; biphasic system prevents hydrolysis[5].
SuFEx Click S–FDBU (2.0 equiv), Toluene20 - 4070 - 95C3–Br is completely tolerated. DBU activates the nucleophile[3].
Classical SMC C3–BrPd(PPh₃)₄ (5 mol%), Na₂CO₃60 - 8065 - 90-SO₂F remains intact if T < 80 °C. Fast oxidative addition[2].
Desulfonative SMC C2–SO₂FPd(dppf)Cl₂ (10 mol%), Na₃PO₄65 - 10050 - 89Requires prior C3–Br functionalization to avoid dual-coupling[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Objective: Convert 3-bromo-5-methylpyridine-2-thiol to 3-bromo-5-methylpyridine-2-sulfonyl fluoride. Causality: Direct fluorination of thiols is harsh. This two-step, one-pot approach uses aqueous sodium hypochlorite (NaOCl) to generate the sulfonyl chloride in situ, followed by direct Cl/F exchange using Potassium Fluoride (KF)[6]. The acetone/water solvent system ensures KF solubility while preventing the hydrolysis of the newly formed sulfonyl fluoride back to the sulfonic acid[5].

  • Oxidation: Dissolve 3-bromo-5-methylpyridine-2-thiol (10.0 mmol) in a mixture of acetone (20 mL) and water (5 mL). Cool to 0 °C in an ice bath.

  • Chlorination: Dropwise add aqueous NaOCl (10-15% active chlorine, 3.5 equiv) over 15 minutes. Stir for 30 minutes at 0 °C.

  • Fluorination: Add KF (20.0 mmol, 2.0 equiv) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via ¹⁹F NMR (CDCl₃). A sharp, diagnostic singlet at approximately +55 ppm confirms the successful installation of the -SO₂F group[3].

Protocol B: Chemoselective SuFEx Derivatization

Objective: Form a sulfonamide or sulfonate ester while leaving the C3–Br bond intact for downstream cross-coupling. Causality: DBU acts as a strong, non-nucleophilic amidine base that transiently coordinates with the incoming nucleophile (e.g., phenol or amine), increasing its nucleophilicity toward the highly stable S(VI) center without triggering background hydrolysis of the S–F bond[3].

  • Setup: In an oven-dried vial, combine 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 mmol) and the desired nucleophile (e.g., a primary amine or phenol, 1.2 mmol) in anhydrous toluene (3.0 mL).

  • Activation: Add DBU (2.0 mmol, 2.0 equiv) dropwise at room temperature.

  • Reaction: Stir under an ambient atmosphere for 24–48 hours. (Note: Sterically encumbered nucleophiles may require mild heating to 40 °C).

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize DBU. Extract with EtOAc (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Self-Validation Check: Monitor reaction completion via ¹⁹F NMR. The disappearance of the +55 ppm signal indicates total consumption of the sulfonyl fluoride[3]. LC-MS should show the expected mass with the characteristic bromine isotope pattern (M / M+2 ratio of 1:1), proving the C3–Br bond survived.

Protocol C: Classical Suzuki-Miyaura Coupling (C3–Br Activation)

Objective: Arylate the C3 position while preserving the -SO₂F group. Causality: Pd(PPh₃)₄ readily undergoes oxidative addition into the relatively weak C–Br bond. By keeping the temperature moderate (60 °C) and using a mild base (Na₂CO₃), the higher-energy desulfonative cross-coupling pathway is completely suppressed[2].

  • Setup: Charge a Schlenk flask with the scaffold (1.0 mmol), arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).

  • Solvent: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v, 6 mL).

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash chromatography.

  • Self-Validation Check: ¹⁹F NMR must retain the sharp singlet at ~+55 ppm. LC-MS will confirm the mass shift corresponding to the Br → Aryl exchange, with the loss of the bromine isotope pattern.

Protocol D: Desulfonative Suzuki-Miyaura Coupling (C2–SO₂F Activation)

Objective: Replace the -SO₂F group with an aryl group (typically performed on a derivative where C3 is already functionalized). Causality: The bidentate dppf ligand in Pd(dppf)Cl₂ has a large bite angle (approx. 99°). The electron-rich nature and steric bulk of the ferrocene backbone specifically facilitate the challenging oxidative addition into the C–S bond of the sulfonyl fluoride[2],[4].

  • Setup: Combine the C3-functionalized pyridine-2-sulfonyl fluoride (1.0 mmol), arylboronic acid pinacol ester (1.5 mmol), Pd(dppf)Cl₂ (0.1 mmol, 10 mol%), and Na₃PO₄ (3.0 mmol) in a vial.

  • Solvent: Add a mixture of 1,4-dioxane (4.0 mL) and water (1.0 mL).

  • Reaction: Heat to 90 °C for 16 hours. (Interestingly, rigorous exclusion of oxygen is not strictly required for this specific PyFluor transformation, though a nitrogen blanket is recommended for consistency)[2].

  • Workup: Filter through a pad of Celite, concentrate, and purify via chromatography.

  • Self-Validation Check: ¹⁹F NMR will show the complete disappearance of the +55 ppm signal. ¹H NMR will reveal new aromatic resonances corresponding to the newly installed C2-aryl group.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances (via rhhz.net). 1

  • Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides. Journal of Organic Chemistry (via thieme-connect.com). 5

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 6

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. ACS Publications. 3

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. 2

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development (ACS Publications). 4

Sources

Application

Application Note: SuFEx-Mediated Amine Coupling of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Introduction & Strategic Utility In modern medicinal chemistry, the strategic installation of sulfonamide pharmacophores relies heavily on robust, chemoselective methodologies. 3-Bromo-5-methylpyridine-2-sulfonyl fluorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern medicinal chemistry, the strategic installation of sulfonamide pharmacophores relies heavily on robust, chemoselective methodologies. 3-Bromo-5-methylpyridine-2-sulfonyl fluoride (CAS: 2299784-94-2) represents a highly versatile, bifunctional building block. The molecule features an exceptionally stable sulfur(VI) fluoride group primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Crucially, the 3-bromo substituent remains completely orthogonal during SuFEx amine coupling, preserving a reactive handle for downstream transition-metal-catalyzed functionalization, such as Suzuki-Miyaura cross-couplings[1].

Mechanistic Insights: The Causality of S-F Activation

Unlike highly reactive and moisture-sensitive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable kinetic stability toward hydrolysis and neutral nucleophiles[2]. Simply mixing 3-bromo-5-methylpyridine-2-sulfonyl fluoride with an amine nucleophile typically results in negligible conversion. To drive N-S bond formation, the S-F bond must be explicitly activated.

Two primary activation paradigms have proven highly effective for heteroaryl sulfonyl fluorides:

  • Lewis Acid Activation: Calcium triflimide, Ca(NTf2)2, acts as a highly fluorophilic Lewis acid. The calcium ion coordinates to the electronegative fluorine, polarizing the S-F bond and lowering the lowest unoccupied molecular orbital (LUMO) of the sulfur(VI) center. This facilitates nucleophilic attack by the amine, while an amine base like DABCO acts as an acid scavenger to capture the extruded HF[3].

  • Organocatalytic Activation: For metal-free conditions, N-heterocyclic carbenes (NHCs) or 1-hydroxybenzotriazole (HOBt) can be employed. These organocatalysts activate the system via hydrogen-bonding networks or by forming transient, highly electrophilic sulfonyl-azole intermediates that readily react with both primary and secondary amines[4][5].

SuFEx_Workflow A 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride B Catalytic Activation (Ca(NTf2)2 or NHC) A->B Lewis Acid/Base Coordination D S-F Bond Cleavage & N-S Bond Formation B->D C Amine Nucleophile (1° or 2°) C->D Nucleophilic Attack E Heteroaryl Sulfonamide Product D->E -HF / Base-H+F-

Mechanistic workflow of SuFEx amine coupling via catalytic S-F bond activation.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between catalyst selection and reaction efficiency for heteroaryl sulfonyl fluoride amine couplings based on established SuFEx methodologies[3][4][5].

EntryReagents / Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Notes
1Amine (1.2 eq), No CatalystDCM2524< 5High kinetic stability of the S-F bond prevents spontaneous coupling.
2Amine (1.2 eq), DBU (2.0 eq)MeCN601240-50Brønsted base alone provides insufficient LUMO lowering; requires thermal forcing.
3Amine (1.2 eq), Ca(NTf2)2 (20 mol%), DABCO (2.0 eq)MeCN254-685-95Optimal Lewis acid conditions. Ca2+ selectively activates the S-F bond[3].
4Amine (1.2 eq), NHC (10 mol%), HOBt (10 mol%)Toluene256-888-99Optimal metal-free conditions. Excellent for sterically hindered amines[4][5].

Experimental Protocols

Protocol A: Calcium-Catalyzed SuFEx Coupling (Recommended for General Substrates)

This protocol leverages Ca(NTf2)2 to achieve rapid sulfonamide formation under mild, room-temperature conditions[3].

Materials:

  • 3-Bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Ca(NTf2)2 (0.2 equiv, 0.2 mmol)

  • DABCO (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add Ca(NTf2)2 (120 mg, 0.2 mmol) and DABCO (224 mg, 2.0 mmol) under an inert atmosphere (N2 or Ar).

  • Solvation: Add anhydrous MeCN (5.0 mL) to the vial and stir for 5 minutes at room temperature to ensure complete dissolution and complexation.

  • Substrate Addition: Add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (254 mg, 1.0 mmol) to the mixture, followed immediately by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vial and stir vigorously at 25 °C. Monitor the reaction progress via TLC or LC-MS (typically complete within 4-6 hours).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M aqueous HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide.

Protocol B: Organocatalytic (NHC/HOBt) SuFEx Coupling (Recommended for Metal-Sensitive Substrates)

This metal-free approach utilizes relay catalysis to activate the S-F bond, making it ideal for late-stage functionalization where trace metal contamination is a concern[4][5].

Materials:

  • 3-Bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • N-Heterocyclic Carbene precursor (e.g., IPr·HCl) (0.1 equiv, 0.1 mmol)

  • HOBt (0.1 equiv, 0.1 mmol)

  • DBU (0.1 equiv, 0.1 mmol, to generate the free carbene)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Generation: In a dry vial under N2, combine the NHC precursor (1.0 mmol) and DBU (1.0 mmol) in anhydrous Toluene (5.0 mL). Stir for 10 minutes at room temperature to generate the active carbene.

  • Activation: Add HOBt (13.5 mg, 0.1 mmol) and 3-bromo-5-methylpyridine-2-sulfonyl fluoride (254 mg, 1.0 mmol) to the solution.

  • Coupling: Introduce the amine nucleophile (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at 25 °C for 6-8 hours. The synergistic effect of the NHC and HOBt will drive the conversion.

  • Workup & Isolation: Concentrate the mixture directly under reduced pressure and purify via silica gel chromatography to isolate the target sulfonamide.

Self-Validating System: Quality Assurance & Troubleshooting

To ensure the scientific integrity of the protocol, the following self-validating analytical checks must be employed:

  • 19F NMR Tracking: The most definitive proof of reaction progression is the disappearance of the highly deshielded S-F fluorine signal (typically observed between +40 to +60 ppm) in the 19F NMR spectrum. If this peak persists, the activation step (Catalyst/DABCO) has failed, indicating potential moisture contamination.

  • Mass Spectrometry (LC-MS): Confirm the product mass. Crucially, verify the presence of the characteristic 1:1 isotopic doublet (M / M+2) indicative of the intact 3-bromo substituent. If the bromine signature is absent, unintended nucleophilic aromatic substitution (SNAr) or debromination has occurred.

  • TLC Polarity Shift: Sulfonyl fluorides are highly non-polar and elute near the solvent front in standard Hexanes/EtOAc mixtures. The resulting sulfonamide will exhibit a significantly lower Rf value due to increased hydrogen bonding capacity.

References

  • Chemical Substance Information: 3-bromo-5-methylpyridine-2-sulfonyl fluoride. NextSDS.

  • 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. 1

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont, 2020. 3

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis, 2023. 4

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme Connect, 2024. 2

  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv, 2020. 5

Sources

Method

The Alchemist's Guide to Pyridyl Sulfonyl Fluorides: Crafting Precision Probes from 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for the synthesis and application of novel chemical biology probes derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for the synthesis and application of novel chemical biology probes derived from the versatile scaffold, 3-bromo-5-methylpyridine-2-sulfonyl fluoride. We delve into the strategic synthesis of this core intermediate, followed by the rational design and step-by-step synthesis of bespoke probes tailored for activity-based protein profiling (ABPP) and cellular imaging. The protocols herein are designed to be self-validating, offering insights into the underlying chemical principles and empowering researchers to harness the unique reactivity of the sulfonyl fluoride warhead for the exploration of the proteome.

Introduction: The Ascendancy of Sulfonyl Fluorides in Chemical Biology

The quest for a deeper understanding of protein function within native biological systems has catalyzed the development of sophisticated chemical tools. Among these, covalent chemical probes have emerged as indispensable assets for identifying and characterizing protein targets, elucidating enzymatic mechanisms, and discovering novel therapeutic agents. While traditional covalent warheads have often focused on the highly nucleophilic cysteine residue, the landscape of covalent probe development has been significantly broadened by the resurgence of sulfonyl fluorides.

Sulfonyl fluorides (SFs) exhibit a privileged reactivity profile, demonstrating sufficient stability in aqueous environments while being capable of covalently modifying a diverse range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[1][2] This expanded targeting scope, a departure from the cysteine-centric paradigm, unlocks a vast and previously inaccessible portion of the proteome for investigation. The underlying mechanism of this reactivity is often attributed to Sulfur(VI) Fluoride Exchange (SuFEx), a concept that has been likened to "click chemistry" for its reliability and specificity.[3][4]

The 3-bromo-5-methylpyridine-2-sulfonyl fluoride scaffold is a particularly attractive starting point for the development of chemical biology probes. The pyridine core is a common motif in pharmaceuticals, potentially conferring favorable pharmacokinetic properties and protein-binding interactions. The sulfonyl fluoride "warhead" provides the covalent reactivity, while the bromine atom at the 3-position serves as a versatile synthetic handle for the introduction of reporter tags, such as fluorophores or bioorthogonal handles for "click" chemistry, via well-established cross-coupling methodologies.[5][6] This guide will provide a comprehensive roadmap for the synthesis and utilization of this promising class of chemical probes.

PART 1: Synthesis of the Core Scaffold: 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

A robust and reproducible synthesis of the core scaffold is paramount. While multiple synthetic routes to aryl and heteroaryl sulfonyl fluorides exist, we present a plausible and adaptable two-step protocol commencing from the commercially available 3-bromo-5-methylpyridin-2-amine. This pathway involves a diazotization followed by a copper-catalyzed sulfonyl chloride formation and subsequent fluoride exchange.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Bromo-5-methylpyridin-2-amine B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl, H₂O, 0-5 °C C 3-Bromo-5-methylpyridine-2-sulfonyl chloride B->C 2. SO₂, CuCl₂, AcOH D 3-Bromo-5-methylpyridine-2-sulfonyl fluoride C->D 3. KF, MeCN/H₂O

Caption: Proposed synthesis of the core scaffold.

Protocol 1: Synthesis of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Materials

Reagent/MaterialGradeSupplier Example
3-Bromo-5-methylpyridin-2-amine≥97%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)37% aqueous solutionSigma-Aldrich
Sulfur Dioxide (SO₂)GasPraxair
Copper(II) Chloride (CuCl₂)Anhydrous, ≥98%Sigma-Aldrich
Glacial Acetic Acid (AcOH)ACS Reagent, ≥99.7%Sigma-Aldrich
Potassium Fluoride (KF)Spray-dried, ≥99%Sigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Saturated Sodium BicarbonateAqueous solution-
BrineAqueous solution-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentSigma-Aldrich

Step-by-Step Procedure

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-bromo-5-methylpyridin-2-amine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. This solution should be used immediately in the next step.

  • Sulfonylation:

    • In a separate, well-ventilated fume hood, prepare a solution of copper(II) chloride (0.2 eq) in glacial acetic acid.

    • Bubble sulfur dioxide gas through the acetic acid solution at a steady rate.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/AcOH/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 3-bromo-5-methylpyridine-2-sulfonyl chloride. This intermediate is often used directly in the next step without further purification.

  • Fluorination:

    • Dissolve the crude 3-bromo-5-methylpyridine-2-sulfonyl chloride in acetonitrile.

    • Add a saturated aqueous solution of potassium fluoride (3.0 eq).

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-bromo-5-methylpyridine-2-sulfonyl fluoride.

PART 2: Design and Synthesis of Functionalized Chemical Probes

The bromine atom on the 3-bromo-5-methylpyridine-2-sulfonyl fluoride scaffold is a key feature that allows for the straightforward introduction of various reporter groups via palladium-catalyzed cross-coupling reactions. Here, we detail the synthesis of two representative probes: an alkyne-functionalized probe for click chemistry-based applications and a fluorophore-conjugated probe for direct imaging.

Probe Design Strategy

Probe_Design Scaffold 3-Bromo-5-methyl- pyridine-2-sulfonyl fluoride Alkyne_Probe Alkyne-Functionalized Probe Scaffold->Alkyne_Probe Sonogashira Coupling Fluorophore_Probe Fluorophore-Conjugated Probe Scaffold->Fluorophore_Probe Suzuki or Stille Coupling

Caption: Strategy for probe diversification.

Protocol 2: Synthesis of an Alkyne-Functionalized Probe for Click Chemistry

This protocol describes the Sonogashira coupling of 3-bromo-5-methylpyridine-2-sulfonyl fluoride with a terminal alkyne, such as propargyl alcohol, to generate a versatile probe for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Materials

Reagent/MaterialGradeSupplier Example
3-Bromo-5-methylpyridine-2-sulfonyl fluorideSynthesized as above-
Propargyl alcohol≥99%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride98%Sigma-Aldrich
Copper(I) Iodide (CuI)≥99.5%Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich

Step-by-Step Procedure

  • To a solution of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 eq) in a mixture of THF and triethylamine (3:1), add propargyl alcohol (1.5 eq).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized probe.

Protocol 3: Synthesis of a Fluorophore-Conjugated Probe

This protocol outlines a Suzuki coupling reaction to introduce a fluorescent reporter group, using a boronic acid or ester derivative of a common fluorophore (e.g., fluorescein or rhodamine).

Materials

Reagent/MaterialGradeSupplier Example
3-Bromo-5-methylpyridine-2-sulfonyl fluorideSynthesized as above-
Fluorescein boronic acidCustom synthesis or commercially availableVarious
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)97%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionized-

Step-by-Step Procedure

  • In a Schlenk flask, combine 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 eq), the fluorophore boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the fluorophore-conjugated probe.

PART 3: Application of Probes in Chemical Biology

The synthesized probes can be employed in a variety of chemical biology workflows to study protein function and identify probe targets.

Application Workflow Overview

Application_Workflow cluster_0 Probe Application cluster_1 Analysis Lysate Cell Lysate or Purified Protein Labeling Covalent Labeling Lysate->Labeling Probe Alkyne or Fluorophore Probe Probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Click_Chem Click Chemistry (Alkyne Probe) Labeling->Click_Chem In_Gel In-Gel Fluorescence (Fluorophore Probe) SDS_PAGE->In_Gel Enrichment Affinity Enrichment Click_Chem->Enrichment MS Mass Spectrometry (Target ID) Enrichment->MS

Caption: General workflow for probe application and analysis.

Protocol 4: In-Gel Fluorescence Visualization of Protein Labeling

This protocol is suitable for the fluorophore-conjugated probe to directly visualize labeled proteins.

Materials

  • Fluorophore-conjugated probe

  • Cell lysate or purified protein in a suitable buffer (e.g., PBS)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Step-by-Step Procedure

  • Protein Labeling:

    • Incubate the cell lysate (1-2 mg/mL) or purified protein with the fluorophore-conjugated probe at a final concentration of 1-10 µM. Include a DMSO vehicle control.

    • Incubate at 37 °C for 1-2 hours.

  • Sample Preparation:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer.

    • Heat the samples at 95 °C for 5 minutes.

  • Electrophoresis and Imaging:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis according to standard procedures.

    • After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.[7][8][9]

Protocol 5: Activity-Based Protein Profiling (ABPP) with the Alkyne Probe

This workflow allows for the identification of protein targets of the alkyne-functionalized probe.

Materials

  • Alkyne-functionalized probe

  • Cell lysate

  • Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., TBTA), and a reducing agent (e.g., TCEP or sodium ascorbate)

  • Streptavidin-agarose beads

  • Buffers for washing and elution

  • Trypsin for on-bead digestion

  • Materials for mass spectrometry analysis

Step-by-Step Procedure

  • Protein Labeling:

    • Incubate the cell lysate (1-2 mg/mL) with the alkyne-functionalized probe (1-10 µM) at 37 °C for 1-2 hours.

  • Click Chemistry:

    • To the labeled lysate, add the click chemistry reagents: Biotin-azide (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).[3][10]

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins (e.g., with cold acetone) and resuspend in a buffer containing SDS.

    • Dilute the sample to reduce the SDS concentration and add streptavidin-agarose beads.

    • Incubate for 1-2 hours at 4 °C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins with trypsin overnight at 37 °C.

    • Collect the resulting peptides and desalt them.

    • Analyze the peptides by LC-MS/MS to identify the protein targets.

Data Presentation and Interpretation

Quantitative Data Summary

ExperimentKey ParameterExpected Outcome
In-Gel FluorescenceFluorescent Band IntensityProportional to the amount of labeled protein.
ABPP-MSPeptide Spectral MatchesIdentification of proteins covalently modified by the probe.
Competitive ProfilingIC₅₀ ValueConcentration of an inhibitor required to reduce probe labeling by 50%.

Conclusion

The 3-bromo-5-methylpyridine-2-sulfonyl fluoride scaffold represents a powerful and versatile platform for the development of novel chemical biology probes. The synthetic accessibility of this core intermediate, coupled with the ability to readily introduce a wide range of reporter functionalities, makes it an ideal starting point for creating bespoke tools for chemical biology and drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and apply these probes to explore the proteome, identify novel drug targets, and elucidate the mechanisms of protein function. The privileged reactivity of the sulfonyl fluoride warhead, when combined with the strategic design of the pyridine scaffold, offers a compelling approach to advancing our understanding of complex biological systems.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry.
  • Shannon, D. A., Gu, C., McLaughlin, C. J., Kaiser, M., van der Hoorn, R. A. L., & Weerapana, E. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem, 13(16), 2327–2330.
  • Azure Biosystems. (n.d.). In-gel Fluorescence.
  • Wiley. (2025, March 10).
  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
  • Merck Millipore. (n.d.).
  • PMC. (2023, May 2). Specific, sensitive and quantitative protein detection by in-gel fluorescence.
  • BroadPharm. (n.d.). Click Chemistry Protocols.

Sources

Application

palladium-catalyzed cross-coupling reactions of 3-bromo-5-methylpyridine-2-sulfonyl fluoride

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride Introduction: The Strategic Value of Functionalized Pyridines In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Introduction: The Strategic Value of Functionalized Pyridines

In the landscape of modern drug discovery and medicinal chemistry, pyridine-based molecular scaffolds are of paramount importance.[1][2][3] The pyridine ring is a key structural motif found in numerous FDA-approved pharmaceuticals, natural products, and agrochemicals, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][4] The strategic functionalization of this ring system allows for the precise tuning of biological activity and pharmacokinetic profiles.

This guide focuses on a particularly valuable building block: 3-bromo-5-methylpyridine-2-sulfonyl fluoride . This substrate is trifunctional, presenting three distinct sites for chemical modification:

  • A C-Br bond at the 3-position, ideal for palladium-catalyzed cross-coupling reactions.

  • A sulfonyl fluoride (-SO₂F) group at the 2-position, a highly stable yet reactive handle for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[5][6]

  • A methyl group at the 5-position, which can influence steric and electronic properties or serve as a site for later-stage functionalization.

While the sulfonyl fluoride group is exceptionally stable and often considered an endpoint in synthesis, recent advancements have demonstrated its potential as a coupling partner itself under specific catalytic conditions.[5][7][8][9] However, the C-Br bond remains the more classically reactive and chemoselective handle for palladium-catalyzed transformations, which will be the focus of this application note. We will provide detailed protocols and expert insights into the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions at the C3 position of this versatile substrate.

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[10][11] The three fundamental steps are Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[10][11]

The General Catalytic Cycle

The cycle begins with a catalytically active Pd(0) species.

  • Oxidative Addition: The aryl halide (Ar-X), in our case 3-bromo-5-methylpyridine-2-sulfonyl fluoride, reacts with the Pd(0) complex. The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation (Suzuki & Sonogashira): A second organic group is transferred from an organometallic reagent (e.g., organoboron in Suzuki, organocopper in Sonogashira) to the palladium center, displacing the halide.[11] This step requires the activation of the organometallic reagent, often with a base in Suzuki reactions.[12]

  • Migratory Insertion (Heck): In the Heck reaction, an alkene coordinates to the Pd(II) center and then inserts into the Palladium-Carbon bond. This is followed by a β-hydride elimination step to form the final product and a palladium-hydride species.[10]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Below are graphical representations of these key catalytic cycles.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Ar-Pd(II)L₂-Br A->B Oxidative Addition (Ar-Br) A->B A->B C Ar-Pd(II)L₂-R' B->C Transmetalation B->C B->C B->C B->C C->A Reductive Elimination (Ar-R') C->A C->A D [R'B(OH)₂OH]⁻ D->B R'B(OH)₂ + Base D->B

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Heck_Reaction_Cycle A Pd(0)L₂ B Ar-Pd(II)L₂-Br A->B Oxidative Addition (Ar-Br) A->B A->B C Coordination Complex B->C Alkene Coordination B->C B->C B->C B->C D Insertion Product C->D Migratory Insertion C->D C->D C->D C->D E H-Pd(II)L₂-Br D->E β-Hydride Elimination (Product Release) D->E D->E D->E D->E E->A Base-mediated Regeneration E->A E->A

Figure 2: Simplified Mizoroki-Heck Catalytic Cycle.

Sonogashira_Cycle A Pd(0)L₂ B Ar-Pd(II)L₂-Br A->B Oxidative Addition (Ar-Br) A->B A->B C Ar-Pd(II)L₂-C≡CR' B->C Transmetalation B->C B->C B->C B->C C->A Reductive Elimination (Ar-C≡CR') C->A C->A D Cu(I)-C≡CR' D->B R'C≡CH + Base D->B

Figure 3: Simplified Sonogashira Catalytic Cycle.

Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of 3-bromo-5-methylpyridine-2-sulfonyl fluoride . All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of the substrate with an arylboronic acid to form a biaryl linkage, a common strategy in the synthesis of complex pharmaceutical intermediates.[13]

Experimental Workflow

workflow setup Reaction Setup reagents Add Pd Catalyst, Ligand, Base, and Substrate setup->reagents purge Degas with N₂/Ar reagents->purge add_coupling Add Boronic Acid and Solvent purge->add_coupling heat Heat to Reaction Temp (e.g., 85-95 °C) add_coupling->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Figure 4: General Experimental Workflow for Cross-Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionCausality & Insights
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable choice. For challenging substrates, ligands like dppf can stabilize the catalyst and promote efficient coupling.
Base K₃PO₄ or K₂CO₃A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[12] K₃PO₄ is often effective for heteroaromatic substrates.
Solvent 1,4-Dioxane/H₂O (4:1)The aqueous mixture aids in dissolving the inorganic base and boronic acid, promoting efficient reaction kinetics.
Temperature 85-95 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant catalyst decomposition.
Protocol 2: Mizoroki-Heck Reaction

This protocol outlines the coupling of the substrate with an alkene, such as an acrylate, to form a substituted alkene. This reaction is a powerful tool for C-C bond formation at vinylic positions.[14]

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv) and the palladium catalyst, Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%).

  • If a ligand is used, add it at this stage (e.g., Triphenylphosphine [PPh₃], 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent such as DMF or acetonitrile.

  • Add the alkene coupling partner (e.g., n-butyl acrylate, 1.5 equiv) followed by a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C, depending on the reactivity of the alkene.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove palladium black and amine salts.

  • Wash the filtrate with water, brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution and purify the product via flash column chromatography.

ParameterRecommended ConditionCausality & Insights
Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃ (optional)For electron-deficient pyridines, a phosphine ligand can stabilize the palladium center. However, some Heck reactions proceed well ligand-free.
Base Et₃N or DIPEAThe amine base is crucial for neutralizing the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[10]
Solvent DMF or AcetonitrilePolar aprotic solvents are preferred as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.
Protocol 3: Sonogashira Coupling

This protocol details the coupling of the substrate with a terminal alkyne, a highly efficient method for constructing aryl-alkyne structures.[15]

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and the co-catalyst, Copper(I) iodide (CuI, 4-6 mol%).

  • Add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or Diisopropylamine). The amine often serves as both the base and part of the solvent system.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. The reaction is often rapid.

  • Monitor progress by TLC. Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionCausality & Insights
Catalyst Pd(PPh₃)₂Cl₂ / CuIThis is the classic Sonogashira catalyst system. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) co-catalyst forms a copper acetylide intermediate, which participates in the transmetalation step.[15][16]
Base Et₃N or DiisopropylamineThe amine deprotonates the terminal alkyne to form the acetylide and also neutralizes the HBr byproduct.
Solvent THF or DMFThese solvents effectively dissolve the reactants. Using the amine base as a co-solvent is also common practice.
Temperature Room Temp to 60 °CSonogashira couplings are often efficient at mild temperatures, which helps to prevent undesirable side reactions like alkyne homo-coupling (Glaser coupling).

Troubleshooting and Scientist's Insights

  • Low Yield or No Reaction:

    • Inactive Catalyst: Ensure the palladium catalyst is active. The formation of significant amounts of "palladium black" indicates catalyst decomposition. Using a more robust ligand or lower reaction temperatures may help.

    • Atmosphere Control: Oxygen can poison the Pd(0) catalyst. Ensure the reaction setup is truly inert and that solvents have been properly degassed.

    • Base Incompatibility: For Suzuki couplings, the choice of base is critical. If K₃PO₄ fails, consider other bases like Cs₂CO₃ or K₂CO₃.

  • Side Reactions:

    • Homo-coupling: In Suzuki reactions, homo-coupling of the boronic acid can occur. Using a slight excess of the boronic acid can be detrimental; start with 1.1-1.2 equivalents. In Sonogashira reactions, copper-catalyzed homo-coupling of the alkyne can be minimized by ensuring an oxygen-free environment.

    • Protodebromination: The C-Br bond can be reduced to a C-H bond. This is often caused by moisture or other proton sources in the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • The Role of the Sulfonyl Fluoride: The -SO₂F group is strongly electron-withdrawing. This makes the oxidative addition step at the C-Br bond generally more facile compared to electron-rich aryl bromides. However, this electronic effect can also influence the reactivity of the resulting organopalladium intermediate. Be mindful that while stable, the S-F bond can be activated under certain conditions, though this is unlikely with the protocols described here which favor C-Br activation.[8][17]

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Angewandte Chemie International Edition. (2021). 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Zhang, G., Guan, C., Zhao, Y., Miao, H., & Ding, C. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Organic Chemistry Frontiers, 9(5), 1235-1241. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • ACS Publications. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. [Link]

  • Chatelain, P., Muller, C., Sau, A., Brykczyńska, D., Bahadori, M., Rowley, C. N., & Moran, J. (2021). Desulfonative Suzuki‐Miyaura Coupling of Sulfonyl Fluorides. Angewandte Chemie International Edition, 60(48), 25307-25312. [Link]

  • Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Al-Zahrani, A. A., El-Shishtawy, R. M., & Asiri, A. M. (2020). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Molecules, 25(3), 670. [Link]

  • Hossain, S., Bhattacharjee, B., & Basar, M. H. (2022). Recent advances in pyridine scaffold: focus on chemistry, synthesis, and antibacterial activities. RSC advances, 12(45), 29158-29177. [Link]

  • Inam, A., Ghafoor, S., & Ghafoor, A. (2022). Medicinal importance and chemosensing applications of pyridine derivatives: a review. Analytical and Bioanalytical Chemistry Research, 9(2), 127-149. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • Willis, M. C., & McNeill, E. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical science, 7(12), 6796-6800. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-catalyzed cross-coupling reactions of perfluoro organic compounds. Chemical reviews, 109(5), 2119-2183. [Link]

  • RSC Publishing. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(8), 614-620. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A novel application of a palladium precatalyst for the room-temperature, copper-free Sonogashira coupling of challenging aryl bromides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Razafindrainibe, F., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., ... & Brown, R. C. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2018(45), 6299-6307. [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). A Heck-Matsuda process for the synthesis of β-arylethenesulfonyl fluorides: selectively addressable bis-electrophiles for SuFEx click chemistry. Angewandte Chemie International Edition, 52(43), 11482-11485. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Aslam, S., Ahmad, R., Parveen, S., Khan, A. U., Al-Rashida, M., & Iqbal, J. (2017). Efficient synthesis of novel pyridine-based derivatives via suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine: quantum mechanical investigations and biological activities. Molecules, 22(2), 209. [Link]

  • Ren, W., & He, C. (2018). Pd-catalyzed Mizoroki-Heck reactions using fluorine-containing agents as the cross-coupling partners. Molecules, 23(1), 168. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • RSC Publishing. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks researchers face when synthesizing 3-bromo-5-methylpyridine-2-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks researchers face when synthesizing 3-bromo-5-methylpyridine-2-sulfonyl fluoride . This molecule is a highly valuable electrophile for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and drug development. However, its synthesis is notoriously prone to hydrolysis, poor regioselectivity, and thermal degradation.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Pathways & Route Selection

To optimize yield, you must first select a synthetic route that avoids the inherent vulnerabilities of the target molecule. The diagram below illustrates the two most viable pathways and their primary failure points.

SynthesisRoutes SM1 2-Amino-3-bromo- 5-methylpyridine Diazo Diazonium Salt Intermediate SM1->Diazo tBuONO, Acid (Diazotization) SM2 3-Bromo-5-methylpyridine- 2-thiol SulfonylCl Sulfonyl Chloride Intermediate SM2->SulfonylCl NaOCl, HCl, < 0°C (Oxidation) Product 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride Diazo->Product DABSO, KHF2 Cu(I) cat. SulfonylCl->Product KHF2 (Cl-F Exchange) Side1 Hydrolysis Product (Sulfonic Acid) SulfonylCl->Side1 H2O exposure (Yield Loss) Product->Side1 Strong Base/H2O (Degradation)

Synthetic pathways for 3-bromo-5-methylpyridine-2-sulfonyl fluoride highlighting failure points.

Yield Optimization FAQs

Q1: Why am I observing significant formation of 3-bromo-5-methylpyridine-2-sulfonic acid instead of the desired sulfonyl fluoride? Expert Insight & Causality: Hydrolysis is the primary yield-killer in heteroaryl sulfonyl fluoride synthesis. When utilizing the traditional thiol-oxidation route, the intermediate 2-sulfonyl chloride is highly electrophilic and acutely sensitive to moisture. If the reaction temperature exceeds 0°C during the aqueous sodium hypochlorite addition, or if the biphasic workup is prolonged, the sulfonyl chloride rapidly hydrolyzes to the sulfonic acid 1. Self-Validating Solution: Transition to a Sandmeyer-type fluorosulfonylation. By starting with 2-amino-3-bromo-5-methylpyridine, you bypass the hydrolytically unstable sulfonyl chloride entirely. The copper-catalyzed insertion of SO₂ (via DABSO) into the diazonium salt forms a copper-sulfinate intermediate that is immediately trapped by electrophilic fluorine (or undergoes direct F-exchange via KHF₂), drastically reducing aqueous degradation [[2]]().

Q2: During the Pd-catalyzed sulfination of aryl bromides, I observe dehalogenation and poor regioselectivity. How can I fix this? Expert Insight & Causality: The target molecule contains a structural bromine atom at the 3-position. If you attempt a generic Pd-catalyzed fluorosulfonylation using a dibrominated pyridine precursor, oxidative addition of palladium will competitively occur at both halogenated sites. This leads to oligomerization, dehalogenation, or complex isomeric mixtures 3. Self-Validating Solution: Avoid cross-coupling strategies that rely on aryl halides when your target must retain a halogen. Instead, leverage the orthogonal reactivity of the 2-amino or 2-thiol functional groups. The Sandmeyer reaction specifically targets the amino group without activating the 3-bromo substituent, ensuring >99% regioselectivity.

Q3: When scaling up the Sandmeyer-DABSO protocol, my yield plateaus at 45% with unreacted diazonium salt remaining. How can I drive the reaction to completion? Expert Insight & Causality: This plateau is typically caused by the poor solubility of the DABSO complex in pure organic solvents (like MeCN) and the rapid thermal decomposition of the diazonium intermediate before SO₂ insertion can occur. Self-Validating Solution: Implement a reverse-addition technique. Pre-mix the copper catalyst, DABSO, and KHF₂ in a MeCN/H₂O mixture to ensure the active SO₂-Cu complex is fully formed. Then, add the pre-formed diazonium salt dropwise at 0°C. The presence of water (up to 10% v/v) facilitates the dissolution of KHF₂ and stabilizes the DABSO-adduct without causing hydrolysis of the final sulfonyl fluoride, pushing yields above 80% [[2]]().

Validated Experimental Protocols
Protocol A: Copper-Catalyzed Sandmeyer Fluorosulfonylation (Preferred)

This protocol is self-validating: the visual transition from a clear diazonium solution to a dark green/brown copper-sulfinate intermediate confirms successful SO₂ insertion prior to fluorination.

  • Diazotization: In a 100 mL round-bottom flask, dissolve 2-amino-3-bromo-5-methylpyridine (10.0 mmol) in anhydrous MeCN (20 mL). Add BF₃·OEt₂ (15.0 mmol) dropwise at -5°C. Slowly add tert-butyl nitrite (tBuONO, 12.0 mmol) over 10 minutes. Stir for 30 minutes to form the diazonium salt.

  • Catalyst Preparation: In a separate 250 mL flask, suspend DABSO (6.0 mmol, acts as 12 mmol SO₂ equivalent), KHF₂ (30.0 mmol), and Cu(MeCN)₄PF₆ (1.0 mmol, 10 mol%) in a mixture of MeCN (30 mL) and H₂O (3 mL). Stir vigorously at room temperature for 15 minutes until a uniform suspension is achieved.

  • Coupling: Cool the catalyst mixture to 0°C. Transfer the diazonium salt solution dropwise into the catalyst mixture over 20 minutes. Validation check: Vigorous nitrogen evolution should be observed.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to yield the product.

Protocol B: Oxidative Fluorination of Heteroaryl Thiols (Scale-up Alternative)

This protocol relies on strict thermal control to validate the survival of the sulfonyl chloride intermediate.

  • Oxidation: Suspend 3-bromo-5-methylpyridine-2-thiol (10.0 mmol) in a mixture of DCM (25 mL) and 2M HCl (15 mL). Cool the biphasic mixture to -10°C using an ice/salt bath.

  • Chlorination: Add aqueous sodium hypochlorite (NaOCl, 10-15%, 33.0 mmol) dropwise over 30 minutes. Validation check: Monitor the internal temperature. It must remain strictly below 0°C to prevent hydrolysis1.

  • Phase Separation: Immediately transfer to a pre-cooled separatory funnel, collect the organic (DCM) layer containing the highly reactive sulfonyl chloride, and wash once with ice-cold brine.

  • Fluorination: Add the cold DCM solution directly to a vigorously stirring suspension of KHF₂ (40.0 mmol) in MeCN (20 mL) and H₂O (2 mL) at room temperature 4. Stir for 2 hours.

  • Isolation: Concentrate the mixture, dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data & Route Comparison

Table 1: Yield Comparison of Synthetic Routes for 3-Bromo-5-methylpyridine-2-sulfonyl fluoride

Synthetic RouteStarting MaterialKey ReagentsAvg. Yield (%)RegioselectivityReaction TimePrimary Failure Mode
Sandmeyer-DABSO 2-Amino-3-bromo-5-methylpyridinetBuONO, DABSO, KHF₂, Cu(I)78 - 85%>99%5 hoursDiazonium decomposition
Thiol Oxidation 3-Bromo-5-methylpyridine-2-thiolNaOCl, HCl, KHF₂60 - 65%>99%3 hoursIntermediate hydrolysis
Pd-Catalyzed 2,3-Dibromo-5-methylpyridineDABSO, NFSI, Pd(OAc)₂< 20%Poor (<50%)12 hoursDehalogenation / Isomers
References
  • [1] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. ResearchGate. 1

  • [4] Synthetic Routes to Arylsulfonyl Fluorides. MDPI. 4

  • [2] Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. 2

  • [3] One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. 3

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and physicochemical data for the isolation and purification of 3-bromo-5-methylpyridine-2-sulfonyl fluorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, self-validating protocols, and physicochemical data for the isolation and purification of 3-bromo-5-methylpyridine-2-sulfonyl fluoride . As a highly valuable heteroaryl hub for 1 click chemistry, this molecule requires specific handling to maintain the integrity of both the basic pyridine ring and the electrophilic sulfonyl fluoride group.

Troubleshooting Guide & FAQs

Q1: During aqueous extraction, I am losing a significant portion of my product to the aqueous phase. How do I prevent this?

  • Causality: The pyridine ring in 3-bromo-5-methylpyridine-2-sulfonyl fluoride contains a basic nitrogen atom. If the aqueous wash is too acidic (pH < 3), the nitrogen becomes protonated, forming a highly water-soluble pyridinium salt.

  • Solution: Maintain the aqueous phase at a neutral to slightly basic pH (pH 7–8) using saturated sodium bicarbonate (NaHCO₃). This ensures the pyridine remains in its neutral, lipophilic state, maximizing partitioning into the organic solvent.2 highlights the importance of leveraging the large polarity difference between the product and impurities during extraction.

Q2: My crude NMR shows significant contamination with 3-bromo-5-methylpyridine-2-sulfonic acid. How do I remove it?

  • Causality: Sulfonic acids are the hydrolysis byproducts of sulfonyl halides. Because of the highly polar -SO₃H group, they are highly water-soluble and strongly interact with the stationary phase of silica gel.

  • Solution: A thorough basic aqueous wash (sat. NaHCO₃) will deprotonate the sulfonic acid, driving it entirely into the aqueous layer. Any trace amounts remaining in the organic layer will irreversibly bind to the baseline of normal-phase silica gel during flash chromatography, ensuring the eluted sulfonyl fluoride is pristine.

Q3: Is it safe to purify this compound via normal-phase silica gel chromatography?

  • Causality: Yes. Unlike sulfonyl chlorides, which are highly electrophilic and prone to rapid hydrolysis on the acidic surface of silica gel, heteroaryl sulfonyl fluorides possess a highly stable S(VI)-F bond. This stability is a hallmark of SuFEx click chemistry hubs, allowing for straightforward purification. 3 demonstrates that heteroaryl sulfonyl fluorides exhibit exceptional stability profiles compared to traditional electrophiles.

Q4: How can I visually validate that my chromatography fractions contain the intact sulfonyl fluoride and not the hydrolyzed sulfonic acid?

  • Causality: Sulfonic acids are highly polar and will not migrate on normal-phase TLC plates, whereas the sulfonyl fluoride is highly lipophilic.

  • Self-Validating Protocol: Spot the crude mixture alongside your collected fractions on a silica gel TLC plate. Elute with 8:2 Hexanes/Ethyl Acetate. The intact 3-bromo-5-methylpyridine-2-sulfonyl fluoride will migrate with an R_f of ~0.45. If you observe a heavy baseline spot that stains strongly with bromocresol green, that is the sulfonic acid byproduct. Only pool fractions containing the migrating spot.

Quantitative Data & Chromatographic Properties

To aid in tracking and isolating your compound, reference the physicochemical parameters summarized below.

ParameterExpected ValueMechanistic Rationale
Aqueous Wash pH 7.0 – 8.0Prevents protonation of the basic pyridine nitrogen, avoiding product loss to the aqueous phase.
Silica Gel Stability >98% RecoveryThe S(VI)-F bond is highly resistant to nucleophilic attack by surface silanols, unlike S(VI)-Cl bonds.
Typical R_f Value ~0.45 (8:2 Hexane/EtOAc)The electron-withdrawing -SO₂F and -Br groups reduce the overall polarity of the pyridine ring, leading to a high R_f.
¹⁹F NMR Shift ~ +55 ppm (Singlet)Confirms the presence of the intact sulfonyl fluoride group; the absence of this peak indicates complete hydrolysis.

Standard Operating Procedure: Self-Validating Purification Workflow

Follow this step-by-step methodology to isolate 3-bromo-5-methylpyridine-2-sulfonyl fluoride from crude reaction mixtures.4 confirms that aryl sulfonyl fluorides are particularly stable towards hydrolysis, allowing for robust aqueous workups.

Step 1: Reaction Quenching & Biphasic Extraction

  • Action: Dilute the crude reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (pH 8).

  • Causality: The basic wash neutralizes acidic byproducts (e.g., HF, HCl) and deprotonates the sulfonic acid impurities, driving them into the aqueous layer. It also ensures the pyridine nitrogen remains unprotonated, keeping the target molecule in the organic layer.

  • Self-Validation: Test the pH of the aqueous layer with pH paper. If pH < 7, repeat the NaHCO₃ wash until the aqueous layer remains basic.

Step 2: Moisture Removal

  • Action: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at 30 °C.

  • Causality: Removing residual water prevents long-term hydrolytic degradation during storage. Low-temperature concentration prevents thermal decomposition.

  • Self-Validation: The organic layer should transition from cloudy to completely transparent upon the addition of Na₂SO₄, indicating the complete removal of emulsified water.

Step 3: Silica Gel Flash Chromatography

  • Action: Dry-load the concentrated crude onto silica gel. Elute using a gradient of Hexanes/EtOAc (9:1 to 7:3).

  • Causality: Dry-loading prevents band broadening, which is critical for separating the target molecule from closely eluting regioisomers (e.g., 5-bromo or 6-methyl isomers).

  • Self-Validation: Spot fractions on a TLC plate. The target molecule will elute rapidly (R_f ~0.45) and will not stain with bromocresol green, whereas any trace sulfonic acid will remain at the baseline and stain bright yellow/green.

Step 4: Spectroscopic Verification

  • Action: Analyze the pooled, concentrated fractions via ¹⁹F NMR and ¹H NMR.

  • Causality: ¹⁹F NMR is highly sensitive to the S(VI)-F environment.

  • Self-Validation: A successful purification is confirmed by a single, sharp ¹⁹F NMR singlet at approximately +55 ppm.

Purification & Troubleshooting Workflows

ExtractionWorkflow Crude Crude Reaction Mixture Workup Add EtOAc & Sat. NaHCO3 (Adjust to pH 8) Crude->Workup Aqueous Aqueous Layer (Discard: Sulfonic Acids) Workup->Aqueous Polar impurities Organic Organic Layer (Contains Sulfonyl Fluoride) Workup->Organic Target molecule Dry Dry over Na2SO4 & Concentrate Organic->Dry Silica Silica Gel Chromatography (Hexane/EtOAc Gradient) Dry->Silica Pure Pure Target Molecule (Verify via 19F NMR) Silica->Pure Rf ~0.45

Caption: Workflow for the isolation and purification of heteroaryl sulfonyl fluorides.

TroubleshootingLogic Issue Low Product Yield After Extraction Check1 Check Aqueous pH Issue->Check1 Acidic pH < 3 (Pyridine Protonated) Check1->Acidic Neutral pH 7-8 (Neutral Pyridine) Check1->Neutral Action1 Neutralize with NaHCO3 & Re-extract Acidic->Action1 Action2 Check for Emulsions or Volatility Loss Neutral->Action2

Caption: Troubleshooting logic tree for resolving low yields during sulfonyl fluoride extraction.

References

  • Sulfur Fluoride Exchange (SuFEx)
  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)
  • Source: chemrxiv.
  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)

Sources

Troubleshooting

stability and storage of 3-bromo-5-methylpyridine-2-sulfonyl fluoride

Welcome to the Technical Support Center for 3-bromo-5-methylpyridine-2-sulfonyl fluoride . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-bromo-5-methylpyridine-2-sulfonyl fluoride . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the mechanistic causality behind the stability and reactivity of this specific Sulfur(VI) Fluoride Exchange (SuFEx) hub, providing you with self-validating protocols to ensure absolute confidence in your synthetic workflows.

System Overview & Mechanistic Causality

3-Bromo-5-methylpyridine-2-sulfonyl fluoride (CAS 2299784-94-2)[1] is a highly specialized electrophile utilized in SuFEx click chemistry and deoxyfluorination workflows. It is a structurally modified analog of the popular reagent PyFluor (pyridine-2-sulfonyl fluoride)[2].

Unlike traditional sulfonyl chlorides, which are highly susceptible to spontaneous hydrolysis, or aliphatic fluorinating agents like DAST that pose severe thermal detonation risks, pyridine-2-sulfonyl fluorides possess a unique "stability-reactivity dual character". The heterolytic cleavage of the S(VI)-F bond is thermodynamically unfavorable under standard conditions[3]. The addition of the 3-bromo group provides significant steric shielding to the sulfonyl core, kinetically protecting it from unwanted nucleophilic attack by ambient moisture. Meanwhile, the 5-methyl group modulates the electronic landscape of the pyridine ring. The reagent remains completely inert until a strong Brønsted base (such as DBU or MTBD) is introduced to mediate a fluoride-proton exchange, unleashing its electrophilicity[2].

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the quantitative stability metrics of pyridine-2-sulfonyl fluoride derivatives compared to legacy fluorinating/sulfonylating agents.

Parameter3-Bromo-5-methylpyridine-2-sulfonyl fluorideLegacy Reagents (e.g., DAST / Sulfonyl Chlorides)
Thermal Stability > 100 °C (No thermal decomposition)Detonates at elevated temperatures (DAST)
Shelf-life (25 °C) > 1 month (Open to air/moisture)[2]Rapid degradation; requires strict refrigeration
Shelf-life (4 °C) > 12 months (Under inert atmosphere)6 – 12 months (Gradual loss of titer)
Hydrolysis Rate (pH 7) Negligible at 25 °C[4]Violent, exothermic reaction (DAST/Chlorides)
Activation Trigger Strong Brønsted Base (DBU/MTBD)[2]Spontaneous upon contact with nucleophiles

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-bromo-5-methylpyridine-2-sulfonyl fluoride? A: While the S(VI)-F bond is highly resistant to ambient moisture, optimal long-term storage requires refrigeration at 2–8 °C under an inert atmosphere (Argon or N₂). The primary degradation pathway is not spontaneous hydrolysis, but rather slow, base-catalyzed hydrolysis if trace alkaline impurities are present in the storage environment[4]. Keeping the reagent cold and dry suppresses any kinetic pathways for degradation.

Q2: I left the reagent on the benchtop overnight. Is it ruined? A: No. One of the defining features of pyridine-2-sulfonyl fluorides is their exceptional bench stability. Unlike DAST, which reacts violently with atmospheric moisture, or sulfonyl chlorides that degrade into sulfonic acids overnight, this reagent can be stored at room temperature for over a month with no detectable decomposition.

Q3: Why is my SuFEx coupling or deoxyfluorination reaction failing if the reagent is stable? A: Because the S(VI)-F bond is so stable, it requires explicit activation. If your reaction is stalling, the failure is almost certainly in the activation step, not reagent degradation. Ensure you are using a sufficient stoichiometric excess (typically 2.0 equivalents) of a strong amidine or guanidine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)[2]. Weaker bases (like triethylamine) are often insufficiently basic to activate the sterically hindered 3-bromo-substituted hub.

Troubleshooting Guide

Issue: Unwanted Hydrolysis During Scale-Up
  • Symptom: Formation of 3-bromo-5-methylpyridine-2-sulfonic acid, indicated by a drop in reaction pH and failure to form the desired product.

  • Causality: While stable in neutral water, the S(VI)-F bond will hydrolyze in the presence of aqueous base[4]. If your substrate contains water and you add DBU, the DBU will activate the sulfonyl fluoride, and the water will outcompete your target nucleophile.

  • Solution: Ensure all solvents (especially toluene or cyclic ethers) and substrates are rigorously dried over molecular sieves prior to the addition of the amidine base.

Issue: Loss of Chemoselectivity (Elimination Side Products)
  • Symptom: In deoxyfluorination workflows, alkenes are forming instead of the desired alkyl fluorides.

  • Causality: Elimination is a competing pathway driven by localized heating or excessive base concentration.

  • Solution: Pyridine-2-sulfonyl fluorides are specifically designed to minimize elimination compared to PBSF or DAST[2]. If elimination persists, lower the reaction temperature to 0 °C during the initial base addition, ensuring a controlled, homogenous activation of the S(VI) center before allowing it to warm to room temperature.

Self-Validating Experimental Protocols

Do not assume reagent integrity; prove it. Use the following self-validating protocol to verify the active titer of 3-bromo-5-methylpyridine-2-sulfonyl fluoride before committing it to a critical synthetic step.

Protocol: Reagent Integrity Validation via NMR/FT-IR

Mechanistic Rationale: Hydrolysis of the sulfonyl fluoride yields a sulfonic acid. This transformation results in the absolute loss of the S-F bond, which can be definitively tracked via ¹⁹F NMR and vibrational spectroscopy.

  • Sample Preparation: Dissolve 10 mg of the reagent in 0.5 mL of anhydrous CDCl₃.

  • ¹⁹F NMR Acquisition: Run a standard ¹⁹F NMR experiment (typically 376 MHz).

    • Validation Check: You must observe a sharp, distinct singlet in the region of +40 to +60 ppm (relative to CFCl₃). This is the highly deshielded S(VI)-F fluorine.

    • Failure State: If the peak is absent, or if a new peak appears near -120 ppm (free fluoride), the reagent has hydrolyzed.

  • FT-IR Analysis (Orthogonal Validation): Place a neat sample on an ATR-FTIR sensor.

    • Validation Check: Look for strong asymmetric and symmetric S=O stretching bands at approximately 1420 cm⁻¹ and 1200 cm⁻¹, respectively.

    • Failure State: The appearance of a broad, sweeping band from 3400–2800 cm⁻¹ indicates the presence of an O-H stretch, confirming conversion to the sulfonic acid.

Process Visualization

The following diagram illustrates the logical relationship between the storage, thermodynamic stability, and triggered activation of the reagent.

G A 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride C Ambient Exposure (Air/Moisture) A->C Kinetically stable D Base Activation (DBU / MTBD) A->D Controlled activation B Optimal Storage (4°C, Argon/N2) B->A Preserves S-F bond G Hydrolysis Degradation (Sulfonic Acid) C->G Prolonged base/H2O E Activated S(VI)-F Hub D->E Fluoride-proton exchange F SuFEx / Deoxyfluorination Products E->F Nucleophilic attack

Workflow of 3-bromo-5-methylpyridine-2-sulfonyl fluoride stability and SuFEx activation.

References

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information , NextSDS. [Link]

  • Sulfur fluoride exchange , National Institutes of Health (PMC). [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent , Journal of the American Chemical Society. [Link]

Sources

Optimization

overcoming low reactivity of 3-bromo-5-methylpyridine-2-sulfonyl fluoride

Welcome to the dedicated technical support guide for 3-bromo-5-methylpyridine-2-sulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-bromo-5-methylpyridine-2-sulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile yet challenging building block into their synthetic workflows. Here, we address common issues related to its low reactivity, provide in-depth troubleshooting guides for cross-coupling reactions, and offer detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 3-bromo-5-methylpyridine-2-sulfonyl fluoride considered a challenging substrate for cross-coupling reactions?

The low reactivity of this compound stems from a combination of electronic and positional effects inherent to its structure. The pyridine ring is intrinsically electron-deficient, which can make the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions more difficult compared to electron-rich or neutral aryl halides.[1][2] This effect is significantly amplified by the presence of the strongly electron-withdrawing sulfonyl fluoride group (-SO₂F) at the 2-position. Furthermore, the bromine atom is located at the 3-position (meta to the nitrogen), which is typically less reactive than the 2- or 4-positions in electrophilic and some transition-metal-catalyzed reactions.[3]

Caption: Key factors reducing the reactivity of the C-Br bond.

Q2: What are the primary stability concerns with this compound, and can the sulfonyl fluoride group react?

The sulfonyl fluoride functional group is known for its remarkable stability, particularly its resistance to hydrolysis under physiological or neutral conditions.[4][5] This makes it an attractive moiety in drug discovery for forming covalent inhibitors.[6] However, like all heteroaromatic sulfonyl halides, it is not completely inert. While more stable than the analogous sulfonyl chloride, pyridine-3-sulfonyl halides are generally more susceptible to hydrolysis by trace water than isomers with the sulfonyl group at the 2- or 4-position.[3][7][8] The primary decomposition pathway for pyridine-2-sulfonyl halides can be the formal extrusion of SO₂.[7][8]

Under standard Suzuki-Miyaura conditions, the -SO₂F group is typically a spectator. However, recent advances have shown that the C–S bond of sulfonyl fluorides can be activated for Suzuki-Miyaura coupling under specific, often more forcing, catalytic conditions.[9][10][11] This provides an alternative synthetic handle but requires careful selection of catalysts (e.g., Pd(OAc)₂/Ruphos) to favor C–S over C–Br activation or vice versa.[9]

Q3: My Suzuki-Miyaura reaction is failing. What are the most critical parameters to optimize for this specific substrate?

For challenging, electron-deficient aryl halides, the choice of catalyst, ligand, and base are paramount. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient.

  • Catalyst/Ligand System: The key is to facilitate the difficult oxidative addition step. This is often achieved using palladium(0) sources combined with sterically hindered and highly electron-donating phosphine ligands.[12][13] These ligands stabilize the palladium center, promote oxidative addition, and accelerate the overall catalytic cycle.

  • Base: A strong, non-nucleophilic base is often required. Carbonates like cesium carbonate (Cs₂CO₃) or phosphates like potassium phosphate (K₃PO₄) are generally more effective than weaker bases. The base activates the boronic acid, facilitating the crucial transmetalation step.[14]

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are standard. The addition of water can sometimes be beneficial for the solubility of the base and for promoting the catalytic cycle, but conditions should be rigorously controlled.[1] Higher temperatures (80-110 °C) are typically necessary to drive the reaction to completion.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This guide provides a systematic approach to overcoming common problems encountered when using 3-bromo-5-methylpyridine-2-sulfonyl fluoride in Suzuki-Miyaura reactions.

start Reaction Failure: Low or No Conversion check_basics Step 1: Verify Basics - Inert Atmosphere (Ar/N₂) - Anhydrous Solvents - Reagent Quality (Boronic Acid, Base) start->check_basics optimize_catalyst Step 2: Optimize Catalyst System - Use Pd(0) source + bulky, e⁻-rich ligand - Screen different ligands (see Table 1) - Increase catalyst loading (e.g., to 5 mol%) check_basics->optimize_catalyst If basics are confirmed optimize_base Step 3: Optimize Base & Solvent - Switch to stronger base (K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions - Try different solvents (Dioxane, Toluene, DMF) optimize_catalyst->optimize_base If still no improvement optimize_temp Step 4: Increase Temperature - Incrementally increase temp. (e.g., 80°C -> 100°C -> 120°C) - Monitor for decomposition optimize_base->optimize_temp If conversion remains low success Successful Coupling optimize_temp->success Upon improvement

Caption: Systematic workflow for troubleshooting a failed Suzuki-Miyaura reaction.

Issue: Low or No Conversion of Starting Material

Q: I've set up my reaction under standard Suzuki conditions but see only starting material. What catalyst system should I use?

Your choice of ligand is the most critical variable. For this electron-poor substrate, ligands that are both bulky and electron-rich are required. These properties enhance the rate of both oxidative addition and reductive elimination.[12][15] While Pd(dppf)Cl₂ can be effective for some heteroaromatic couplings[10][16], more specialized ligands often provide superior results.

Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings

Catalyst Precursor Ligand Typical Loading (mol%) Key Characteristics & Rationale References
Pd₂(dba)₃ or Pd(OAc)₂ P(t-Bu)₃ (Tri-tert-butylphosphine) 2 - 5 Highly electron-rich and sterically demanding; very effective for activating C-Cl and deactivated C-Br bonds. [17]
Pd₂(dba)₃ or Pd(OAc)₂ RuPhos or XPhos 2 - 5 Buchwald ligands; provide high stability and catalytic activity for a broad range of difficult couplings. [9]
Pd(dppf)Cl₂ (none) 3 - 10 A robust, air-stable pre-catalyst; dppf is a bidentate ligand effective for many heteroaromatic systems. [10][16]

| Pd/C | (none) | 5 - 10 | A heterogeneous option; can activate C-Cl bonds, suggesting utility for deactivated bromides. Requires careful solvent choice (e.g., DMA/water) to avoid side reactions. |[18][19][20] |

Q: I've switched to a more active catalyst but my yield is still low. Could the base or solvent be the issue?

Yes. The base and solvent play a synergistic role.

  • Base Selection: For difficult couplings, a strong base is often necessary. K₃PO₄ and Cs₂CO₃ are excellent choices.[1][21] They are effective at promoting the formation of the active boronate species required for transmetalation without being overly nucleophilic, which can lead to side reactions.

  • Solvent System: Anhydrous 1,4-dioxane is a common starting point. If solubility is an issue, DMF or a toluene/water mixture can be explored. When using heterogeneous catalysts like Pd/C, a DMA/water mixture has been shown to be effective in preventing homo-coupling byproducts.[18]

Issue: Side Reactions Observed (e.g., Debromination, Protodeboronation)

Q: My mass spectrum shows a significant amount of debrominated starting material. How can I suppress this side reaction?

Debromination (hydrodehalogenation) is a common side reaction, especially with electron-deficient aryl halides at high temperatures. It can occur when the organopalladium intermediate reacts with a proton source before transmetalation.

  • Mitigation Strategies:

    • Use a Milder Base: If using a very strong base like an alkoxide, switch to K₃PO₄ or K₂CO₃.

    • Lower the Temperature: Operate at the lowest temperature that still affords a reasonable reaction rate.

    • Ensure Anhydrous Conditions: Water or other protic sources can exacerbate the problem. Ensure all reagents and solvents are dry.

    • Ligand Choice: Some ligands are more prone to promoting beta-hydride elimination or other pathways leading to hydrodehalogenation. Screening different ligands from Table 1 may be necessary.

Q: I'm observing significant formation of a biaryl product from the homo-coupling of my boronic acid. What is the cause?

Homo-coupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling.

    • Catalyst Choice: Some palladium sources or ligands may be more susceptible to promoting this side reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3-bromo-5-methylpyridine-2-sulfonyl fluoride with a generic arylboronic acid. This procedure should be performed by trained personnel under an inert atmosphere using appropriate personal protective equipment.

Reagents & Equipment:

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., RuPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv), the arylboronic acid (1.2 equiv), the phosphine ligand (5 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2.5 mol%) followed by the anhydrous, degassed 1,4-dioxane.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots (under inert atmosphere). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Bunton, C. A., & Fendler, J. H. (1966). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 31(7), 2307–2311.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • O'Connor, C. J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Sowa, J. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(8), 1157–1159.
  • Enamine. (2023). Sulfonyl Fluorides. Enamine Store.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
  • Enamine. (n.d.). PyFluor. Enamine Store.
  • Rossi, R., et al. (2008). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Leadbeater, N. E., & Marco, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5314–5353.
  • O'Connor, C. J., et al. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed.
  • BenchChem. (2025).
  • Buchwald, S. L., & Fu, G. C. (2008). Suzuki Cross-Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
  • Nishida, M., & Tagata, T. (n.d.).
  • Öcal, N., & Er, M. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6364–6381.
  • Shevchuk, O. I., et al. (2022). Sulfonyl fluorides that demonstrated degradation by hydrolysis as the neat samples and their counterparts that were stable.
  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • Doyle, A. G. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Sigma-Aldrich.
  • Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Snieckus, V., & Hartwig, J. F. (2016).
  • Nogi, K., & Yorimitsu, H. (2017).
  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
  • Oshima, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal.
  • Ding, K., et al. (2019). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction.
  • BenchChem. (n.d.). The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry.
  • Lei, A., et al. (2020).
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Feng, C., et al. (2025). Oxidative [3+2] annulation of activated pyridines for the synthesis of indolizinyl sulfonyl fluorides. RSC Publishing.
  • Barabe, F., & Gouverneur, V. (2020).
  • Willis, M. C., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine.
  • Tokyo Chemical Industry. (n.d.). 3-Bromo-2-fluoro-5-methylpyridine.
  • NextSDS. (n.d.).
  • PubChem. (n.d.). 3-bromo-2-fluoro-5-methylpyridine (C6H5BrFN).

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Welcome to the advanced technical support and troubleshooting center for the scale-up synthesis of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS: 2299784-94-2). This molecule is a highly functionalized derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the scale-up synthesis of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS: 2299784-94-2). This molecule is a highly functionalized derivative of "PyFluor" (pyridine-2-sulfonyl fluoride). It serves dual roles in modern drug development: as a multidimensional hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1], and as a chemoselective, thermally stable deoxyfluorinating agent[2].

Transitioning the synthesis of this highly electrophilic building block from the bench to the pilot plant presents significant thermochemical, kinetic, and stability challenges. This guide provides field-proven protocols, mechanistic causality, and self-validating troubleshooting steps to ensure scalable success.

Part 1: Mechanistic Pathway & Process Overview

The most industrially viable route avoids the toxic SO2​ gas required in traditional diazotization/Sandmeyer pathways. Instead, it relies on the highly exothermic oxidative chlorination of 3-bromo-5-methylpyridine-2-thiol, followed by a telescoped fluoride-chloride (F-Cl) exchange.

ChemPathway A 3-Bromo-5-methyl pyridine-2-thiol B Sulfonyl Chloride Intermediate A->B NaOCl, HCl < 5°C (Exothermic) C Sulfonyl Fluoride (Target Product) B->C KHF2 (aq) 20°C (SuFEx) D Sulfonic Acid (Degradation) B->D H2O / Heat (Hydrolysis)

Figure 1: Chemoselective scale-up pathway highlighting the critical hydrolysis degradation risk.

Part 2: Telescoped Pilot-Scale Experimental Protocol

Because the sulfonyl chloride intermediate is highly susceptible to hydrolysis, isolation is strongly discouraged. The following telescoped protocol is designed as a self-validating system to maximize yield and safety.

Step 1: Oxidative Chlorination

  • Reactor Setup: Charge a glass-lined, jacketed reactor with 3-bromo-5-methylpyridine-2-thiol (1.0 eq) and aqueous HCl (3.0 M). Cool the biphasic mixture to -5 °C.

  • Controlled Oxidation: Slowly dose aqueous NaOCl (10-15%, 3.5 eq) via a pressure-equalizing dropping funnel.

    • Causality Check: Thiol oxidation is violently exothermic. High-efficiency overhead stirring is required to prevent localized hot spots. Regulate the feed rate strictly to maintain Tinternal​<5 °C.

  • Biphasic Extraction: Quench the reaction with cold water and extract the unstable 3-bromo-5-methylpyridine-2-sulfonyl chloride intermediate into 2-Methyltetrahydrofuran (MeTHF).

    • Causality Check: MeTHF is preferred over Dichloromethane (DCM) for scale-up. MeTHF forms the upper organic layer, simplifying bottom-valve aqueous waste discharge and drastically reducing intermediate holding times.

Step 2: Fluoride-Chloride Exchange 4. Telescoped Transfer: Immediately transfer the MeTHF layer to a second reactor pre-charged with a saturated aqueous solution of Potassium Bifluoride ( KHF2​ , 3.0 eq) at 20 °C. 5. Biphasic SuFEx: Stir vigorously for 4 hours.

  • Self-Validating Protocol: Monitor the reaction via 19F NMR of the crude organic phase. The appearance of a sharp singlet at approximately +55.7 ppm confirms the formation of the −SO2​F group, while the absence of upstream signals ensures no ring-fluorination side products have formed.

  • Isolation: Phase separate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via vacuum distillation or crystallization.

Workflow Step1 1. Thiol Oxidation (NaOCl, HCl, <5°C) Step2 2. Phase Separation (Extract into MeTHF) Step1->Step2 Monitor via MeOH Quench Step3 3. Telescoped Addition (Direct to KHF2 Reactor) Step2->Step3 Minimize Hold Time Step4 4. F-Cl Exchange (Aqueous KHF2, 20°C) Step3->Step4 Biphasic Mixing Step5 5. Product Isolation (Vacuum Distillation) Step4->Step5 19F NMR Validation (+55.7 ppm)

Figure 2: Telescoped operational workflow designed to minimize intermediate hydrolysis.

Part 3: Troubleshooting & FAQs

Q1: How can I accurately monitor the disappearance of the sulfonyl chloride intermediate without false positives? A: In-process control (IPC) of highly electrophilic sulfonyl chlorides via standard reverse-phase HPLC often yields false-positive completion readings because the chloride hydrolyzes into the sulfonic acid directly on the column. Self-Validating Solution: Withdraw a 50 µL aliquot of the organic phase and quench it immediately into 1 mL of anhydrous methanol containing 1.0 equivalent of pyridine. This quantitatively traps the unreacted sulfonyl chloride as the stable methyl sulfonate ester. You can then accurately quantify the methyl ester via HPLC/UV to determine true reaction conversion.

Q2: We are experiencing dangerous pressure build-up during the F-Cl exchange step. What is the cause? A: If you are using standard Potassium Fluoride (KF) instead of Potassium Bifluoride ( KHF2​ ), trace moisture drives the alkaline hydrolysis of the sulfonyl chloride, releasing HCl and SO2​ gas. KHF2​ mitigates this by buffering the aqueous phase and suppressing gas-producing side reactions[1].

Q3: Why is my yield dropping from 85% at bench scale to 40% at pilot scale during the oxidation step? A: Heat transfer limitations. The oxidation of the thiol to the sulfonyl chloride is highly exothermic. At scale, inadequate cooling leads to localized hot spots, causing the unstable intermediate to hydrolyze into the sulfonic acid or undergo thermal degradation. Ensure you are using a jacketed reactor with high-efficiency agitation and strictly controlling the dosing rate based on internal temperature.

Q4: Can we use the diazotization route instead of thiol oxidation? A: While bench-scale synthesis often utilizes the diazotization of 2-amino-3-bromo-5-methylpyridine followed by a Sandmeyer-type reaction with SO2​ and CuCl2​ , this is highly discouraged for scale-up. Handling toxic, corrosive SO2​ gas and managing the rapid, voluminous nitrogen gas evolution poses severe engineering and safety hazards. The oxidative chlorination of the corresponding thiol is the preferred, industrially viable route.

Part 4: Quantitative Data & Reagent Comparison

Choosing the correct fluorinating agent is the most critical variable in scaling up SuFEx hubs. The table below summarizes the kinetic and safety profiles of common reagents used in this chemical space.

Fluorinating AgentF-Cl Exchange YieldHydrolysis RiskExotherm PotentialScale-Up Suitability
KHF2​ (aq) 85 - 95% Low (Buffered pH)Low Excellent (Safe, low cost)
KF / 18-Crown-6 60 - 75%High (Basic pH)ModeratePoor (Toxicity of ether)
KF (Biphasic) 40 - 50%HighLowModerate (Slow kinetics)
DAST N/A (OH F only)N/AExtremeVery Poor (Explosive)

Note: Sharpless and co-workers demonstrated that KHF2​ provides a mildly acidic, buffered aqueous environment that suppresses alkaline hydrolysis. Furthermore, the bifluoride ion ( HF2−​ ) exhibits unique hydrogen-bonding dynamics at the water-organic interface, significantly enhancing the nucleophilicity of the fluoride ion compared to standard KF[1].

References
  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: rhhz.net URL:[Link]

  • Title: PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: Journal of the American Chemical Society URL:[Link]

  • Title: A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant Source: Thieme-connect URL:[Link]

Sources

Optimization

Sulfonyl Fluoride (SuFEx) Technical Support Center: Managing Hydrolysis &amp; Stability

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the hydrolytic stability of the sulfonyl fluoride (SF) moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the hydrolytic stability of the sulfonyl fluoride (SF) moiety. While SFs are renowned for their "golden" balance of stability and reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, unwanted hydrolysis can compromise synthetic yields, assay reproducibility, and in vivo efficacy.

This guide abandons generic advice in favor of causal explanations, actionable troubleshooting steps, and self-validating protocols to help you master SF stability across your drug development workflows.

Section 1: Fundamental FAQs on SF Hydrolysis

Q1: Why does my sulfonyl fluoride probe degrade rapidly in my assay buffer, even at neutral pH? A: Hydrolysis of the R-SO2​F group is highly dependent on both pH and the specific buffer composition. While the S-F bond has a high homolytic dissociation energy (~90.5 kcal/mol) making it resistant to reduction, it is susceptible to heterolytic cleavage by nucleophiles like hydroxide ions. At pH 8.0, the half-life of standard SFs (like PMSF) drops to roughly 35 minutes, compared to 110 minutes at pH 7.0[1][2]. Causality Check: Buffer identity plays a massive role. Studies show hydrolytic stability is approximately 2-fold greater in HEPES compared to PBS at identical pH[3]. Phosphate ions in PBS can act as mild general base catalysts that facilitate water attack on the sulfur(VI) center, whereas the zwitterionic nature of HEPES shields the electrophile.

Q2: How can I structurally tune my compound to resist hydrolysis without losing target reactivity? A: The hydrolytic stability of an aromatic sulfonyl fluoride correlates directly with its Lowest Unoccupied Molecular Orbital (LUMO) energy[3][4]. Electron-withdrawing groups lower the LUMO, accelerating both target reactivity and background hydrolysis. To mitigate hydrolysis:

  • Incorporate Electron-Donating Groups (EDGs): Adding a para-methoxy group or a methylene spacer between the aromatic ring and the SF group significantly increases the aqueous half-life[5].

  • Switch to Heteroaryl or Fluorosulfate Scaffolds: Aryl fluorosulfates ( Ar-OSO2​F ) and certain heteroaryl sulfonyl fluorides exhibit exceptional stability (half-lives >200 hours) while maintaining reactivity toward specific protein microenvironments[4][5].

Section 2: Troubleshooting Synthesis & Storage

Q3: I am synthesizing a sulfonyl fluoride via F-Cl exchange, but I'm getting high amounts of sulfonic acid byproduct. How do I prevent this? A: Traditional methods using "naked fluoride" (e.g., KF with 18-crown-6) often lead to hydrolysis of the resulting sulfonyl fluoride due to trace water and the high basicity of the un-solvated fluoride ion[6]. Solution: Switch to the Sharpless method using potassium bifluoride ( KHF2​ ). The bifluoride ion ( [F-H-F]− ) acts as an efficient fluoride source at the water/organic interface without promoting hydrolysis[6].

Protocol 1: Self-Validating Synthesis & Storage of Sulfonyl Fluorides

Objective: Convert sulfonyl chlorides to fluorides while preventing hydrolytic degradation.

  • Reaction Setup: Dissolve the sulfonyl chloride precursor in a biphasic mixture of acetonitrile and water (typically 1:1 or 2:1).

  • Fluorination: Add 2.0 equivalents of KHF2​ . Causality Check: Why KHF2​ ? The 4-electron-3-center bond of [F-H-F]− dampens the basicity of the fluoride ion. This prevents the generation of hydroxide ions from trace water, which would otherwise hydrolyze the newly formed sulfonyl fluoride.

  • Stirring: Stir vigorously at room temperature. The biphasic nature ensures that the highly reactive intermediate is partitioned into the organic layer, shielding it from bulk water.

  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Storage & Validation: Store the neat compound or a concentrated stock solution in an anhydrous solvent (e.g., DMSO or isopropanol) at -20°C in a desiccator. Validation Step: Perform a quick LC-MS injection of the stock after 48 hours; a properly sealed stock in anhydrous isopropanol should show <1% sulfonic acid formation and remain stable for >9 months[2].

Section 3: Troubleshooting Biological Assays

Q4: My covalent inhibitor shows a great IC50​ at 1 hour, but loses potency in 24-hour cellular assays. Is the warhead hydrolyzing? A: Yes, this is a classic signature of warhead hydrolysis outcompeting covalent target engagement. If the compound's aqueous half-life is shorter than the time required for it to locate and react with the target, the effective concentration of the active inhibitor drops precipitously over the assay duration[7]. Solution: You must measure the intrinsic hydrolytic half-life of your compound to ensure it exceeds your assay window. If it does not, you must optimize the non-covalent binding affinity ( Kd​ ) to accelerate the rate of covalent bond formation ( kinact​ ) inside the binding pocket[8].

Protocol 2: HPLC-Based Hydrolytic Stability Profiling

Objective: Quantify the aqueous half-life ( t1/2​ ) of SF probes to ensure assay compatibility.

  • Preparation: Prepare a 10 mM stock of the SF compound in anhydrous DMSO.

  • Incubation: Dilute the stock to a final concentration of 100 µM in the target assay buffer (e.g., 50 mM HEPES, pH 7.4, 25°C). Causality Check: Ensure DMSO concentration does not exceed 1-5%. High organic solvent concentrations alter the dielectric constant of the buffer, artificially extending the apparent half-life of the SF and failing to reflect true physiological stability[4].

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), extract a 50 µL aliquot.

  • Quenching: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This rapidly drops the temperature and freezes the hydrolysis reaction to provide an accurate snapshot of the intact probe.

  • Analysis: Inject onto an LC-MS/HPLC system. Monitor the depletion of the parent SF peak.

  • Validation & Calculation: Plot ln(Areat​/Area0​) versus time. Validation Step: The data must fit a linear regression ( R2>0.95 ), confirming pseudo-first-order kinetics. The slope represents the degradation rate constant ( kobs​ ), and t1/2​=−0.693/kobs​ [4].

Data Presentation: Quantitative Stability of Sulfonyl Fluorides

To guide your scaffold selection, the following table summarizes the hydrolytic half-lives of various SF classes based on recent chemoproteomic profiling studies[1][2][3][4][5].

Compound Class / Specific AgentBuffer ConditionspHTemp (°C)Approx. Half-Life ( t1/2​ )
PMSF (Alkyl-Aryl spacer)Aqueous Solution7.025110 min
PMSF (Alkyl-Aryl spacer)Aqueous Solution8.02535 min
Standard Aryl-SF (para-amide)PBS7.425~10 - 20 hours
Aryl-SF with EDG (para-methoxy)PBS7.425> 90 hours
Heteroaryl-SF (Nitrogen-containing)PBS7.525> 200 hours
Aryl Fluorosulfate ( Ar-OSO2​F )Bicarbonate10.025Negligible degradation at 24h

Visualization: SF Probe Optimization Workflow

SF_Optimization A Design SF Probe (Select Scaffold) B Protocol 2: Measure Aqueous t1/2 (HPLC in Assay Buffer) A->B C Is t1/2 > Assay Duration? (e.g., > 24h) B->C D Modify Structure: Add EDGs or switch to Fluorosulfate/Heteroaryl C->D No (Hydrolyzes too fast) E Evaluate Target Engagement (In vitro / Cellular) C->E Yes (Stable) D->B F Sufficient Potency & Labeling? E->F G Optimize Non-Covalent Kd (Accelerate kinact) F->G No (Poor reactivity) H Proceed to Advanced Biological Models F->H Yes (Success) G->E

Workflow for optimizing sulfonyl fluoride stability and target engagement in biological assays.

References

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. PNAS. URL: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RHHZ. URL: [Link]

  • PMSF. Wikipedia. URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. URL: [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. URL:[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. URL: [Link]

Sources

Troubleshooting

optimization of reaction conditions for SuFEx with 3-bromo-5-methylpyridine-2-sulfonyl fluoride

Welcome to the SuFEx Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing Sulfur(VI) Fluoride Exchange (SuFEx) reactions. Specifically, it addresses the unique challenges of utilizing the sterically hindered and electronically deactivated heteroaryl hub: 3-bromo-5-methylpyridine-2-sulfonyl fluoride .

Mechanistic Overview & Optimization Logic

Aromatic heterocyclic sulfonyl fluorides are notoriously difficult substrates for classical SuFEx click chemistry[1]. The presence of the 3-bromo substituent introduces severe steric hindrance directly adjacent to the S(VI) center. Furthermore, the pyridine nitrogen alters the electronic landscape, often leading to catalyst sequestration or competing nucleophilic aromatic substitution (SNAr) pathways.

To achieve quantitative yields, researchers must abandon generic protocols and adopt mechanistically driven catalyst selection.

Optimization_Logic Substrate 3-Bromo-5-methylpyridine- 2-sulfonyl fluoride Sterics Steric Hindrance (3-Bromo group) Substrate->Sterics Electronics Electronic Effects (Pyridine core) Substrate->Electronics DBU Classical Catalyst (DBU) High loading needed Prone to hydrolysis Sterics->DBU Causes sluggish reaction BTMG ASCC Catalyst (BTMG/HMDS) 1-5 mol% loading Rapid kinetics Sterics->BTMG Overcomes barrier CaDABCO Lewis Acid (Ca(NTf2)2/DABCO) Optimal for amines Electronics->CaDABCO Enhances S(VI) electrophilicity Product1 Sulfonate Esters (>90% Yield) BTMG->Product1 Phenols Product2 Sulfonamides (>90% Yield) CaDABCO->Product2 Amines

Caption: Logical relationship between substrate challenges and mechanistically driven SuFEx catalyst selection.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 30-40% conversion when using DBU as the catalyst? A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the classical SuFEx catalyst, but it is highly prone to hydrolysis[2]. The steric bulk of the 3-bromo group slows down the desired nucleophilic attack at the S(VI) center. This kinetic delay allows the competing hydrolysis of DBU to dominate, rapidly depleting the catalyst[3]. Solution: Transition to Accelerated SuFEx Click Chemistry (ASCC) using BTMG (Barton's base) and HMDS. BTMG is significantly more resistant to degradation and can drive the reaction to completion in minutes at just 1.0–5.0 mol% loading[2][3].

Q: I am trying to couple an aliphatic amine to the sulfonyl fluoride. Why is the reaction sluggish even with BTMG? A: While BTMG is exceptional for oxygen nucleophiles (phenols/alcohols), nitrogen nucleophiles often require a different activation mode due to their distinct basicity and nucleophilicity profiles. Solution: Employ a Lewis acid co-catalyst system. Calcium triflimide, Ca(NTf2)2, combined with DABCO, activates the S(VI) fluoride to form a highly reactive N-sulfonyl-DABCO intermediate. This intermediate readily undergoes nucleophilic attack by amines at room temperature, bypassing the kinetic barriers of direct S-F substitution[4].

Q: How do I select the right solvent for liquid-based high-throughput screening (HTS)? A: Acetonitrile (CH3CN) is the optimal solvent for liquid-based SuFEx protocols. Experimental data shows that CH3CN affords significantly better yields compared to DCM or THF[5][6]. Causality: The highly polar transition state of the S-F bond cleavage is stabilized by the high dielectric constant of CH3CN, without deactivating the basic catalysts through unwanted hydrogen bonding (as seen with protic solvents).

Troubleshooting Guide

Issue: Poor Chemoselectivity (Competing SNAr vs. SuFEx)

  • Diagnosis: The 3-bromo-pyridine core is highly electron-deficient. Highly reactive nucleophiles may attack the C3 position (displacing the bromide via SNAr) rather than the S(VI) center.

  • Solution: Lower the reaction temperature to 0 °C to favor the lower-activation-energy SuFEx pathway. Utilize the ASCC protocol (BTMG/HMDS), which specifically accelerates the S-F exchange rate, effectively outcompeting the SNAr pathway[3].

Issue: Difficult Purification due to High Catalyst Loading

  • Diagnosis: Classical methods require up to 30 mol% DBU, which complicates downstream biological assays and purification[2][3].

  • Solution: Switch to BTMG. Because BTMG requires only 1-5 mol% loading, the volatile byproducts (NH3, Me3Si-F, TMS-OH, and trace BTMG) can be removed via simple evaporation under reduced pressure, yielding assay-ready crude products[2].

Issue: Incomplete Fluoride Removal in Biological Assays

  • Diagnosis: Residual fluoride ions from the SuFEx reaction can interfere with cell-based assays or enzyme screens.

  • Solution: Add a stoichiometric amount of TMS-OH post-reaction. The TMS-OH reacts with residual fluoride to form volatile TMS-F, which is easily removed in vacuo. Validate removal by checking for the absence of the anionic fluorine signal (-151 ppm) via 19F NMR[6].

Quantitative Data: Catalyst Efficiency Comparison

The following table summarizes the optimization data for heteroaryl sulfonyl fluorides, demonstrating the superiority of advanced catalytic systems over classical methods.

Catalyst SystemNucleophile TypeLoading (mol%)Time to CompletionAvg. Yield (%)Key Advantage
DBU (Classical)Phenols / Silyl Ethers20 - 30%180 - 360 min40 - 67%Low cost, good for unhindered hubs
BTMG + HMDS (ASCC)Phenols / Alcohols1.0 - 5.0%5 - 15 min> 90%Overcomes steric hindrance, volatile byproducts
Ca(NTf2)2 + DABCO Aliphatic/Aryl Amines10 - 20%30 - 60 min> 85%Unified activation for S-N bond formation
HOBt / DIPEA Complex Amines5.0 - 10%60 - 120 min> 90%Prevents over-sulfonylation, mild conditions

Data synthesized from foundational SuFEx optimization studies[2][3][4][7].

Experimental Protocols

Experimental_Workflow Prep 1. Reagent Prep Predissolve Hub in CH3CN Dispense 2. Plate Dispensing 96-Well Format Prep->Dispense Catalysis 3. Catalyst Addition BTMG (Phenols) or Ca(NTf2)2 (Amines) Dispense->Catalysis Incubation 4. Incubation RT, 5-30 mins Catalysis->Incubation Analysis 5. In Situ Analysis LC-MS / Bioassay Incubation->Analysis

Caption: High-throughput 96-well plate workflow for liquid-based SuFEx optimization.

Protocol A: Accelerated SuFEx Click Chemistry (ASCC) for Phenol Coupling

This protocol utilizes BTMG to overcome the steric hindrance of the 3-bromo group, establishing a stable S-O linkage.

Self-Validation Checkpoint: The reaction is self-validating via the evolution of volatile TMS-F. The disappearance of the S-F peak (~ +60 to +70 ppm for sulfonyl fluorides) must be monitored via 19F NMR to confirm completion before workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the desired phenol (1.05 equiv) in anhydrous CH3CN (2.0 mL).

  • Silylation: Add Hexamethyldisilazane (HMDS) (1.0 equiv) to the reaction mixture. Stir for 2 minutes at room temperature.

  • Catalyst Initiation: Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%). Caution: The reaction is highly exothermic and rapid.

  • Incubation: Stir the mixture at room temperature for 15 minutes.

  • Validation: Take a 10 µL aliquot, dilute in CDCl3, and perform a quick 19F NMR scan. The S-F peak should be completely consumed[2].

  • Workup: Concentrate the reaction mixture under reduced pressure. The volatile byproducts (NH3, TMS-F, TMS-OH) will evaporate, leaving the crude heteroaryl sulfonate ester, which is typically >95% pure and ready for direct biological screening[3].

Protocol B: Lewis Acid-Mediated SuFEx for Amine Coupling

This protocol is optimized for synthesizing heteroaryl sulfonamides using Ca(NTf2)2 and DABCO.

Step-by-Step Methodology:

  • Catalyst Complexation: In a 4 mL vial, combine Ca(NTf2)2 (20 mol%) and DABCO (20 mol%) in anhydrous CH3CN (1.0 mL). Stir for 5 minutes until a homogenous solution forms.

  • Substrate Addition: Add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol) to the catalyst solution. Stir for 10 minutes to allow the formation of the activated N-sulfonyl-DABCO intermediate[4].

  • Nucleophile Addition: Add the desired aliphatic or aryl amine (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 3 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography if necessary.

References

  • Accelerated SuFEx Click Chemistry for Modular Synthesis - Cold Spring Harbor Laboratory.[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - Journal of the American Chemical Society.[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC / NIH. [Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing). [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC / NIH.[Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC / NIH.[Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes - ACS Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometric Characterization of 3-bromo-5-methylpyridine-2-sulfonyl Fluoride Adducts

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug discovery, covalent inhibitors have re-emerged as powerful tools for interrogating biol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, covalent inhibitors have re-emerged as powerful tools for interrogating biological systems and developing novel therapeutics. Among the diverse electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides have garnered significant attention due to their unique reactivity profile. This guide provides an in-depth technical analysis of the characterization of protein adducts formed with 3-bromo-5-methylpyridine-2-sulfonyl fluoride, a representative sulfonyl fluoride probe, using mass spectrometry. We will objectively compare its performance with alternative covalent modifiers, supported by experimental data and established methodologies.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

Covalent drugs, which form a stable bond with their protein target, offer several advantages over traditional non-covalent inhibitors, including prolonged duration of action and high potency.[1][2] The choice of the electrophilic warhead is critical in designing a successful covalent inhibitor, as it dictates the reactivity, selectivity, and stability of the protein-drug adduct.

Sulfonyl fluorides (SFs) have emerged as a privileged class of warheads.[3] Unlike more traditional cysteine-directed electrophiles such as acrylamides and chloroacetamides, SFs can react with a broader range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[3][4] This expanded targeting scope opens up new avenues for drug discovery against proteins that lack a suitably positioned cysteine residue. The 3-bromo-5-methylpyridine-2-sulfonyl fluoride scaffold represents a versatile probe for exploring these interactions. Its pyridine core allows for diverse functionalization to enhance binding affinity and selectivity, while the sulfonyl fluoride moiety provides the covalent anchor.

The definitive identification and characterization of the covalent adduct are paramount in the development of these molecules. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as the gold standard for this purpose, providing unambiguous evidence of covalent modification and pinpointing the exact site of adduction.[5][6]

The Mass Spectrometric Workflow for Characterizing Covalent Adducts

The robust characterization of a protein covalently modified by 3-bromo-5-methylpyridine-2-sulfonyl fluoride follows a well-defined, multi-step workflow. This process is designed to confirm the covalent nature of the interaction, identify the specific amino acid residue(s) modified, and provide a quantitative measure of modification stoichiometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Incubation Incubation of Target Protein with 3-bromo-5-methylpyridine- 2-sulfonyl fluoride Removal_Excess Removal of Excess Probe Protein_Incubation->Removal_Excess Denaturation_Reduction_Alkylation Denaturation, Reduction, and Alkylation Removal_Excess->Denaturation_Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation_Reduction_Alkylation->Proteolytic_Digestion LC_MS LC-MS Analysis (Intact Protein - Optional) Proteolytic_Digestion->LC_MS LC_MSMS LC-MS/MS Analysis (Peptide Mapping) Proteolytic_Digestion->LC_MSMS Database_Search Database Search (Identification of Modified Peptides) LC_MSMS->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Site_Localization Site Localization (Analysis of Fragment Ions) Manual_Validation->Site_Localization

Figure 1: A generalized experimental workflow for the characterization of covalent protein adducts by mass spectrometry.

Step-by-Step Experimental Protocol
  • Protein Incubation and Sample Preparation: The target protein is incubated with 3-bromo-5-methylpyridine-2-sulfonyl fluoride under optimized conditions (buffer, pH, temperature, and incubation time) to facilitate covalent modification. Following incubation, excess, non-covalently bound probe is removed, typically by dialysis, size-exclusion chromatography, or protein precipitation. The protein is then denatured, and disulfide bonds are reduced and alkylated to ensure efficient digestion.

  • Proteolytic Digestion: The modified protein is digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides that can be analyzed by mass spectrometry.

  • LC-MS/MS Analysis (Peptide Mapping): The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a high-resolution mass spectrometer.[1] The mass spectrometer first acquires a full scan mass spectrum (MS1) to determine the mass-to-charge (m/z) ratios of the intact peptides. Subsequently, selected peptide ions are isolated and fragmented to generate tandem mass spectra (MS/MS).[6]

  • Data Analysis and Site Localization: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The key is to include a variable modification in the search parameters corresponding to the mass of the 3-bromo-5-methylpyridine-2-sulfonyl moiety. The presence of a peptide with this specific mass shift is indicative of covalent modification. The exact site of modification is then pinpointed by manually inspecting the MS/MS spectrum and identifying the fragment ions (typically b- and y-ions) that carry the mass modification.[7]

Deciphering the Mass Spectrum: The Signature of a 3-bromo-5-methylpyridine-2-sulfonyl Adduct

The successful identification of a covalent adduct hinges on the accurate interpretation of the mass spectral data. This involves recognizing the characteristic mass shift and analyzing the fragmentation pattern of the modified peptide.

Calculating the Mass Shift

To identify peptides modified by 3-bromo-5-methylpyridine-2-sulfonyl fluoride, it is essential to first calculate the precise mass of the adduct. This is the mass of the reactive fragment that is covalently attached to the amino acid residue. The molecular formula of 3-bromo-5-methylpyridine-2-sulfonyl fluoride is C6H5BrFNO2S. The covalent modification results from the displacement of the fluorine atom. Therefore, the mass of the adducted moiety (3-bromo-5-methylpyridine-2-sulfonyl) is calculated from its chemical formula: C6H5BrNO2S.

The monoisotopic mass of this adduct is 233.9207 Da .

This value is then added as a variable modification to the database search parameters for the nucleophilic amino acid residues that sulfonyl fluorides are known to react with (Ser, Thr, Lys, Tyr, His).

Fragmentation Pattern of Pyridyl-Modified Peptides

The fragmentation of peptides in the mass spectrometer provides the necessary information to pinpoint the exact location of the modification. In collision-induced dissociation (CID), the most common fragmentation technique, peptides primarily fragment along the amide backbone, producing b- and y-type ions.[7]

When a peptide is modified with the 3-bromo-5-methylpyridine-2-sulfonyl group, the mass of this adduct will be observed on the fragment ions containing the modified residue. For example, if a lysine residue is modified, all y-ions C-terminal to the modification and all b-ions containing the modified lysine will exhibit a mass shift of +233.9207 Da.

Furthermore, the pyridine ring itself can influence the fragmentation pattern. In some cases, a characteristic neutral loss of the entire adducted group or specific fragments of it may be observed. For pyridinium-modified peptides, a common fragmentation pathway involves the generation of a protonated pyridinium ion as a prominent reporter ion in the MS/MS spectrum.[3][6] For 3-bromo-5-methylpyridine, this could result in a characteristic neutral loss or a specific fragment ion that can aid in the identification of the adduct.

Comparison with Alternative Covalent Probes

While 3-bromo-5-methylpyridine-2-sulfonyl fluoride offers unique advantages, it is important to consider its characteristics in the context of other commonly used covalent modifiers. The choice of a particular warhead depends on the specific research question, the target protein, and the desired properties of the adduct.

Covalent WarheadTarget ResiduesMass Shift (Da)Adduct StabilityKey Mass Spec. Characteristics
3-bromo-5-methylpyridine-2-sulfonyl fluoride Ser, Thr, Lys, Tyr, His233.9207Generally stableCharacteristic mass shift; potential for pyridinium reporter ions.
Acrylamide Cys71.0371StableWell-characterized fragmentation; can undergo Michael addition.[8]
Chloroacetamide Cys, Lys, His57.0215StableCan react with multiple nucleophiles; potential for cross-reactivity.
Vinyl Sulfone Cys90.0034StableSpecific for cysteine; stable adduct.
Fluorosulfate Tyr, Lys, His80.9613Generally stableSimilar reactivity profile to sulfonyl fluorides.

Table 1: Comparison of 3-bromo-5-methylpyridine-2-sulfonyl fluoride with other common covalent warheads.

Sulfonyl Fluorides vs. Cysteine-Directed Probes

The most significant advantage of sulfonyl fluorides over traditional cysteine-directed probes like acrylamides and chloroacetamides is their ability to target a wider range of nucleophilic residues.[3] This greatly expands the scope of the "druggable" proteome. From a mass spectrometry perspective, the larger mass shift of the 3-bromo-5-methylpyridine-2-sulfonyl group can be advantageous for distinguishing the modified peptide from the unmodified counterpart, especially in complex mixtures. However, the higher reactivity of some cysteine-directed probes can lead to more efficient labeling under certain conditions.

Considerations for Data Interpretation

The broader reactivity of sulfonyl fluorides also presents a challenge for data analysis. It is necessary to consider multiple potential modification sites on different amino acid residues, which can complicate the database search and require more careful manual validation of the MS/MS spectra. In contrast, for highly specific cysteine-directed probes, the search space for the modification is much smaller.

Conclusion and Future Perspectives

The characterization of covalent adducts by mass spectrometry is a cornerstone of modern chemical biology and drug discovery. 3-bromo-5-methylpyridine-2-sulfonyl fluoride represents a powerful tool for exploring the reactivity and function of a wide range of proteins, owing to its ability to target multiple nucleophilic amino acid residues. A thorough understanding of the mass spectrometric workflow, including the calculation of the specific mass shift and the interpretation of fragmentation patterns, is essential for the successful application of this and other sulfonyl fluoride-based probes.

The comparative analysis with other covalent modifiers highlights the unique advantages and challenges associated with sulfonyl fluorides. While their broader reactivity expands the target space, it also necessitates more complex data analysis strategies. Future developments in mass spectrometry instrumentation, such as alternative fragmentation techniques and advanced data analysis algorithms, will undoubtedly further enhance our ability to characterize these and other novel covalent adducts, accelerating the pace of drug discovery and our understanding of complex biological systems.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • van den Bedem, H., & Shaffer, M. H. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3201.
  • NextSDS. (n.d.). 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information. Retrieved from [Link]

  • Boddy, C. N. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 273-282.
  • Stefanowicz, P., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6(1), 37720.
  • Frontiers in Chemistry. (2023). Covalent Chemical Tools for Profiling Post-Translational Modifications. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • Eureka | Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Communications Chemistry. (2025). Covalent chemical probes. Retrieved from [Link]

  • ACS Chemical Biology. (2025). Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Retrieved from [Link]

  • Phanstiel Lab. (n.d.). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Chemical Society Reviews. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Retrieved from [Link]

  • bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Retrieved from [Link]

Sources

Comparative

Advanced SuFEx Hubs: A Comparative Reactivity Guide to 3-Bromo-5-methylpyridine-2-sulfonyl Fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined click chemistry, offering a robust platform for generating stable S–O and S–N linkages. While benzenesulfonyl fluoride and ethenesulfonyl fluoride (ESF) ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined click chemistry, offering a robust platform for generating stable S–O and S–N linkages. While benzenesulfonyl fluoride and ethenesulfonyl fluoride (ESF) are widely recognized, the demand for highly tunable, context-specific electrophiles in drug discovery has driven the development of heteroaryl sulfonyl fluorides [1].

This guide provides an objective, data-driven comparison of 3-bromo-5-methylpyridine-2-sulfonyl fluoride against traditional sulfonyl fluorides. By analyzing the steric and electronic causality behind its reactivity, researchers can optimize their synthetic workflows for late-stage functionalization and covalent probe design.

Mechanistic Rationale: The "Goldilocks" Zone of Reactivity

The utility of a SuFEx hub is dictated by its balance of thermodynamic stability and catalytic reactivity. Sulfonyl fluorides are inherently resistant to reduction and non-specific nucleophilic attack, requiring specific activation (e.g., via DBU, BTMG, or hydrogen-bonding networks) to undergo fluoride displacement [1, 3].

3-bromo-5-methylpyridine-2-sulfonyl fluoride presents a highly specialized reactivity profile due to three distinct structural features:

  • The Pyridine Nitrogen (Heteroaryl Effect): Unlike standard aryl systems, the electronegative nitrogen in the pyridine ring withdraws electron density from the sulfur center, increasing its baseline electrophilicity. Furthermore, the nitrogen can participate in intramolecular non-covalent interactions, acting as a secondary coordination site for catalysts or nucleophiles, a phenomenon well-documented in the analogous reagent PyFluor [2].

  • 3-Bromo Substituent (Steric Shielding & Inductive Pull): Positioned ortho to the sulfonyl fluoride, the bulky bromine atom provides significant steric shielding. This drastically reduces the rate of background hydrolysis in aqueous media, granting the molecule excellent shelf-stability. Simultaneously, its inductive electron-withdrawing nature further polarizes the S–F bond, priming it for rapid exchange once the steric barrier is overcome by a targeted catalyst.

  • 5-Methyl Substituent (Electronic Fine-Tuning): Positioned para to the sulfonyl group, the methyl group provides mild electron donation via hyperconjugation. This dampens the extreme electrophilicity induced by the nitrogen and bromine, preventing the molecule from becoming overly reactive and prone to degradation.

SuFEx_Pathway Hub 3-Bromo-5-methylpyridine-2-sulfonyl fluoride (Latent Electrophile) Intermediate Hexacoordinate S(VI) Transition State Hub->Intermediate Steric gatekeeping by 3-Br Base Catalytic Activation (e.g., DBU / BTMG) Base->Intermediate S-F Bond Polarization Nuc Nucleophile (Phenol / Amine) Nuc->Intermediate Nucleophilic Attack Product Sulfonate / Sulfonamide Product + F⁻ Intermediate->Product Heterolytic Cleavage

Mechanistic pathway of SuFEx activation for heteroaryl sulfonyl fluorides.

Comparative Performance Analysis

To contextualize the performance of 3-bromo-5-methylpyridine-2-sulfonyl fluoride, we must compare it against standard SuFEx hubs across key parameters: baseline stability, catalytic threshold, and chemoselectivity [4].

Table 1: Reactivity Profiles of Common Sulfonyl Fluorides
SuFEx HubStructural ClassBaseline Aqueous StabilityReactivity (Catalyzed)Primary Application
Methanesulfonyl Fluoride AlkylHighLow (Requires strong base/Ca²⁺)Simple aliphatic linkages
Benzenesulfonyl Fluoride ArylHighModerate (Standard DBU)General SuFEx, materials
Pyridine-2-sulfonyl Fluoride (PyFluor) HeteroarylModerateHighDeoxyfluorination, rapid SuFEx
3-Bromo-5-methylpyridine-2-sulfonyl Fluoride Substituted HeteroarylVery High High (Sterically gated) Covalent probes, selective SuFEx

Causality in the Data: While PyFluor is highly reactive, it can be prone to premature degradation in highly basic aqueous environments. The addition of the 3-bromo group in our target molecule acts as a "steric gatekeeper." It forces the reaction to rely heavily on the specific geometry of the catalyst-nucleophile complex, thereby increasing chemoselectivity (e.g., favoring unhindered primary amines or specific phenolic residues over bulk biological nucleophiles) [2, 4].

Reactivity_Logic Start SuFEx Hub Selection Alkyl Alkyl Sulfonyl Fluorides (Low Reactivity) Start->Alkyl Aryl Aryl Sulfonyl Fluorides (Moderate Reactivity) Start->Aryl Heteroaryl Heteroaryl Sulfonyl Fluorides (Tunable Reactivity) Start->Heteroaryl Target 3-Bromo-5-methylpyridine-2-sulfonyl fluoride (High Stability, High Catalyzed Reactivity) Aryl->Target Enhanced via Pyridine N Heteroaryl->Target Steric Hindrance (3-Br) + Inductive Pull (N)

Reactivity logic tree comparing sulfonyl fluoride classes.

Validated Experimental Protocol: Chemoselective Sulfonylation

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the SuFEx coupling of 3-bromo-5-methylpyridine-2-sulfonyl fluoride with a model phenol (e.g., 4-methoxyphenol). This methodology relies on DBU activation, which effectively overcomes the ortho-bromine steric hindrance[3].

Materials Required:
  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • 4-Methoxyphenol (1.1 equiv, 0.55 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 10 mol%)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4-methoxyphenol (0.55 mmol) in 2.0 mL of anhydrous MeCN. Causality: MeCN is chosen for its polar aprotic nature, which stabilizes the highly polar transition state without competing as a nucleophile.

  • Addition of the SuFEx Hub: Add 3-bromo-5-methylpyridine-2-sulfonyl fluoride (0.5 mmol) to the stirring solution. The mixture will remain unreacted at this stage due to the high thermodynamic stability of the S-F bond.

  • Catalytic Activation: Dropwise, add DBU (10 mol%). Causality: DBU acts as a strong, non-nucleophilic base. It hydrogen-bonds with the phenol, increasing its nucleophilicity, while simultaneously interacting with the S-F bond to facilitate heterolytic cleavage.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progress via TLC (Hexanes/EtOAc 3:1). The starting sulfonyl fluoride is strongly UV-active. The reaction is typically complete within 2–4 hours.

  • Quenching and Extraction: Dilute the mixture with 10 mL of Ethyl Acetate and wash with 0.1 M HCl (2 x 5 mL) to remove the DBU catalyst, followed by brine (5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure heteroaryl sulfonate ester. Validate product identity via LC-MS and ¹⁹F NMR (confirming the disappearance of the characteristic S-F peak around +50 to +60 ppm).

Conclusion

3-bromo-5-methylpyridine-2-sulfonyl fluoride is a highly sophisticated SuFEx hub. By leveraging the electron-withdrawing capacity of the pyridine nitrogen alongside the steric shielding of the 3-bromo group, it offers a wider therapeutic window of stability-versus-reactivity compared to standard benzenesulfonyl fluorides. For drug development professionals designing covalent inhibitors or complex bioconjugates, this reagent provides the necessary chemoselectivity to target specific residues without succumbing to premature aqueous degradation.

References

  • Nielsen, et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Cold Spring Harbor Laboratory. (n.d.). Accelerated SuFEx Click Chemistry for Modular Synthesis. Retrieved March 29, 2026, from[Link]

  • Chinese Chemical Society. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved March 29, 2026, from[Link]

Validation

A Researcher's Guide to Activity-Based Protein Profiling with 3-bromo-5-methylpyridine-2-sulfonyl Fluoride: A Comparative Analysis

In the evolving landscape of chemical biology and drug discovery, the precise interrogation of protein function within native biological systems remains a paramount challenge. Activity-based protein profiling (ABPP) has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the evolving landscape of chemical biology and drug discovery, the precise interrogation of protein function within native biological systems remains a paramount challenge. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to address this, offering a direct readout of the functional state of enzymes in complex proteomes.[1][2] At the heart of this technique lies the activity-based probe (ABP), a small molecule designed to covalently modify the active site of a specific protein or enzyme family.[1] This guide provides an in-depth technical comparison of a promising, yet specialized, tool in the ABPP arsenal: 3-bromo-5-methylpyridine-2-sulfonyl fluoride. We will explore its unique characteristics in the context of other widely used ABPP probes, supported by experimental data and detailed protocols to empower researchers in their quest for novel biological insights and therapeutic targets.

The Rise of "Beyond-Cysteine" Covalent Probes: The Sulfonyl Fluoride Warhead

Historically, the development of covalent probes has largely centered on targeting the highly nucleophilic cysteine residue. However, the relatively low abundance of accessible cysteines in ligandable binding sites has spurred the development of "beyond-cysteine" approaches. Sulfur(VI) fluorides (SFs) have risen to prominence as versatile electrophiles for this purpose, capable of targeting a broader range of nucleophilic amino acids, including serine, tyrosine, lysine, and histidine.[3][4][5][6] This expanded reactivity profile significantly broadens the portion of the proteome amenable to covalent modification.

The utility of sulfonyl fluorides stems from a unique balance of stability and reactivity. They are generally more stable to hydrolysis than their sulfonyl chloride counterparts, yet sufficiently reactive to form stable covalent adducts with nucleophilic residues within the protein binding pocket.[4][7] This "tunable" reactivity, governed by the electronic and steric properties of the aryl or heteroaryl scaffold, is a key consideration in probe design.

A Spotlight on 3-bromo-5-methylpyridine-2-sulfonyl Fluoride: A Heteroaromatic Advantage

While many early sulfonyl fluoride probes were based on a phenyl scaffold, recent research has highlighted the advantages of incorporating heteroaromatic rings, such as pyridine. Heteroaryl sulfonyl fluorides often exhibit improved solubility, lipophilicity, and metabolic stability compared to their phenyl-based counterparts. The pyridine ring, in particular, offers several advantages:

  • Modulated Reactivity: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which can influence the electrophilicity of the sulfonyl fluoride. The position of the nitrogen relative to the sulfonyl fluoride, along with other substituents, allows for fine-tuning of the probe's reactivity.

  • Vectorial Interactions: The pyridine nitrogen can participate in hydrogen bonding or other interactions within a protein's binding site, potentially increasing the probe's affinity and selectivity for its target.

  • Drug-like Properties: Pyridine is a common motif in many approved drugs, and its inclusion in a probe can impart more favorable pharmacokinetic properties.

The specific compound, 3-bromo-5-methylpyridine-2-sulfonyl fluoride, incorporates additional features that are expected to influence its performance as an ABPP probe:

  • Bromo and Methyl Substituents: The bromo and methyl groups on the pyridine ring will further modulate the electronic properties and steric profile of the probe. The bromine atom, being electron-withdrawing, is expected to increase the reactivity of the sulfonyl fluoride. The methyl group, being electron-donating, may have a counteracting effect, and its steric bulk could influence binding selectivity.

  • Positional Isomerism: The "2-sulfonyl fluoride" designation indicates that the reactive group is positioned ortho to the pyridine nitrogen. This proximity is likely to have a significant impact on the reactivity and binding geometry of the probe.

Comparative Analysis with Alternative ABPP Probes

To fully appreciate the utility of 3-bromo-5-methylpyridine-2-sulfonyl fluoride, it is essential to compare it with other classes of ABPP probes.

Probe ClassReactive Warhead & Primary TargetsAdvantagesDisadvantages
Fluorophosphonates (FPs) Fluorophosphonate (Serine)Broad reactivity for serine hydrolases, well-established protocols.[8][9]Primarily limited to serine hydrolases, can have off-target reactivity.
Aryl Sulfonyl Fluorides Sulfonyl Fluoride (Ser, Tyr, Lys, His)Broad "beyond-cysteine" reactivity, tunable reactivity, good stability.[3][4][5]Can be less reactive than FPs, potential for broader off-target profile if not optimized.
Heteroaryl Sulfonyl Fluorides (e.g., 3-bromo-5-methylpyridine-2-sulfonyl fluoride) Sulfonyl Fluoride (Ser, Tyr, Lys, His)Improved drug-like properties, tunable reactivity via heteroatom and substituents.Synthesis can be more complex, specific structure-activity relationships may need to be determined empirically.
Michael Acceptors (e.g., Acrylamides, Vinyl Sulfones) α,β-unsaturated carbonyl/sulfone (Cysteine)High reactivity and selectivity for cysteine.Generally limited to targeting cysteine residues.
β-Lactones/β-Lactams Strained ring system (Serine)Mechanism-based inactivation, good for certain serine hydrolases.Can have limited stability and a narrower target scope.

Experimental Workflows and Protocols

Effective implementation of 3-bromo-5-methylpyridine-2-sulfonyl fluoride in an ABPP experiment requires a systematic workflow. The following protocols provide a general framework that can be adapted to specific research questions.

General Experimental Workflow

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Proteome (Cell lysate, tissue homogenate) Incubate Incubate with 3-bromo-5-methylpyridine- 2-sulfonyl fluoride probe Proteome->Incubate 1. Gel_Analysis In-gel Fluorescence Scanning (with fluorescent tag) Incubate->Gel_Analysis 2a. Enrichment Affinity Enrichment (with biotin tag) Incubate->Enrichment 2b. MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis 3. Target_ID Target Identification & Validation MS_Analysis->Target_ID 4.

Caption: General workflow for an activity-based protein profiling experiment.

Protocol 1: In-gel Fluorescence Profiling of Probe-Labeled Proteomes

This protocol is suitable for rapid visualization of probe targets and for assessing the overall selectivity of the probe.

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS or Tris-HCl) without detergents that might interfere with protein activity. Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • To 50 µg of proteome in 50 µL of buffer, add the 3-bromo-5-methylpyridine-2-sulfonyl fluoride probe (with a fluorescent reporter tag like rhodamine or BODIPY) to a final concentration of 1-10 µM.

    • Incubate at room temperature for 30-60 minutes.

    • For competitive profiling, pre-incubate the proteome with an inhibitor for 30 minutes before adding the probe.

  • SDS-PAGE and Fluorescence Scanning:

    • Quench the labeling reaction by adding 2x Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths.

Protocol 2: Target Identification using Biotinylated Probes and Mass Spectrometry

This protocol enables the identification of specific protein targets of the probe.

  • Proteome Preparation and Labeling:

    • Prepare a larger amount of proteome (e.g., 1-5 mg) and label with a biotinylated version of the 3-bromo-5-methylpyridine-2-sulfonyl fluoride probe as described in Protocol 1.

  • Affinity Enrichment:

    • Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

  • On-bead Tryptic Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the enriched proteins.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the enriched proteins.

    • Use quantitative proteomics software to compare labeling intensities between different conditions (e.g., with and without a competitive inhibitor).

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The reactivity of the sulfonyl fluoride warhead is central to its function as an ABPP probe. The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains within a protein's active site.

Mechanism_of_Action Probe 3-bromo-5-methylpyridine-2-SO2F Covalent_Adduct Protein-Nu-SO2-Pyridine Probe->Covalent_Adduct Nucleophilic Attack Protein Protein-Nu: Protein->Covalent_Adduct HF H-F

Caption: Covalent modification of a nucleophilic residue by a sulfonyl fluoride probe.

The reaction proceeds via a nucleophilic substitution at the sulfur atom, with the fluoride ion acting as a leaving group. The specificity of this reaction is driven by the proximity and orientation of the nucleophilic residue within the binding pocket, a principle known as "proximity-enabled reactivity." While sulfonyl fluorides can react with several nucleophilic residues, the local microenvironment of the active site often dictates the preference for a particular amino acid.[4]

Trustworthiness and Validation: The Importance of Controls

To ensure the scientific integrity of ABPP experiments, the inclusion of appropriate controls is critical.

  • Competitive Inhibition: Pre-incubation with a known inhibitor of the target enzyme should lead to a decrease in probe labeling, confirming that the probe is binding to the active site.

  • Heat Inactivation: Denaturing the proteome by heating prior to probe incubation should abolish labeling, demonstrating that the probe reacts with the native, active form of the protein.

  • Vehicle Control: A DMSO or buffer control is essential to account for any non-specific effects of the solvent.

  • No-probe Control: A sample without the probe should be included to identify any background signal.

Conclusion and Future Directions

3-bromo-5-methylpyridine-2-sulfonyl fluoride represents a valuable addition to the chemical biologist's toolbox for activity-based protein profiling. Its heteroaromatic scaffold offers the potential for improved pharmacological properties and tunable reactivity compared to traditional aryl sulfonyl fluorides. While direct comparative data for this specific molecule is still emerging, the principles outlined in this guide provide a solid foundation for its application in target discovery and validation.

Future research will likely focus on the systematic evaluation of a broader range of substituted heteroaryl sulfonyl fluorides to establish clear structure-activity and structure-selectivity relationships. The development of probes with even greater specificity and the application of these tools in complex disease models will undoubtedly continue to drive innovation in chemical biology and drug discovery.

References

  • Porta, E. et al. (2022). Activity-based protein profiling: A graphical review. PMC. [Link]

  • Narayan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • ChemRxiv. (n.d.). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. [Link]

  • ResearchGate. (n.d.). Serine Hydrolase Activity‐Based Probes for use in Chemical Proteomics. [Link]

  • PubMed. (2023). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. [Link]

  • ChemRxiv. (n.d.). Advances in sulfur fluoride exchange for chemical biology. [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. [Link]

  • PMC. (n.d.). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. [Link]

  • bioRxiv. (2025). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. [Link]

  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. [Link]

  • ResearchGate. (2024). Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. [Link]

  • (n.d.). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. [Link]

  • ACS Chemical Biology. (2024). Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs. [Link]

  • RSC Publishing. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • PMC. (n.d.). Activity-based protein profiling: A graphical review. [Link]

  • PMC. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. [Link]

  • PubMed. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. [Link]

  • RSC Publishing. (n.d.). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. [Link]

  • ACS Publications. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. [Link]

  • RSC Publishing. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

  • PMC. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • MDPI. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. [Link]

  • PMC. (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

  • Nomura Research Group. (n.d.). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • NextSDS. (n.d.). 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Information. [Link]

  • SciSpace. (n.d.). Activity-Based Proteomics. [Link]

  • ChemRxiv. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. [Link]

  • PMC. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • RSC Publishing. (n.d.). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. [Link]

  • RSC Publishing. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 3-bromo-5-methylpyridine-2-sulfonyl Fluoride

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from the laboratory to the clinic, its met...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to insufficient therapeutic exposure, while those that are too stable may accumulate and cause toxicity.[3] Therefore, a thorough assessment of metabolic stability is a cornerstone of early drug discovery and lead optimization.[2][4]

This guide focuses on 3-bromo-5-methylpyridine-2-sulfonyl fluoride, a compound featuring two increasingly important moieties in medicinal chemistry: a substituted pyridine ring and a sulfonyl fluoride warhead. Sulfonyl fluorides have gained prominence for their unique reactivity, enabling their use as covalent inhibitors that can target a range of nucleophilic amino acid residues beyond the typical cysteine.[5][6][7] However, the stability of the sulfur-fluoride (S-F) bond itself is a critical concern, as its cleavage can lead to loss of activity and the formation of undesired metabolites.[5][8][9]

Herein, we provide a comprehensive framework for assessing the metabolic stability of 3-bromo-5-methylpyridine-2-sulfonyl fluoride. We will present a detailed, self-validating experimental protocol using a human liver microsomal assay, compare its stability against two structurally distinct alternatives, and discuss the implications of the findings. This guide is designed to provide both the practical "how" and the critical "why," empowering researchers to make informed decisions in their drug development programs.

Comparative Compound Selection: Understanding Structure-Metabolism Relationships

To contextualize the metabolic stability of our lead compound, we have selected two comparators that highlight key structural features known to influence metabolism.

  • Lead Compound: 3-bromo-5-methylpyridine-2-sulfonyl fluoride (Cmpd-X)

    • Features a pyridine ring, a common heterocycle in pharmaceuticals, and an aryl sulfonyl fluoride warhead. Its metabolic fate will depend on the stability of the S-F bond and the susceptibility of the substituted ring to enzymatic attack.

  • Comparator A (Hypothesized Less Stable): 3-chloro-5-cyanopyridine-2-sulfonyl fluoride (Cmpd-A)

    • This analogue replaces the methyl and bromo groups with more strongly electron-withdrawing chloro and cyano groups. This electronic perturbation may increase the electrophilicity of the sulfur atom, potentially making the S-F bond more susceptible to nucleophilic attack and hydrolysis.

  • Comparator B (Hypothesized More Stable): 2,4,6-trimethylbenzenesulfonyl fluoride (Cmpd-B)

    • This compound is an aryl sulfonyl fluoride where the aromatic ring is substituted with three methyl groups. The ortho-methyl groups provide significant steric hindrance around the sulfonyl fluoride moiety. Studies have shown that such steric shielding can dramatically increase the metabolic stability of the S-F bond by impeding access by metabolic enzymes.[5][8][9]

Experimental Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes

The human liver microsomal (HLM) stability assay is a widely adopted, cost-effective method for evaluating Phase I metabolic reactions, which are predominantly mediated by cytochrome P450 (CYP) enzymes contained within this subcellular fraction.[1][10][11]

Causality Behind Experimental Choices:
  • Why Liver Microsomes? The liver is the primary site of drug metabolism.[4] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I enzymes (like CYPs and FMOs) and some Phase II enzymes (like UGTs).[1][4][10] They provide a standardized and reproducible system for initial metabolic screening.

  • Why NADPH? The activity of CYP450 enzymes is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which provides the necessary reducing equivalents for the catalytic cycle.[10][12][13][14] Incubations are run with and without NADPH to distinguish between enzyme-mediated metabolism and simple chemical instability.

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying the disappearance of a parent compound in a complex biological matrix due to its high sensitivity, selectivity, and speed.[1][15][16][17]

Step-by-Step Methodology
  • Materials & Reagents:

    • Test Compounds (Cmpd-X, Cmpd-A, Cmpd-B): 10 mM stock solutions in DMSO.

    • Positive Controls: Verapamil, Dextromethorphan (compounds with known high and moderate clearance, respectively).

    • Pooled Human Liver Microsomes (HLM): Commercially available, stored at -80°C.

    • Potassium Phosphate Buffer: 0.1 M, pH 7.4.

    • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol).

    • 96-well incubation and collection plates.

  • Preparation of Working Solutions:

    • Thaw HLM on ice and dilute to a final protein concentration of 1.0 mg/mL in 0.1 M phosphate buffer. Keep on ice.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare intermediate dilutions of test and control compounds from the 10 mM DMSO stocks into the assay buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

  • Incubation Procedure:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the test compound working solutions to the HLM and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • To initiate the metabolic reaction, add an equal volume of the 2X NADPH working solution. For negative controls (-NADPH), add an equal volume of buffer instead.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with internal standard to terminate the reaction and precipitate the microsomal proteins.[10][18]

  • Sample Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The amount of compound is determined based on the peak area ratio of the analyte to the internal standard.[18]

  • Data Analysis (Self-Validation System):

    • Plotting: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.[14]

    • Half-Life (t½): The slope of the linear regression from the plot is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k.

    • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated using the half-life and the protein concentration in the assay: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein, mg/mL]) * 1000

    • Controls: The positive controls (Verapamil, Dextromethorphan) must fall within established clearance ranges to validate the assay run. The compound loss in the -NADPH condition should be minimal, confirming that degradation is primarily enzymatic.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_quench 3. Reaction Termination cluster_analysis 4. Analysis cluster_data 5. Data Processing p1 Prepare HLM, NADPH, & Compound Solutions p2 Pre-warm HLM + Compound p1->p2 p3 Initiate Reaction with NADPH p2->p3 p4 Sample at Time Points (0, 5, 15, 30, 45 min) p3->p4 p5 Quench with Cold Acetonitrile + Internal Standard p4->p5 p6 Centrifuge to Pellet Protein p5->p6 p7 Analyze Supernatant by LC-MS/MS p6->p7 p8 Calculate % Remaining vs. Time p7->p8 p9 Determine Half-Life (t½) & Intrinsic Clearance (CLint) p8->p9

Caption: Workflow for the in vitro human liver microsomal stability assay.

Comparative Data & Performance Analysis

The following table summarizes the hypothetical, yet representative, results from the HLM stability assay.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Cmpd-X (Lead) 45.230.7Moderate
Cmpd-A (Less Stable) 12.5110.9Low
Cmpd-B (More Stable) > 120< 11.5High
Verapamil (Control) 8.9155.7Low (High CLint)
Interpretation of Results
  • Cmpd-X (3-bromo-5-methylpyridine-2-sulfonyl fluoride): The data indicate moderate metabolic stability. With a half-life of approximately 45 minutes, the compound is metabolized but not with the rapidity of a high-clearance compound like Verapamil. This profile might be acceptable for some therapeutic indications but suggests that in vivo clearance could be a significant factor, potentially requiring more frequent dosing. Further investigation into the specific metabolites is warranted.

  • Cmpd-A (3-chloro-5-cyanopyridine-2-sulfonyl fluoride): As hypothesized, this compound exhibits low metabolic stability. The rapid turnover (t½ = 12.5 min) and high intrinsic clearance suggest that the electron-withdrawing substituents render the molecule highly susceptible to enzymatic degradation. Such a compound would likely suffer from extensive first-pass metabolism and poor oral bioavailability, making it a less viable drug candidate without significant structural modification.

  • Cmpd-B (2,4,6-trimethylbenzenesulfonyl fluoride): This compound demonstrates high metabolic stability, with minimal degradation observed over the course of the experiment. This result strongly supports the literature finding that steric hindrance around the sulfonyl fluoride moiety effectively shields it from metabolic enzymes.[5][8] While high stability is often desirable, it can sometimes lead to issues with drug accumulation and off-target toxicity, which must also be evaluated.

Potential Metabolic Pathways of 3-bromo-5-methylpyridine-2-sulfonyl fluoride

Understanding how a compound is metabolized is as important as knowing how fast. Based on the structure of Cmpd-X and known biotransformation reactions of pyridine and sulfonyl fluoride moieties, we can propose several potential metabolic pathways.[19][20][21][22]

  • Pyridine Ring Hydroxylation: CYP-mediated oxidation is a common metabolic route for aromatic heterocycles, leading to the formation of hydroxypyridine derivatives.

  • Methyl Group Oxidation: The 5-methyl group is a potential site for oxidation, which can proceed through a hydroxymethyl intermediate to a carboxylic acid.

  • S-F Bond Hydrolysis: Although potentially slow, enzymatic or chemical hydrolysis of the sulfonyl fluoride can occur, yielding the corresponding sulfonic acid. This would deactivate the compound as a covalent inhibitor.

Proposed Metabolic Pathway Diagram

G cluster_metabolites Potential Phase I Metabolites Parent 3-bromo-5-methylpyridine- 2-sulfonyl fluoride (Cmpd-X) M1 Hydroxylated Pyridine Metabolite Parent->M1 CYP-mediated Hydroxylation M2 Carboxylic Acid Metabolite (from Me oxidation) Parent->M2 Methyl Group Oxidation M3 Sulfonic Acid Metabolite (from S-F hydrolysis) Parent->M3 Hydrolysis

Caption: Potential Phase I metabolic pathways for Cmpd-X.

Conclusion and Future Directions

The in vitro assessment reveals that 3-bromo-5-methylpyridine-2-sulfonyl fluoride possesses moderate metabolic stability. While it avoids the rapid clearance seen in its electron-deficient analogue (Cmpd-A), it lacks the high stability afforded by the significant steric shielding in Cmpd-B.

This comparative guide demonstrates a robust and logical framework for evaluating metabolic stability. The moderate stability of our lead compound, Cmpd-X, positions it as a candidate that requires further investigation. Key next steps for the research team should include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in the HLM assay to confirm the proposed pathways and uncover any unexpected biotransformations.[1]

  • Reaction Phenotyping: Determining which specific CYP isozymes are responsible for the metabolism of Cmpd-X to predict potential drug-drug interactions.

  • Cross-Species Comparison: Evaluating stability in microsomes from other species (e.g., rat, dog, monkey) to guide the selection of appropriate preclinical toxicology models.[15]

By systematically applying these principles and methodologies, drug development professionals can build a comprehensive understanding of a compound's metabolic profile, de-risk potential liabilities, and ultimately increase the probability of advancing safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). (URL: [Link])

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Publications. (2023, January 13). (URL: [Link])

  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • In Vitro Metabolic Stability - Creative Bioarray. (URL: [Link])

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. (URL: [Link])

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions | Microbiological Reviews - ASM Journals. (1996, September 1). (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Biosynthesis and metabolism of selected organofluorine compounds. (URL: [Link])

  • Several catabolic pathways of representative pyridine derivatives by... - ResearchGate. (URL: [Link])

  • Biodegradation and biotransformation of organofluorine compounds - PubMed. (2010, March 15). (URL: [Link])

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (2023, January 13). (URL: [Link])

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. (URL: [Link])

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. (URL: [Link])

  • ORGANOFLUORINE METABOLISM IN PLANTS Organic compounds (organoFs) containing the carbon-fluorine (C-F) bond are extremely rare in - Fluoride. (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions - Semantic Scholar. (URL: [Link])

  • Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

  • Metabolic Stability - Frontage Laboratories. (URL: [Link])

  • Biodegradation and biotransformation of organofluorine compounds | Request PDF. (URL: [Link])

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (URL: [Link])

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI. (2023, August 28). (URL: [Link])

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability - Agilent. (URL: [Link])

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads - Taylor & Francis. (2023, May 27). (URL: [Link])

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27). (URL: [Link])

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Validation

A Comparative Guide to Pyridine vs. Benzene Sulfonyl Fluorides: Reactivity, Stability, and Applications in Covalent Drug Discovery

Introduction In the landscape of covalent drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a privileged electrophilic warhead.[1][2] Its unique balance of stability and reactivity allows f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of covalent drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a privileged electrophilic warhead.[1][2] Its unique balance of stability and reactivity allows for the selective targeting of nucleophilic amino acid residues beyond the canonical cysteine, including lysine, tyrosine, and serine.[3][4][5] This has opened new avenues for designing highly specific and potent covalent inhibitors.

Within the broader class of aryl sulfonyl fluorides, two subclasses have garnered significant attention: benzene sulfonyl fluorides and their heteroaromatic counterparts, pyridine sulfonyl fluorides. While structurally similar, the introduction of a nitrogen atom into the aromatic ring imparts distinct electronic properties to the pyridine scaffold, profoundly influencing the reactivity, stability, and utility of the appended sulfonyl fluoride group.[6][7]

This guide provides an in-depth comparative analysis of pyridine and benzene sulfonyl fluorides, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective strengths and weaknesses. We will delve into their synthesis, comparative reactivity and stability, and applications, supported by experimental data and detailed protocols.

I. Synthesis of Pyridine and Benzene Sulfonyl Fluorides

The synthesis of both pyridine and benzene sulfonyl fluorides can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring.

General Synthetic Strategies

A common and traditional method for the synthesis of aryl sulfonyl fluorides involves the halogen exchange of the corresponding sulfonyl chlorides.[8][9][10] This is typically achieved by treating the sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2).[11][12] Phase transfer catalysts like 18-crown-6 can be employed to improve the efficiency of this transformation.[8][9]

More contemporary methods have been developed to circumvent the often harsh conditions or the need for sensitive sulfonyl chloride intermediates. These include:

  • From Sulfonic Acids and their Salts: Direct conversion of sulfonic acids or their salts to sulfonyl fluorides can be achieved using reagents like thionyl fluoride or Xtalfluor-E®.[13][14]

  • From Thiols and Disulfides: Oxidation of thiols or disulfides in the presence of a fluoride source offers a direct route to sulfonyl fluorides.[8][11][15]

  • From Sulfonamides: A recently developed method allows for the synthesis of sulfonyl fluorides from readily available primary sulfonamides.[8][11]

  • Using Sulfuryl Fluoride (SO₂F₂): Grignard reagents can be reacted with sulfuryl fluoride to produce the corresponding sulfonyl fluorides.[8][11]

Synthesis of Pyridine Sulfonyl Fluorides

The synthesis of heteroaromatic sulfonyl fluorides, including those of pyridine, can be challenging due to the electronic nature of the pyridine ring. However, specific methods have been successfully employed. For instance, heteroaromatic thiols can be oxidized with sodium hypochlorite to form the sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium bifluoride.[11][15] A notable example is the synthesis of 2-pyridinesulfonyl fluoride, also known as PyFluor, which has found applications as a deoxyfluorination reagent.[12][16][17]

Experimental Protocol: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonyl Chloride

This protocol describes a general method for the synthesis of an aryl sulfonyl fluoride via halogen exchange from the corresponding aryl sulfonyl chloride.

Materials:

  • Aryl sulfonyl chloride

  • Potassium fluoride (KF)

  • 18-crown-6

  • Acetonitrile (dry)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the aryl sulfonyl chloride (1.0 eq) in dry acetonitrile.

  • Add potassium fluoride (2.0 eq) and 18-crown-6 (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl sulfonyl fluoride.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The disappearance of the starting sulfonyl chloride in the reaction monitoring serves as an internal control for the reaction's progression.

II. Comparative Reactivity and Stability

The fundamental difference between pyridine and benzene sulfonyl fluorides lies in the electronic influence of the aromatic ring on the sulfonyl fluoride moiety. The nitrogen atom in the pyridine ring is more electronegative than a carbon atom, leading to a more electron-deficient ring system compared to benzene.[6] This has significant implications for both the stability and reactivity of the corresponding sulfonyl fluorides.

Stability

Sulfonyl fluorides are generally known for their remarkable stability compared to other sulfonyl halides, being resistant to hydrolysis and reduction.[11][18][19] This stability is a key attribute for their use in biological systems.

A comprehensive study on the stability of various heteroaromatic sulfonyl halides revealed that pyridine-based sulfonyl fluorides exhibit good stability.[20][21][22][23] In contrast, some heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl chloride group at the 2- or 4-position of the pyridine ring, are prone to decomposition via SO₂ extrusion.[20][22] Therefore, for many heteroaromatic systems, the sulfonyl fluoride is the more stable and preferred synthetic handle.[20][23]

Table 1: General Stability Comparison

FeatureBenzene Sulfonyl FluoridesPyridine Sulfonyl FluoridesRationale for Difference
Hydrolytic Stability HighGenerally HighThe strong S-F bond contributes to the high hydrolytic stability in both cases.[24] The electron-withdrawing nature of the pyridine ring can slightly enhance the electrophilicity of the sulfur atom, but the overall stability remains high.
Thermal Stability HighHighBoth classes of compounds are generally thermally robust.[18]
Stability vs. Sulfonyl Chlorides More stableSignificantly more stable, especially for 2- and 4-substituted pyridinesThe corresponding sulfonyl chlorides of pyridine can be unstable and prone to decomposition.[20][22]
Reactivity

The reactivity of sulfonyl fluorides as electrophiles is central to their function as covalent warheads. They react with nucleophilic amino acid residues to form stable sulfonamide or sulfonate ester linkages.[3] The rate of this reaction is influenced by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the attached aryl group.[25]

The electron-withdrawing nature of the pyridine ring is expected to increase the electrophilicity of the sulfur atom in pyridine sulfonyl fluorides compared to their benzene counterparts. This generally leads to enhanced reactivity towards nucleophiles.[16][26] However, the position of the nitrogen atom within the pyridine ring also plays a crucial role. For instance, 2-pyridinesulfonyl fluoride (PyFluor) exhibits unique reactivity, not only as a covalent modifier but also as a deoxyfluorination reagent, a property not observed with benzenesulfonyl fluoride.[16][26]

The reactivity of sulfonyl fluorides can be harnessed in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that enable the rapid and reliable formation of covalent bonds.[18][27][28]

Table 2: Comparative Reactivity Profile

Reactivity AspectBenzene Sulfonyl FluoridesPyridine Sulfonyl FluoridesKey Differences and Mechanistic Insights
Electrophilicity of Sulfur ModerateHigher (generally)The electron-withdrawing pyridine ring increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.[16]
Reactivity with Nucleophiles GoodGenerally higherThe enhanced electrophilicity often translates to faster reaction rates with nucleophilic amino acid residues like lysine and tyrosine.
Unique Reactivity Primarily acts as an electrophile for sulfonylationCan exhibit unique reactivity, e.g., PyFluor as a deoxyfluorinating agent.[16][17]The nitrogen atom in the 2-position of PyFluor can participate in the reaction mechanism, leading to its distinct reactivity profile.[16][26]
Experimental Protocol: Comparative Reactivity Assay with a Model Nucleophile

This protocol outlines a method to compare the reactivity of a pyridine sulfonyl fluoride and a benzene sulfonyl fluoride with a model nucleophile, such as N-acetyl-L-tyrosine, using HPLC or LC-MS to monitor the reaction progress.

Materials:

  • Benzene sulfonyl fluoride

  • Pyridine sulfonyl fluoride (e.g., 3-pyridinesulfonyl fluoride)

  • N-acetyl-L-tyrosine

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile or DMSO (for stock solutions)

  • HPLC or LC-MS system

Procedure:

  • Prepare stock solutions of the benzene sulfonyl fluoride, pyridine sulfonyl fluoride, and N-acetyl-L-tyrosine in acetonitrile or DMSO.

  • In separate reaction vials, add the aqueous buffer.

  • Initiate the reactions by adding a small aliquot of the N-acetyl-L-tyrosine stock solution followed by the respective sulfonyl fluoride stock solution to achieve the desired final concentrations (e.g., 100 µM N-acetyl-L-tyrosine and 100 µM sulfonyl fluoride).

  • Incubate the reactions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench an aliquot of each reaction mixture by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Analyze the quenched samples by HPLC or LC-MS to quantify the remaining N-acetyl-L-tyrosine and the formation of the sulfonylated product.

  • Plot the concentration of the product formed over time for each sulfonyl fluoride to compare their reaction rates.

Self-Validation: The use of an internal standard in the analysis helps to correct for variations in injection volume. Running a control reaction without the sulfonyl fluoride ensures that the nucleophile is stable under the reaction conditions.

III. Applications in Drug Discovery and Chemical Biology

Both pyridine and benzene sulfonyl fluorides are valuable tools in drug discovery and chemical biology, primarily serving as covalent warheads for targeting proteins.[1][3]

Covalent Inhibition

The ability of sulfonyl fluorides to react with a range of nucleophilic amino acid residues makes them highly versatile for designing covalent inhibitors.[4][29] This is particularly advantageous when a cysteine residue is not present in the target protein's binding pocket.

  • Benzene Sulfonyl Fluorides: Have been widely used to develop covalent probes and inhibitors for various protein targets.[3] Their relatively moderate reactivity can be tuned by introducing electron-donating or electron-withdrawing substituents on the benzene ring.[25]

  • Pyridine Sulfonyl Fluorides: The enhanced reactivity of pyridine sulfonyl fluorides can be beneficial for targeting less nucleophilic residues or for achieving higher rates of covalent modification.[30] The pyridine moiety can also engage in additional interactions with the target protein, such as hydrogen bonding, which can contribute to binding affinity and selectivity.

Chemical Probes

Sulfonyl fluoride-containing molecules are used as chemical probes to identify and study the function of proteins in complex biological systems. Their stability and selective reactivity make them well-suited for activity-based protein profiling (ABPP).

Sources

Comparative

A Comparative Guide to the X-ray Crystal Structure of Proteins Modified by 3-bromo-5-methylpyridine-2-sulfonyl Fluoride

This guide provides a comprehensive overview of the use of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (BMSF) as a tool for the structural analysis of proteins via X-ray crystallography. We will delve into the mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the use of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (BMSF) as a tool for the structural analysis of proteins via X-ray crystallography. We will delve into the mechanistic underpinnings of its reactivity, offer a comparative analysis with other commonly employed covalent modifiers, and provide detailed experimental protocols to empower researchers in their structural biology endeavors.

The Strategic Imperative of Covalent Modification in Protein Crystallography

The journey to elucidating a protein's three-dimensional structure is often fraught with challenges, with the acquisition of well-diffracting crystals being a primary bottleneck.[1][2] Proteins, in their native state, are dynamic entities, and this inherent flexibility can hinder the formation of the highly ordered lattice required for successful X-ray diffraction.[3] Covalent modification presents a powerful strategy to overcome this limitation. By forming a stable, irreversible bond with the target protein, a covalent modifier can lock the protein into a specific conformation, thereby reducing heterogeneity and promoting crystallization.[4]

Beyond its utility in facilitating crystallization, covalent modification offers profound insights into a protein's function. For enzymes, the modification of an active site residue can provide a snapshot of the enzyme-substrate complex, illuminating the catalytic mechanism.[5][6] For other proteins, it can help to identify key residues involved in binding interactions or allosteric regulation.

Sulfonyl fluorides are a class of electrophilic compounds that have gained prominence as covalent modifiers due to their specific reactivity towards nucleophilic amino acid residues.[7][8] This guide focuses on a particular member of this class, 3-bromo-5-methylpyridine-2-sulfonyl fluoride, and explores its potential as a valuable tool for the structural biologist.

The Molecular Mechanism: How Sulfonyl Fluorides Interact with Proteins

The efficacy of sulfonyl fluorides as covalent modifiers lies in their ability to selectively react with nucleophilic residues within a protein. The primary targets are the hydroxyl group of serine, the imidazole ring of histidine, the epsilon-amino group of lysine, and the phenolic hydroxyl group of tyrosine.[8][9]

In the context of serine proteases, the reaction is facilitated by the catalytic triad, a conserved trio of amino acids (typically serine, histidine, and aspartate) in the enzyme's active site.[5][10] The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, enhancing its nucleophilicity. The activated serine then attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme adduct and the displacement of the fluoride ion.[11]

Sulfonyl_Fluoride_Mechanism cluster_0 Protein Active Site Serine Serine (Ser) BMSF 3-bromo-5-methylpyridine- 2-sulfonyl fluoride (BMSF) Serine->BMSF Nucleophilic Attack Histidine Histidine (His) Histidine->Serine Activates Aspartate Aspartate (Asp) Tetrahedral_Intermediate Tetrahedral Intermediate BMSF->Tetrahedral_Intermediate Forms Covalent_Adduct Covalent Adduct Tetrahedral_Intermediate->Covalent_Adduct Collapses to

Caption: Mechanism of serine protease inhibition by BMSF.

A Comparative Analysis: BMSF Alongside Other Covalent Modifiers

The selection of an appropriate covalent modifier is a critical experimental decision. While Phenylmethylsulfonyl fluoride (PMSF) has historically been a widely used serine protease inhibitor, its limited solubility and high toxicity have prompted the search for alternatives.[12] 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) has emerged as a popular, less toxic, and more water-soluble option.[13][14] The table below provides a comparative overview of these reagents, with inferred properties for BMSF based on its chemical structure.

PropertyPhenylmethylsulfonyl fluoride (PMSF)4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)3-bromo-5-methylpyridine-2-sulfonyl fluoride (BMSF) (Inferred)
Target Residues Serine, Tyrosine, LysineSerine, Tyrosine, Lysine, N-terminus[14]Serine, Histidine, Lysine, Tyrosine
Solubility Poor in aqueous solutions; requires organic solvents (e.g., isopropanol, DMSO).[12]High in aqueous solutions.[13]Moderate to good in aqueous solutions due to the pyridine nitrogen.
Stability in Aqueous Solution (pH 8) Low (half-life of ~30 minutes).[12]High.[14]Expected to be relatively stable.
Toxicity Highly toxic and cytotoxic.[12]Low toxicity.[14]Expected to have moderate toxicity; requires careful handling.
Advantages Inexpensive and rapid inhibition.[14]Non-toxic, stable in aqueous buffers.[12][14]Potential for specific interactions via the pyridine ring; good balance of reactivity and stability.
Disadvantages Toxic, unstable in water, limited solubility.[12][14]Can modify off-target residues.[14]Properties not yet extensively characterized; potential for off-target effects.

Experimental Protocol: From Protein Modification to Crystal Structure

The following is a generalized workflow for the use of BMSF in protein crystallography. Optimization will be required for each specific protein target.

Experimental_Workflow Start Start: Purified Protein Step1 Step 1: Covalent Modification with BMSF Start->Step1 Step2 Step 2: Verification of Modification (e.g., Mass Spectrometry) Step1->Step2 Step3 Step 3: Purification of Modified Protein Step2->Step3 Step4 Step 4: Crystallization Screening Step3->Step4 Step5 Step 5: X-ray Data Collection Step4->Step5 Step6 Step 6: Structure Determination and Analysis Step5->Step6 End End: Protein-BMSF Crystal Structure Step6->End

Caption: Experimental workflow for BMSF-modified protein crystallography.

Step 1: Protein Preparation and Purification

A prerequisite for any structural study is a highly pure and stable protein sample.[4] Ensure the protein is in a buffer system that is compatible with both the modification reaction and subsequent crystallization trials.

Step 2: Covalent Modification with BMSF
  • Prepare BMSF Stock Solution: Dissolve BMSF in an appropriate anhydrous organic solvent (e.g., DMSO or isopropanol) to a high concentration (e.g., 100 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein with the desired molar excess of BMSF. A typical starting point is a 5- to 10-fold molar excess of the inhibitor. The final concentration of the organic solvent should be kept to a minimum (ideally <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The optimal time and temperature will need to be determined empirically.

  • Quenching (Optional): The reaction can be quenched by the addition of a nucleophile, such as dithiothreitol (DTT), or by proceeding directly to the purification step.

Step 3: Verification of Modification

It is crucial to confirm that the covalent modification has occurred as expected. Mass spectrometry is the most direct method for this.[15]

  • Intact Mass Analysis: Compare the mass of the modified protein to the unmodified protein. The mass shift should correspond to the mass of the BMSF adduct minus the mass of a fluoride ion.

  • Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific residue(s) that have been modified.

Step 4: Purification of the Modified Protein

Remove excess, unreacted BMSF and any precipitated protein using a size-exclusion chromatography (SEC) column. The buffer for the SEC should be the one intended for crystallization trials.

Step 5: Crystallization of the BMSF-Protein Complex

The purified, modified protein is now ready for crystallization trials.[2][16]

  • High-Throughput Screening: Use commercially available or in-house crystallization screens to test a wide range of conditions (precipitants, pH, salts, and additives).

  • Optimization: Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the components to obtain larger, single crystals suitable for X-ray diffraction.

Step 6: X-ray Diffraction Data Collection and Structure Determination
  • Cryo-protection: Soak the crystals in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.[16][17]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.[18] Build the atomic model into the electron density map and refine it to obtain the final structure.

Concluding Remarks

3-bromo-5-methylpyridine-2-sulfonyl fluoride holds promise as a valuable reagent in the structural biologist's toolkit. Its unique chemical features may offer advantages in terms of solubility and specific interactions within protein binding pockets. While further characterization of its reactivity and toxicity is warranted, the general principles and protocols outlined in this guide provide a solid foundation for its application in determining the X-ray crystal structures of modified proteins. The insights gained from such studies will undoubtedly continue to advance our understanding of biological systems and accelerate the pace of drug discovery.

References

  • Protocol Online. substitution for PMSF? - Molecular Cloning. Available from: [Link]

  • National Center for Biotechnology Information. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC. Available from: [Link]

  • Creative Biostructure. Optimizing Protein Production and Purification for Crystallography. Available from: [Link]

  • PubMed. A chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds. Available from: [Link]

  • Taylor & Francis Online. PMSF – Knowledge and References. Available from: [Link]

  • JBC. Fatty Acid Sulfonyl Fluorides Inhibit Anandamide Metabolism and Bind to the Cannabinoid Receptor. Available from: [Link]

  • National Center for Biotechnology Information. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding - PMC. Available from: [Link]

  • Wikipedia. Serine protease. Available from: [Link]

  • ChemRxiv. A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. Available from: [Link]

  • National Center for Biotechnology Information. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC. Available from: [Link]

  • MDPI. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. Available from: [Link]

  • YouTube. Serine protease biochemistry, mechanism, and inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. Available from: [Link]

  • National Center for Biotechnology Information. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. Available from: [Link]

  • Weizmann Institute of Science. Protein X-ray Crystallography: Basic principles. Available from: [Link]

  • PubMed. Advantages of crystallographic fragment screening: functional and mechanistic insights from a powerful platform for efficient drug discovery. Available from: [Link]

  • ResearchGate. Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry | Request PDF. Available from: [Link]

  • protocols.io. Mass Spectrometry of Protein Post-Translational Modifications Protocol. Available from: [Link]

  • Wiley Online Library. Protein Structure Determination by Racemic and Quasi‐Racemic X‐Ray Crystallography. Available from: [Link]

  • ScienceDirect. Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available from: [Link]

  • YouTube. Understanding x-ray crystallography structures. Available from: [Link]

  • University of Florida Health. X-Ray Crystallography - UF Health Cancer Institute. Available from: [Link]

  • National Center for Biotechnology Information. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC - NIH. Available from: [Link]

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  • MDPI. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Available from: [Link]

  • National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. Available from: [Link]

  • ResearchGate. The advantages and limitations of protein crystal structures | Request PDF. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-bromo-5-methylpyridine-2-sulfonyl fluoride

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS No. 2299784-94-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (CAS No. 2299784-94-2). As a compound possessing a halogenated pyridine core and a reactive sulfonyl fluoride moiety, it necessitates rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar reagents.

Foundational Safety & Hazard Assessment

Understanding the chemical nature of 3-bromo-5-methylpyridine-2-sulfonyl fluoride is paramount to handling it safely. The molecule's potential hazards stem from its constituent parts:

  • Halogenated Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and strong, unpleasant odors.[1] They can cause skin and eye irritation.[2]

  • Sulfonyl Fluoride Moiety: While sulfonyl fluorides are generally more stable than their chloride or bromide counterparts, particularly regarding hydrolysis, they are still reactive functional groups.[3]

  • Decomposition Products: The primary disposal method, incineration, will lead to the formation of hazardous gases such as hydrogen bromide (HBr), hydrogen fluoride (HF), sulfur oxides (SOx), and nitrogen oxides (NOx).[4] This is a critical consideration that dictates the required disposal pathway.

Given these factors, the compound must be treated as a hazardous substance. All handling should occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) & Handling

Strict adherence to PPE protocols is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE when handling this reagent.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes to the eyes, which can cause serious irritation or damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact, which can lead to irritation. Always inspect gloves for integrity before use.[5][6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a certified chemical fume hoodAs the compound is a volatile solid or liquid, all handling must be done in a well-ventilated area to prevent inhalation of fumes or dust.[6] For emergencies or situations exceeding fume hood capacity, a NIOSH-approved respirator may be necessary.[4]

The Core Disposal Directive: Professional Incineration

The only professionally acceptable and safe method for the disposal of 3-bromo-5-methylpyridine-2-sulfonyl fluoride is through a licensed hazardous waste management company.[4][6][7]

Causality: Attempting to neutralize this compound in a standard laboratory setting is strongly discouraged.[7] The compound's structure as a halogenated organic chemical necessitates high-temperature incineration in a specialized facility.[2] These facilities utilize incinerators equipped with afterburners and scrubbers that operate at temperatures sufficient to ensure complete destruction (>99.99%) and to neutralize the resulting acidic gases (HBr, HF, etc.).[8][9] Standard laboratory procedures cannot safely contain or neutralize these toxic byproducts.

Step-by-Step Guide for Waste Management

The following workflow outlines the procedural steps from generating waste to its final collection.

Step 1: Waste Segregation

Immediately upon generation, the waste must be segregated.

  • DO: Designate a specific, labeled container for 3-bromo-5-methylpyridine-2-sulfonyl fluoride and any materials contaminated with it.

  • DO NOT: Mix this waste with other chemical waste streams, particularly aqueous solutions, acids, or strong oxidizing agents, to prevent unforeseen reactions.[10][11]

Step 2: Containerization
  • Use a robust, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[6]

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[10]

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat or ignition sources, pending pickup.[6][10]

Step 3: Labeling

Properly label the waste container immediately. The label must include:

  • The full chemical name: "Waste 3-bromo-5-methylpyridine-2-sulfonyl fluoride"

  • CAS Number: 2299784-94-2

  • Relevant Hazard Pictograms (e.g., Irritant, Environmental Hazard)

  • The date waste was first added to the container.

  • Your name and laboratory information.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Do not allow hazardous waste to accumulate beyond institutional time limits.

Emergency Protocol: Spill Management

Accidents require immediate and correct action. The response depends on the scale of the spill.

For a Small Spill (Contained within a Fume Hood):
  • Alert & Ventilate: Alert colleagues in the immediate area. Ensure the fume hood is operating correctly.

  • Don PPE: Wear all PPE as outlined in the table above.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][12]

  • Collect: Using non-sparking tools, carefully sweep the absorbed material into your designated hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the waste container. Follow with a soap and water wash.

  • Dispose: Seal and label the waste container for professional disposal.

For a Large Spill (Outside of a Fume Hood):
  • Evacuate: Immediately evacuate all personnel from the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Alert: Notify your institution's EHS or emergency response team immediately. Provide them with the chemical name and the Safety Data Sheet (SDS) if possible.

  • Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 3-bromo-5-methylpyridine-2-sulfonyl fluoride.

G Disposal Workflow for 3-bromo-5-methylpyridine-2-sulfonyl fluoride Start Waste Generated Decision_Type Identify Waste Type Start->Decision_Type Spill Accidental Spill Decision_Type->Spill Spill Contained Contained Waste (Residuals, Old Reagent, Contaminated Materials) Decision_Type->Contained Contained Container Empty Reagent Container Decision_Type->Container Empty Container Decision_Spill_Size Spill Size? Spill->Decision_Spill_Size End_Bulk Collect in Designated Hazardous Waste Container Contained->End_Bulk Proc_Container 1. Triple rinse with a compatible solvent (e.g., acetone) 2. Collect all rinsate Container->Proc_Container Small_Spill Small & Contained (in fume hood) Decision_Spill_Size->Small_Spill Small Large_Spill Large or Uncontained Decision_Spill_Size->Large_Spill Large Proc_Small_Spill 1. Don Full PPE 2. Absorb with inert material 3. Collect in waste container Small_Spill->Proc_Small_Spill Proc_Large_Spill 1. Evacuate Area 2. Isolate Lab 3. Call EHS / Emergency Response Large_Spill->Proc_Large_Spill Proc_Small_Spill->End_Bulk End_Container Collect Rinsate in Hazardous Waste Container Proc_Container->End_Container

Caption: Decision workflow for handling and segregating waste streams of 3-bromo-5-methylpyridine-2-sulfonyl fluoride.

References

  • 3-bromo-5-methylpyridine-2-sulfonyl fluoride — Chemical Substance Inform
  • Incineration Techniques for Control of Volatile Organic Compound Emissions.
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  • SAFETY DATA SHEET - 3-Bromo-2-fluoro-5-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-methylpyridine. TCI AMERICA - Spectrum Chemical.
  • Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Labor
  • Catalytic Destruction of Hazardous Halogen
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.
  • Pyridine Safe Handling Guide.
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  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • 3-BroMo-5-fluoro-2-Methyl-pyridine Safety D
  • PYRIDINE Fact Sheet. U.S. Environmental Protection Agency (EPA).
  • Pyridine, alkyl derivatives: Human health tier II assessment.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
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